Enpatoran hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4.ClH/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15;/h1-5,11-12H,6,8-9,21H2;1H/t11-,12+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYZGHQWGHDMRP-ZVWHLABXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@@H]1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Development of M5049 (Enpatoran): A Novel TLR7/8 Inhibitor for Autoimmune Diseases
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
M5049, also known as enpatoran, is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), endosomal receptors that recognize single-stranded RNA.[1][2] Aberrant activation of these receptors is implicated in the pathogenesis of various autoimmune diseases, including lupus, making them a compelling therapeutic target.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of M5049, intended for researchers, scientists, and drug development professionals in the field of immunology and pharmacology.
Introduction: Targeting TLR7 and TLR8 in Autoimmunity
Toll-like receptors 7 and 8 are key players in the innate immune system, recognizing viral single-stranded RNA and triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons.[1][4] In autoimmune diseases like systemic lupus erythematosus (SLE), endogenous RNA molecules can aberrantly activate TLR7 and TLR8, leading to chronic inflammation and tissue damage.[1][4] TLR7 is primarily expressed in B cells and plasmacytoid dendritic cells, while TLR8 is found in myeloid cells such as monocytes, neutrophils, and myeloid dendritic cells.[5] The dual inhibition of both TLR7 and TLR8 is hypothesized to offer a broader and more effective therapeutic approach than targeting either receptor alone.[3]
Discovery and Preclinical Development of M5049
M5049 emerged from a medicinal chemistry campaign aimed at identifying dual inhibitors of TLR7 and TLR8 with drug-like properties.[3] The development of small molecule inhibitors for these targets has historically been challenging.[3]
Mechanism of Action
Structural studies have revealed that M5049 acts as an antagonist by binding to and stabilizing the human TLR8 dimer in its inactive, resting state.[2] This prevents the binding of TLR8 ligands, thereby blocking downstream signaling.[2] A similar mechanism of action is proposed for its inhibition of TLR7.[2] M5049 is a competitive and reversible inhibitor.[5] It effectively blocks the activation of both the NF-κB and IRF pathways downstream of TLR7 and TLR8.[2]
In Vitro Potency and Selectivity
M5049 demonstrates potent and selective inhibition of TLR7 and TLR8 in a variety of cellular assays. It effectively blocks the effects of synthetic ligands like R848 and natural endogenous RNA ligands such as microRNA and Alu RNA.[1][3]
| Assay System | Target | Ligand | Readout | IC50 (nM) | Reference |
| HEK293 cells | Human TLR7 | R848 | NF-κB-luciferase | 11.1 | [6][7] |
| HEK293 cells | Human TLR8 | R848 | NF-κB-luciferase | 24.1 | [6][7] |
| Human PBMCs | TLR7/8 | R848 | IL-6 production | 35 - 45 | [7] |
| Human PBMCs | TLR7/8 | miR-122 | IL-6 production | 35 - 45 | [7] |
| Human PBMCs | TLR7/8 | Let7c RNA | IL-6 production | 35 - 45 | [7] |
| Human PBMCs | TLR7/8 | Alu RNA | IL-6 production | 35 - 45 | [7] |
M5049 shows high selectivity for TLR7 and TLR8, with no significant activity against other TLRs, including TLR3, TLR4, and TLR9.[2][7]
Preclinical Pharmacokinetics
M5049 exhibits favorable pharmacokinetic properties in multiple preclinical species, including high oral bioavailability.
| Species | Administration | Dose (mg/kg) | T1/2 (h) | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Bioavailability (%) | Reference |
| Mouse | IV | 1.0 | 1.4 | 1.4 | 2.7 | - | [7] |
| Mouse | Oral | 1.0 | - | - | - | 100 | [7] |
| Rat | IV | 1.0 | 5.0 | 1.2 | 8.7 | - | [7] |
| Rat | Oral | 1.0 | - | - | - | 87 | [7] |
| Dog | IV | 1.0 | 13 | 0.59 | 5.7 | - | [7] |
| Dog | Oral | 1.0 | - | - | - | 84 | [7] |
In Vivo Efficacy in Murine Lupus Models
M5049 demonstrated significant efficacy in suppressing disease development in the BXSB-Yaa and IFN-α accelerated NZB/W F1 mouse models of lupus.[4] Treatment with M5049 led to improved survival and reductions in proteinuria, autoantibody levels, and the interferon gene signature.[8] Interestingly, M5049 showed greater potency in these disease models than what would be predicted from its in vitro potency and pharmacokinetic/pharmacodynamic properties, which may be due to its preferential accumulation in tissues.[1][3]
Clinical Development of Enpatoran (M5049)
Enpatoran has progressed into clinical trials for autoimmune diseases, primarily focusing on cutaneous lupus erythematosus (CLE) and systemic lupus erythematosus (SLE).
Phase 1 Studies in Healthy Volunteers
A Phase 1 study in healthy participants evaluated single and multiple ascending oral doses of enpatoran. The study found that enpatoran was well-tolerated at doses up to 200 mg.[3][9] The pharmacokinetic parameters were linear and dose-proportional across the tested range.[9] The study also demonstrated exposure-dependent inhibition of ex vivo-stimulated interleukin-6 (IL-6) secretion, confirming target engagement.[9]
Phase 2 WILLOW Study (NCT05162586)
The WILLOW study is a Phase 2, randomized, double-blind, placebo-controlled, basket trial designed to evaluate the efficacy and safety of enpatoran in patients with CLE and SLE.[8][10] The study utilized a unique design with two cohorts.
-
Cohort A: Focused on patients with CLE or SLE with an active lupus rash, with the primary endpoint being the Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity (CLASI-A) score.[10]
-
Cohort B: Focused on patients with active SLE, with the primary endpoint being the BILAG-Based Composite Lupus Assessment (BICLA) response.[11]
Key Results from the WILLOW Study:
-
Cohort A (CLE/SLE with rash): This cohort met its primary endpoint, demonstrating a statistically significant dose-response relationship in the improvement of CLASI-A scores at Week 16.[12] At Week 24, a high percentage of patients receiving enpatoran achieved a CLASI-50 response (≥50% improvement from baseline).[12] Treatment also led to a rapid reduction in the interferon gene signature score.[10]
-
Cohort B (SLE): This cohort did not meet its primary endpoint of a dose-response relationship for BICLA response at Week 24.[11][13] However, in a prespecified subpopulation of patients with active skin disease, higher BICLA response rates were observed with enpatoran compared to placebo.[13]
Overall, enpatoran was well-tolerated with a manageable safety profile in the WILLOW study.[10][13]
Experimental Protocols
TLR7/8 Reporter Gene Assay in HEK293 Cells
-
Cell Line: HEK293 cells stably co-transfected with human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene.
-
Methodology:
-
Seed cells in 96-well plates and allow to adhere overnight.
-
Pre-incubate cells with various concentrations of M5049 or vehicle control for 1-2 hours.
-
Stimulate cells with a TLR7/8 agonist (e.g., R848) at a concentration that induces a submaximal response (EC80).
-
Incubate for 18-24 hours.
-
Measure reporter gene activity (luciferase or SEAP) using a commercially available kit and a luminometer or spectrophotometer.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cytokine Production Assay in Human PBMCs
-
Sample: Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Methodology:
-
Plate PBMCs in 96-well plates.
-
Pre-treat cells with a serial dilution of M5049 or vehicle for 1 hour.
-
Stimulate with a TLR7/8 ligand (e.g., R848, ssRNA) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines (e.g., IL-6, TNF-α, IFN-α) using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
-
Determine IC50 values from the dose-response curves.
-
In Vivo Pharmacodynamic Assay in Mice
-
Animals: C57BL/6 or other suitable mouse strain.
-
Methodology:
-
Administer M5049 or vehicle control to mice via oral gavage at various doses.
-
At a specified time post-dose (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of the TLR7/8 agonist R848.
-
Collect blood samples at a time point corresponding to the peak cytokine response (e.g., 2-4 hours post-challenge).
-
Measure plasma cytokine levels (e.g., IL-6, IFN-α) by ELISA.
-
Determine the dose-dependent inhibition of cytokine production.
-
Visualizations
Caption: M5049 inhibits TLR7/8 signaling by stabilizing the inactive receptor dimer.
Caption: The streamlined workflow for the discovery and development of M5049.
Conclusion
M5049 (enpatoran) is a novel, potent, and selective dual TLR7/8 inhibitor that has demonstrated a promising therapeutic profile for the treatment of autoimmune diseases, particularly lupus. Its unique mechanism of action, favorable preclinical data, and encouraging results in clinical trials for cutaneous manifestations of lupus highlight its potential as a first-in-class oral therapy. Further clinical development will be crucial to fully elucidate its efficacy and safety in broader patient populations with autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. [PDF] Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ard.bmj.com [ard.bmj.com]
- 9. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll-like receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Merck KGaA’s lupus drug fails in SLE cohort of Phase II trial [clinicaltrialsarena.com]
- 12. 2025-05-21 Positive Phase 2 Data for Enpatoran [emdserono.com]
- 13. Merck Presents Results on Efficacy and Safety of Enpatoran in SLE at EULAR 2025 [merckgroup.com]
Enpatoran Hydrochloride: A Technical Guide for Researchers
For Research Use Only
Abstract
Enpatoran hydrochloride (also known as M5049) is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). As a small molecule antagonist, it is under investigation for its potential therapeutic applications in autoimmune diseases such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). This compound modulates the innate immune response by blocking the signaling pathways activated by the recognition of single-stranded RNA (ssRNA) by TLR7 and TLR8. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical pharmacology of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Enpatoran is a quinoline derivative with a complex stereochemistry that is crucial for its biological activity. The hydrochloride salt form is commonly used in research and development.
Table 1: Chemical Identity of Enpatoran and this compound
| Identifier | Enpatoran (Free Base) | This compound |
| IUPAC Name | 5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile[1] | 5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile hydrochloride |
| CAS Number | 2101938-42-3[1][2] | 2101945-93-9[3] |
| Molecular Formula | C₁₆H₁₅F₃N₄[1][2][4] | C₁₆H₁₅F₃N₄·HCl |
| Molecular Weight | 320.31 g/mol [2][4][5] | 356.77 g/mol |
| SMILES | N#CC(C=C1)=C(N=CC=C2)C2=C1N3C--INVALID-LINK--C--INVALID-LINK--C3[3][6] | [H]Cl.N#CC(C=C1)=C(N=CC=C2)C2=C1N3C--INVALID-LINK--C--INVALID-LINK--C3[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Data not available | N/A |
| pKa | Data not available | N/A |
| LogP (XLogP3-AA) | 2.7 (Computed for free base) | PubChem |
| Solubility | Soluble in DMSO (18 mg/mL)[6] | Selleck Chemicals |
Mechanism of Action
This compound is a selective dual antagonist of TLR7 and TLR8, which are endosomal pattern recognition receptors that recognize single-stranded RNA. The activation of these receptors is a key driver of the innate immune response and is implicated in the pathophysiology of certain autoimmune diseases. By binding to TLR7 and TLR8, Enpatoran prevents the recruitment of the adaptor protein MyD88, thereby inhibiting the downstream signaling cascade.[7]
This blockade of the MyD88-dependent pathway prevents the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). Consequently, the production of pro-inflammatory cytokines and type I interferons, which are central to the inflammatory processes in autoimmune diseases, is suppressed.
In Vitro Pharmacology
This compound has demonstrated potent and selective inhibition of TLR7 and TLR8 in cellular assays. The half-maximal inhibitory concentrations (IC₅₀) have been determined in human embryonic kidney (HEK293) cells engineered to express these receptors.
Table 3: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | IC₅₀ (nM) |
| TLR7 | HEK293 | 11.1[3] |
| TLR8 | HEK293 | 24.1[3] |
Representative Experimental Protocol: TLR7/8 Inhibition Assay
The following is a representative protocol for determining the IC₅₀ of a TLR7/8 inhibitor in HEK293 cells.
Objective: To quantify the inhibitory effect of this compound on TLR7 and TLR8 activation in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
TLR7/8 agonist (e.g., R848).
-
This compound.
-
SEAP detection reagent.
-
96-well cell culture plates.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Seeding: Seed the HEK293-TLR7 or -TLR8 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Add the diluted this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: After a pre-incubation period with the inhibitor, add the TLR7/8 agonist R848 to the wells to stimulate the receptors. Include an unstimulated control.
-
Incubation: Incubate the plate for a specified period (e.g., 16-24 hours) to allow for SEAP expression.
-
Detection: Measure the SEAP activity in the cell culture supernatant according to the manufacturer's instructions for the detection reagent.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated and unstimulated controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Pharmacokinetics
The pharmacokinetic properties of Enpatoran have been evaluated in preclinical species and in human clinical trials.
Table 4: Preclinical Pharmacokinetic Parameters of Enpatoran
| Species | Route | Half-life (t₁/₂) (h) | Plasma Clearance (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Oral Bioavailability (%) |
| Mouse | IV | 1.4 | 1.4 | 2.7 | 100 |
| Rat | IV | 5.0 | 1.2 | 8.7 | 87 |
| Dog | IV | 13 | 0.59 | 5.7 | 84 |
Data from MedChemExpress
In a Phase 1 study in healthy human participants, Enpatoran was well-tolerated, and its pharmacokinetic parameters were found to be linear and dose-proportional across the evaluated dose range.
Representative Experimental Protocol: Preclinical Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in a preclinical animal model (e.g., rats).
Materials:
-
Male Wistar rats (or other appropriate strain).
-
This compound.
-
Dosing vehicle (e.g., a solution suitable for oral and intravenous administration).
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).
Procedure:
-
Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of this compound via tail vein injection.
-
Oral (PO) Group: Administer a single dose of this compound by oral gavage.
-
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., pre-dose, and at various times post-dose such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of Enpatoran in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC) using appropriate software. Calculate oral bioavailability by comparing the AUC from the oral and IV groups.
Clinical Development
This compound is currently in clinical development for the treatment of systemic lupus erythematosus and cutaneous lupus erythematosus. Phase 1 and Phase 2 clinical trials have been conducted to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in both healthy volunteers and patient populations.
Conclusion
This compound is a promising novel therapeutic candidate that selectively targets TLR7 and TLR8, key drivers of innate immunity. Its mechanism of action, involving the inhibition of pro-inflammatory cytokine and type I interferon production, makes it a compelling molecule for the treatment of autoimmune diseases. The data presented in this technical guide provide a comprehensive overview of its chemical and pharmacological properties to support further research and development efforts.
Disclaimer: This document is intended for research and informational purposes only. This compound is an investigational compound and is not approved for any clinical use.
References
- 1. Merck’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase 2 [merckgroup.com]
- 2. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 3. invivogen.com [invivogen.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Enpatoran Hydrochloride: A Technical Guide to its Function as a Dual TLR7/8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enpatoran hydrochloride (M5049) is a potent, orally bioavailable small molecule that functions as a selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These endosomal receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids.[3] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of autoimmune diseases, most notably systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[4][5] this compound inhibits the downstream signaling pathways of these receptors, leading to a reduction in the production of pro-inflammatory cytokines and autoantibodies.[6] This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols for foundational studies are also presented to facilitate further research and development.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR7 and TLR8 are expressed in the endosomes of various immune cells, including B lymphocytes and myeloid cells, where they detect ssRNA. Upon activation, they trigger signaling cascades that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, as well as the activation of adaptive immunity.
In autoimmune diseases such as SLE, the dysregulation of TLR7 and TLR8 signaling by self-derived nucleic acids contributes to chronic inflammation and autoantibody production. Therefore, the inhibition of these receptors presents a promising therapeutic strategy. This compound has emerged as a potential first-in-class oral therapy that selectively targets both TLR7 and TLR8.[5][6]
Mechanism of Action
This compound competitively binds to TLR7 and TLR8, preventing the binding of their natural and synthetic ligands. This blockade inhibits the recruitment of the adaptor protein MyD88 and the subsequent activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and interferon regulatory factor (IRF) pathways. The net effect is a reduction in the transcription and secretion of key pro-inflammatory mediators, such as interleukin-6 (IL-6) and IFN-α.
Quantitative Data
In Vitro Potency
This compound demonstrates potent inhibition of TLR7 and TLR8 in cell-based assays.
| Receptor | Cell Line | IC50 (nM) | Reference |
| Human TLR7 | HEK293 | 11.1 | [1][7] |
| Human TLR8 | HEK293 | 24.1 | [1][7] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have shown that this compound is orally bioavailable with a moderate half-life.
| Species | Administration | Half-life (T½) (hours) | Reference |
| Mouse | Intravenous (1.0 mg/kg) | 1.4 | [7] |
| Rat | Intravenous (1.0 mg/kg) | 5.0 | [7] |
| Dog | Intravenous (1.0 mg/kg) | 13 | [7] |
Clinical Efficacy (Phase 2 WILLOW Study)
The Phase 2 WILLOW study (NCT05162586) evaluated the efficacy of this compound in patients with CLE and SLE with active lupus rash.[5]
| Treatment Group (twice daily) | CLASI-A Score Improvement (Week 16) | CLASI-50 Response Rate (Week 24) | CLASI-70 Response Rate (Week 24) | Reference |
| Placebo | - | 38.5% | 11.5% | [6] |
| Enpatoran 25 mg | Dose-dependent improvement (p=0.0002) | Up to 91.3% (across all doses) | Up to 60.9% (across all doses) | [6] |
| Enpatoran 50 mg | Dose-dependent improvement (p=0.0002) | Up to 91.3% (across all doses) | Up to 60.9% (across all doses) | [6] |
| Enpatoran 100 mg | Dose-dependent improvement (p=0.0002) | Up to 91.3% (across all doses) | Up to 60.9% (across all doses) | [6] |
Experimental Protocols
In Vitro TLR7/8 Inhibition Assay
This protocol describes a general method for determining the IC50 of this compound using HEK-Blue™ TLR7 and TLR8 reporter cell lines.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)
-
DMEM, 10% FBS, Penicillin-Streptomycin, Normocin™, HEK-Blue™ Selection (InvivoGen)
-
This compound
-
R848 (TLR7/8 agonist, InvivoGen)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Cell Culture: Culture HEK-Blue™ cells according to the manufacturer's instructions.
-
Cell Seeding: Seed cells in 96-well plates at a density of ~5 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add to the wells.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Agonist Stimulation: Add a pre-determined concentration of R848 to the wells to stimulate the TLR7/8 receptors.
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
SEAP Detection: Add QUANTI-Blue™ Solution to the wells and incubate for 1-3 hours.
-
Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
In Vivo Lupus Mouse Model Study
This protocol provides a general outline for evaluating the efficacy of this compound in a lupus mouse model, such as the IFN-α-accelerated NZB/W model.
Materials:
-
NZB/W F1 mice
-
Adenovirus expressing IFN-α (Ad-IFNα)
-
This compound
-
Vehicle for oral administration
-
Urine collection apparatus
-
ELISA kits for anti-dsDNA antibodies
-
Materials for kidney histology
Protocol:
-
Disease Induction: At a pre-determined age (e.g., 8-10 weeks), inject female NZB/W mice with Ad-IFNα to accelerate lupus development.[1][5]
-
Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, different doses of this compound).
-
Drug Administration: Administer this compound or vehicle orally, for example, once or twice daily for a specified duration (e.g., 8-12 weeks).
-
Monitoring:
-
Proteinuria: Monitor urine protein levels weekly or bi-weekly.
-
Survival: Record survival rates throughout the study.
-
-
Endpoint Analysis:
-
Autoantibodies: At the end of the study, collect blood and measure serum levels of anti-dsDNA antibodies by ELISA.[5]
-
Kidney Histology: Harvest kidneys, fix in formalin, and embed in paraffin. Stain kidney sections with H&E and PAS to assess glomerulonephritis.
-
-
Data Analysis: Compare the different treatment groups in terms of proteinuria development, survival, autoantibody levels, and kidney pathology scores.
Conclusion
This compound is a promising novel therapeutic agent for autoimmune diseases driven by TLR7 and TLR8 activation. Its potent and selective dual inhibitory activity, favorable preclinical pharmacokinetic profile, and demonstrated efficacy in reducing disease activity in patients with lupus underscore its potential as a valuable treatment option. The detailed experimental protocols provided in this guide are intended to support further research into the function and application of this compound. Continued investigation, including ongoing and future clinical trials, will be crucial in fully elucidating the therapeutic benefits of this compound.
References
- 1. Interferon alpha Accelerates Murine SLE in a T Cell Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferon-α accelerates murine systemic lupus erythematosus in a T cell-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (NZW × BXSB) F1 male mice: An unusual, severe and fatal mouse model of lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | IFNα Inducible Models of Murine SLE [frontiersin.org]
Enpatoran Hydrochloride: A Deep Dive into Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpatoran hydrochloride (M5049) is an investigational, orally bioavailable small molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids.[1][3] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), making them attractive therapeutic targets.[2][4] This technical guide provides a comprehensive overview of the target binding, selectivity, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Mechanism of Action
Enpatoran functions as a competitive and reversible inhibitor of both TLR7 and TLR8. Structural studies have indicated that enpatoran binds to and stabilizes the human TLR8 dimer in its inactive state, thereby preventing the binding of TLR8 ligands.[1] A similar mechanism of action is proposed for its inhibition of TLR7.[1] By blocking the activation of these receptors, enpatoran inhibits downstream signaling pathways, including the NF-κB and IRF pathways, which in turn reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and type I interferons (IFN-α).[1]
Target Binding Affinity and Potency
Enpatoran demonstrates potent inhibition of both human TLR7 and TLR8. The half-maximal inhibitory concentrations (IC50) have been determined in various in vitro cellular systems.
| Target | Cell Line | Ligand/Stimulus | IC50 (nM) | Reference |
| Human TLR7 | HEK293 | R848 | 11.1 | [5] |
| Human TLR8 | HEK293 | R848 | 24.1 | [5] |
| Human TLR7/8 | Human PBMCs | miR-122, Let7c RNA, Alu RNA, R848 | 35 - 45 (for IL-6 inhibition) | [5] |
Selectivity Profile
A critical attribute of a therapeutic candidate is its selectivity for the intended targets over other related and unrelated proteins. Enpatoran has been shown to be highly selective for TLR7 and TLR8.
| Off-Target | Assay System | Activity | Reference |
| TLR3 | HEK293 Reporter Assay | Inactive | [5] |
| TLR4 | HEK293 Reporter Assay | Inactive | [5] |
| TLR9 | HEK293 Reporter Assay | Inactive | [1][5] |
| Kinase Panel | In vitro kinase activity assays | Good selectivity | [6] |
Experimental Protocols
In Vitro Assays
This assay is used to determine the potency of enpatoran in inhibiting TLR7 and TLR8 signaling in a controlled cellular environment.
-
Cell Line: HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen). These are HEK293 cells stably co-transfected with the human TLR7 or TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[1]
-
Protocol:
-
Seed HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a TLR7/8 agonist, such as R848 (resiquimod), at a concentration that elicits a sub-maximal response.
-
Incubate for 16-24 hours to allow for SEAP expression.
-
Measure SEAP activity in the cell supernatant using a spectrophotometer at 620-655 nm after the addition of a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Calculate the IC50 value by plotting the percentage of inhibition of SEAP activity against the log concentration of enpatoran.
-
This assay assesses the functional activity of enpatoran in a more physiologically relevant setting using primary human immune cells.
-
Sample: Freshly isolated human PBMCs or whole blood from healthy donors.
-
Protocol:
-
For PBMCs, isolate the cells from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Plate PBMCs or dilute whole blood in a 96-well plate.
-
Pre-treat the cells with a dose range of this compound for 1-2 hours.
-
Stimulate the cells with a TLR7/8 agonist (e.g., R848) or endogenous ligands like ssRNA.
-
Incubate for 18-24 hours.
-
Collect the supernatant and measure the concentration of cytokines, such as IL-6 and IFN-α, using a suitable immunoassay method like ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead-based assay (e.g., Luminex).
-
Determine the IC50 values for the inhibition of each cytokine.
-
In Vivo Models
These spontaneous and induced mouse models of lupus are used to evaluate the in vivo efficacy of enpatoran in a disease context.
-
Animal Models:
-
BXSB-Yaa: Male mice of this strain carry the Yaa (Y-linked autoimmune accelerator) locus, which leads to a lupus-like disease characterized by autoantibody production and glomerulonephritis.[6]
-
IFN-α-accelerated NZB/W: NZB/W F1 female mice are genetically predisposed to lupus. The disease can be accelerated and synchronized by administering an adenovirus expressing IFN-α.[6]
-
-
Protocol:
-
Disease Induction (for IFN-α-accelerated NZB/W model): Administer adenovirus-IFN-α to induce disease.
-
Treatment: Once disease is established (e.g., presence of proteinuria), administer this compound orally at various doses (e.g., 1-30 mg/kg) daily. A vehicle control group is also included.
-
Monitoring: Monitor disease progression by measuring parameters such as:
-
Proteinuria: Assessed weekly using urine test strips.
-
Autoantibody Titers: Measured from serum samples at regular intervals using ELISA (e.g., for anti-dsDNA and anti-Sm/RNP antibodies).
-
Kidney Histopathology: At the end of the study, kidneys are collected, sectioned, and stained (e.g., with H&E and PAS) to assess glomerulonephritis.
-
Survival: Monitor and record survival rates in each treatment group.
-
-
Data Analysis: Compare the disease parameters between the enpatoran-treated groups and the vehicle control group to determine the efficacy of the compound.
-
Visualizations
Caption: Simplified TLR7/8 signaling pathway and the inhibitory action of enpatoran.
Caption: General experimental workflow for in vitro characterization of enpatoran.
Conclusion
This compound is a potent and highly selective dual inhibitor of TLR7 and TLR8. Its mechanism of action, involving the stabilization of the inactive receptor conformation, effectively blocks downstream inflammatory signaling. The comprehensive in vitro and in vivo data demonstrate its potential as a therapeutic agent for autoimmune diseases driven by the aberrant activation of these receptors. The detailed experimental protocols provided herein serve as a guide for researchers in the field to further investigate and characterize the activity of enpatoran and other TLR7/8 modulators.
References
- 1. invivogen.com [invivogen.com]
- 2. Merck’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase 2 [merckgroup.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. discovery-of-m5049-a-novel-selective-toll-like-receptor-7-8-inhibitor-for-treatment-of-autoimmunity - Ask this paper | Bohrium [bohrium.com]
M5049 (Enpatoran): A Technical Guide to a Novel TLR7/8 Inhibitor for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
M5049, also known as enpatoran, is a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), currently under investigation for the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). Aberrant activation of TLR7 and TLR8 by endogenous nucleic acids is a key driver in the pathogenesis of these conditions, leading to the production of type I interferons and other pro-inflammatory cytokines. M5049 represents a promising therapeutic strategy by directly targeting this upstream driver of autoimmune inflammation. This technical guide provides a comprehensive overview of M5049, including its mechanism of action, in vitro and in vivo pharmacology, and clinical trial data. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in the field of autoimmune disease.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA), leading to the activation of downstream signaling pathways that culminate in the production of inflammatory cytokines and type I interferons. In autoimmune diseases like lupus, self-derived nucleic acids can aberrantly activate these receptors, perpetuating a cycle of inflammation and tissue damage.
M5049 is a small molecule inhibitor designed to block the activation of both TLR7 and TLR8.[1] Its dual inhibitory activity is thought to provide a more comprehensive suppression of the pathogenic inflammatory pathways in autoimmune diseases compared to targeting either receptor alone.[2]
Mechanism of Action
M5049 functions as a direct antagonist of TLR7 and TLR8. Structural studies have indicated that M5049 binds to and stabilizes the dimeric form of the TLR8 receptor, preventing the conformational changes required for ligand binding and subsequent signal transduction.[1] A similar mechanism is proposed for its inhibition of TLR7. By blocking the activation of these receptors, M5049 effectively inhibits the downstream signaling cascades mediated by MyD88, leading to the reduced activation of the transcription factors NF-κB and IRF7. This, in turn, suppresses the production of key inflammatory mediators, including type I interferons (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][2]
Signaling Pathway
The following diagram illustrates the TLR7/8 signaling pathway and the point of intervention by M5049.
Caption: M5049 inhibits TLR7/8 signaling, blocking downstream activation of NF-κB and IRF7.
In Vitro Pharmacology
M5049 has demonstrated potent and selective inhibition of TLR7 and TLR8 in a variety of in vitro assays.
Data Presentation
| Assay Type | Cell Line | Ligand/Stimulus | Readout | M5049 IC50 (nM) | Reference |
| TLR7 Reporter Assay | HEK293 | R848 | SEAP | 11.1 | [1] |
| TLR8 Reporter Assay | HEK293 | R848 | SEAP | 24.1 | [1] |
| Cytokine Production | Human PBMCs | R848 | IL-6 | 35-45 | [1] |
| Cytokine Production | Human Whole Blood | R848 | IL-6 | 120 | [1] |
Experimental Protocols
This assay utilizes HEK-293 cells stably co-transfected with a human TLR7 or TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and the appropriate selection antibiotics (Zeocin™ and Blasticidin).
-
Assay Procedure:
-
Seed HEK-Blue™ cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-incubate the cells with varying concentrations of M5049 for 1 hour.
-
Stimulate the cells with a TLR7/8 agonist, such as R848 (1 µg/mL), for 24 hours.
-
Measure SEAP activity in the supernatant using a detection reagent like QUANTI-Blue™ (InvivoGen) by measuring absorbance at 620-655 nm.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Caption: Workflow for the HEK-Blue™ TLR7/8 reporter assay.
In Vivo Pharmacology
M5049 has demonstrated efficacy in preclinical models of lupus, effectively reducing disease-associated pathology.
Data Presentation
| Animal Model | Dosing Regimen | Key Findings | Reference |
| NZB/W F1 Mice | Prophylactic and therapeutic | Reduced proteinuria, decreased anti-dsDNA antibody titers, improved kidney histology | [3][4] |
| BXSB-Yaa Mice | Prophylactic and therapeutic | Reduced splenomegaly, decreased autoantibody production, improved glomerulonephritis | [5] |
Experimental Protocols
This is a spontaneous model of lupus where female mice develop autoantibodies and immune complex-mediated glomerulonephritis.
-
Animals: Female NZB/W F1 mice.
-
Treatment: Begin prophylactic treatment at a young age (e.g., 8-10 weeks) or therapeutic treatment after disease onset (e.g., proteinuria detection). Administer M5049 or vehicle control daily via oral gavage.
-
Disease Monitoring:
-
Proteinuria: Monitor weekly using urine test strips (e.g., Albustix®). Score on a scale of 0 to 4+.[6]
-
Anti-dsDNA Antibodies: Collect serum periodically and measure anti-dsDNA IgG levels by ELISA.
-
Histopathology: At the end of the study, harvest kidneys, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis, interstitial inflammation, and vasculitis. Score kidney pathology based on a standardized system.[5][6]
-
Caption: Experimental workflow for the NZB/W F1 lupus mouse model.
Clinical Development
M5049 (enpatoran) has progressed to Phase II clinical trials for the treatment of SLE and CLE. The WILLOW study (NCT05162586) is a key trial evaluating the efficacy and safety of enpatoran in these patient populations.[7][8]
WILLOW Study (Phase II)
-
Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[8]
-
Population: Patients with active SLE or CLE.[8]
-
Endpoints:
-
Key Results:
-
Cohort A (CLE): Met its primary endpoint, demonstrating a statistically significant improvement in CLASI-A scores compared to placebo.[9]
-
Cohort B (SLE): While the primary endpoint of a dose-response on BICLA was not met, prespecified subgroup analyses showed encouraging trends in patients with high disease activity and significant skin involvement.[11]
-
Safety: Enpatoran was generally well-tolerated with a safety profile consistent with previous studies.[11]
-
Conclusion
M5049 (enpatoran) is a promising novel oral therapy for autoimmune diseases driven by TLR7 and TLR8 activation. Its potent and selective dual inhibitory mechanism targets a key upstream pathway in the pathogenesis of lupus. Preclinical data have demonstrated its efficacy in relevant animal models, and Phase II clinical trial results in CLE are encouraging. Further investigation is warranted to fully elucidate the therapeutic potential of M5049 in a broader range of autoimmune conditions. The information provided in this technical guide is intended to support the ongoing research and development efforts in this important field.
References
- 1. chondrex.com [chondrex.com]
- 2. Cardiovascular changes in the NZB/W F1 mouse model of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in (NZB x NZW)F1 Mice [hookelabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Glomerular Proteomic Profiles in the NZB/W F1 Hybrid Mouse Model of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Enpatoran cuts Lupus rash – Medthority [medthority.com]
- 9. 2025-05-21 Positive Phase 2 Data for Enpatoran [emdserono.com]
- 10. The WILLOW Study With M5049 in SLE and CLE (SCLE and/or DLE) (WILLOW) [ctv.veeva.com]
- 11. EMD Serono Presents Results on Efficacy and Safety of Enpatoran in SLE at EULAR 2025 [emdgroup.com]
Enpatoran Hydrochloride: A Technical Guide to its Role in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpatoran hydrochloride (also known as M5049) is a potent, orally bioavailable small molecule that acts as a dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids.[4][5] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[5][6] By selectively inhibiting these receptors, Enpatoran modulates downstream inflammatory pathways, offering a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of Enpatoran's mechanism of action, its impact on innate immune signaling, and a summary of key preclinical and clinical findings.
Mechanism of Action
Enpatoran is a quinoline-derivative that functions as a highly selective inhibitor of both human TLR7 and TLR8.[1][6] Structural studies have indicated that Enpatoran binds to and stabilizes the dimeric form of TLR8 in its inactive state, thereby preventing the binding of TLR8 ligands.[6] A similar antagonistic mechanism is proposed for its action on TLR7.[6] This blockade of ligand binding prevents the conformational changes required for receptor activation and subsequent downstream signaling.
Specificity
Enpatoran demonstrates high selectivity for TLR7 and TLR8, with no significant activity against other endosomal Toll-like receptors such as TLR3 and TLR9.[2][6] This specificity is crucial for minimizing off-target effects and ensuring a targeted immunomodulatory response.
Role in Innate Immunity Signaling
TLR7 and TLR8 are primarily expressed in the endosomes of various immune cells, including B cells, plasmacytoid dendritic cells (pDCs), monocytes, and neutrophils.[7] Upon activation by ssRNA, they initiate distinct but overlapping signaling cascades that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.
-
TLR7 activation strongly induces both the interferon regulatory factor (IRF) pathway, leading to the production of type I IFNs (e.g., IFN-α), and the nuclear factor-kappa B (NF-κB) pathway, which drives the expression of inflammatory cytokines like interleukin-6 (IL-6).[1][4][7]
-
TLR8 activation preferentially activates the NF-κB pathway, resulting in a robust production of pro-inflammatory cytokines such as IL-6 and tumor necrosis factor-alpha (TNF-α).[4][7]
Enpatoran, by inhibiting both TLR7 and TLR8, effectively blocks these downstream signaling pathways, leading to a reduction in the production of key inflammatory mediators.[1][6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Enpatoran
| Target | Cell Line | Ligand | Measured Outcome | IC50 (nM) | Reference |
| Human TLR7 | HEK293 | R848 | NF-κB Reporter | 11.1 | [2][8] |
| Human TLR8 | HEK293 | R848 | NF-κB Reporter | 24.1 | [2][8] |
| Human PBMCs | miR-122 | IL-6 Production | 35-45 | [2][8] | |
| Human PBMCs | Let7c RNA | IL-6 Production | 35-45 | [2][8] | |
| Human PBMCs | Alu RNA | IL-6 Production | 35-45 | [2][8] | |
| Human PBMCs | R848 | IL-6 Production | 35-45 | [2][8] |
Table 2: Pharmacokinetic Properties of Enpatoran in Humans (Single Ascending Dose, Fasted State)
| Dose (mg) | Cmax (ng/mL) | AUC0-inf (ng*h/mL) | t1/2 (h) | Reference |
| 1 | 2.5 | 16.1 | 4.8 | [1] |
| 3 | 7.9 | 50.8 | 5.3 | [1] |
| 9 | 24.1 | 165 | 5.9 | [1] |
| 25 | 67.9 | 502 | 6.5 | [1] |
| 50 | 134 | 1050 | 7.1 | [1] |
| 100 | 271 | 2230 | 7.6 | [1] |
| 200 | 545 | 4870 | 8.2 | [1] |
Data presented as geometric means.
Table 3: Pharmacodynamic Effects of Enpatoran in Healthy Volunteers (Ex vivo stimulated cytokine secretion)
| Dose | Cytokine | Maximum Inhibition (%) | Time to Max Inhibition (h) | Reference |
| 200 mg (single dose) | IL-6 | ~100 | 2 | [1][9] |
| 25 mg BID (14 days) | IL-6 | >60 | N/A | [7] |
| 100 mg BID (14 days) | IL-6 | ~90 | N/A | [7] |
| 100 mg BID (14 days) | IFN-α | ~90 | N/A | [7] |
Experimental Protocols
TLR Activation and Inhibition Assay (HEK-Blue™ Reporter Cells)
This protocol describes a method to assess the inhibitory activity of Enpatoran on TLR7 and TLR8 activation using commercially available reporter cell lines.
-
Cell Culture:
-
Maintain HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen) according to the manufacturer's instructions.
-
Culture cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selective antibiotics.
-
-
Assay Procedure:
-
Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in assay medium.
-
Pre-incubate the cells with the desired concentrations of Enpatoran or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with a known TLR7 agonist (e.g., R848 at 1 µg/mL) or TLR8 agonist (e.g., R848 at 5 µg/mL).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant using a detection reagent like QUANTI-Blue™ (InvivoGen).
-
Read the absorbance at 620-650 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TLR activation for each concentration of Enpatoran compared to the vehicle-treated, agonist-stimulated control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Ex Vivo Cytokine Release Assay (Human Whole Blood)
This protocol details the assessment of Enpatoran's effect on cytokine production in human whole blood, a key pharmacodynamic measure in clinical trials.[1]
-
Blood Collection:
-
Collect whole blood from subjects at specified time points before and after Enpatoran administration into sodium heparin tubes.
-
-
Stimulation:
-
Within 2 hours of collection, aliquot 1 mL of whole blood into TruCulture® tubes (Myriad RBM) containing a TLR7/8 agonist (e.g., R848) or a null control.
-
-
Incubation:
-
Incubate the tubes upright for 24 hours at 37°C.
-
-
Sample Processing:
-
Following incubation, use a plunger to separate the supernatant from the blood cells.
-
Centrifuge the tubes to pellet any remaining cells and collect the supernatant.
-
Store the supernatant at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the levels of IL-6 and IFN-α in the supernatant using a validated immunoassay, such as a Luminex-based multiplex assay or a high-sensitivity ELISA (e.g., Simoa®).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each post-dose time point relative to the pre-dose baseline.
-
In Vivo Murine Lupus Model (IFN-α-Accelerated NZB/W)
This protocol outlines an experimental design to evaluate the therapeutic efficacy of Enpatoran in a mouse model of lupus nephritis.[10]
-
Animal Model:
-
Use female NZB/W F1 mice, a spontaneous model of lupus.
-
-
Disease Acceleration:
-
At 8-10 weeks of age, inject mice intravenously on two consecutive days with an adenovirus encoding murine IFN-α to accelerate and synchronize disease onset.
-
-
Monitoring:
-
Monitor mice weekly for the development of proteinuria by measuring the urine protein-to-creatinine ratio (UPCR).
-
-
Treatment:
-
Once mice develop significant proteinuria (e.g., UPCR > 3 g/g), randomize them into treatment groups.
-
Administer Enpatoran (e.g., 10 mg/kg) or vehicle control orally once daily for a specified duration (e.g., 6 weeks).
-
-
Efficacy Endpoints:
-
Proteinuria: Measure UPCR weekly.
-
Survival: Monitor and record survival rates.
-
Histopathology: At the end of the study, collect kidneys for histological analysis and score for glomerulonephritis.
-
Immunological Parameters: Analyze splenocytes for changes in immune cell populations (e.g., plasma cells, activated T cells) by flow cytometry.
-
-
Data Analysis:
-
Compare the efficacy endpoints between the Enpatoran-treated and vehicle-treated groups using appropriate statistical methods.
-
Conclusion
This compound is a promising, first-in-class, oral dual inhibitor of TLR7 and TLR8 with a well-defined mechanism of action in the innate immune system. By potently and selectively blocking the activation of these key receptors, Enpatoran effectively reduces the production of pro-inflammatory cytokines and type I interferons that drive the pathology of autoimmune diseases such as lupus. Preclinical and early-phase clinical studies have demonstrated a favorable safety, pharmacokinetic, and pharmacodynamic profile, supporting its continued development in later-phase clinical trials. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel therapies for autoimmune and inflammatory diseases.
References
- 1. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll-like receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Merck Presents Results on Efficacy and Safety of Enpatoran in SLE at EULAR 2025 [merckgroup.com]
- 6. invivogen.com [invivogen.com]
- 7. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. POS0755 SAFETY, TOLERABILITY, PHARMACOKINETICS, AND PHARMACODYNAMICS OF A SINGLE ORALLY ADMINISTERED DOSE OF ENPATORAN IN A PHASE I STUDY OF HEALTHY JAPANESE AND CAUCASIAN PARTICIPANTS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 10. The TLR7/8 Inhibitor Enpatoran Reverses Established Kidney Disease in the Interferon-Alpha-Accelerated NZB/W Mouse Model of Lupus - ACR Meeting Abstracts [acrabstracts.org]
Enpatoran Hydrochloride: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpatoran hydrochloride (formerly M5049) is an investigational, orally bioavailable small molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). TLR7 and TLR8 are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids. Aberrant activation of these receptors is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). By blocking TLR7 and TLR8 signaling, Enpatoran aims to modulate the innate and adaptive immune responses, thereby reducing the production of pro-inflammatory cytokines and autoantibodies that drive autoimmune pathology. This technical guide provides a detailed overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical development.
Mechanism of Action
This compound is a selective inhibitor of TLR7 and TLR8. Structural studies have indicated that Enpatoran binds to and stabilizes the human TLR8 dimer in its inactive state, which antagonizes the binding of TLR8 ligands. A similar mechanism of action is proposed for its inhibition of TLR7. This dual antagonism of TLR7 and TLR8 is believed to provide a broader and potentially more effective immunomodulatory effect than targeting either receptor alone, given their distinct and overlapping roles in immune cell activation.
Signaling Pathway
The activation of TLR7 and TLR8 by ssRNA ligands initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and type I interferons (e.g., IFN-α). Enpatoran, by blocking the initial ligand binding and receptor activation, effectively inhibits these downstream inflammatory responses.
In Vitro Pharmacology
Enpatoran has demonstrated potent and selective inhibition of TLR7 and TLR8 in various in vitro assays.
Table 1: In Vitro Potency of this compound
| Assay System | Target | IC50 (nM) | Reference |
| HEK293 cells | TLR7 | 11.1 | |
| HEK293 cells | TLR8 | 24.1 | |
| Human PBMCs | IL-6 production (stimulated by miR-122, Let7c RNA, Alu RNA, R848) | 35 - 45 |
Enpatoran is reported to be inactive against TLR3, TLR4, and TLR9, highlighting its selectivity.
Experimental Protocols
HEK293-Based TLR7/8 Inhibition Assay (Illustrative Protocol)
A common method for determining the IC50 of TLR inhibitors involves the use of Human Embryonic Kidney (HEK) 293 cells stably transfected to express the target TLR and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB inducible promoter.
Ex Vivo Cytokine Release Assay (Illustrative Protocol)
This assay assesses the ability of a compound to inhibit cytokine production in a more physiologically relevant system, such as human whole blood or peripheral blood mononuclear cells (PBMCs).
-
Sample Collection and Preparation: Whole blood is collected from healthy volunteers. For PBMC isolation, blood is processed using density gradient centrifugation.
-
Cell Culture: Whole blood or PBMCs are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of Enpatoran.
-
Stimulation: The TLR7/8 agonist, R848, is added to the cultures to stimulate cytokine production.
-
Incubation: The cultures are incubated for a specified period (e.g., 18-24 hours).
-
Cytokine Measurement: The concentration of cytokines, such as IL-6 and IFN-α, in the culture supernatant is measured using methods like ELISA or multiplex bead arrays.
In Vivo Pharmacology
Enpatoran has demonstrated efficacy in preclinical models of autoimmune disease. In mouse models of lupus (BXSB-Yaa and IFN-α accelerated NZB/W), Enpatoran was shown to suppress disease activity.
Pharmacokinetics
Enpatoran exhibits favorable pharmacokinetic properties, including good oral bioavailability across multiple species.
Table 2: Preclinical Pharmacokinetic Parameters of Enpatoran
| Species | Dose (mg/kg) | Route | Oral Bioavailability (%) | T1/2 (h) |
| Mouse | 1.0 | Oral | 100 | 1.4 |
| Rat | 1.0 | Oral | 87 | 5.0 |
| Dog | 1.0 | Oral | 84 | 13 |
Data compiled from MedChemExpress product information sheet.
Table 3: Human Pharmacokinetic Parameters of Enpatoran
| Population | Dose | Tmax (h) | t1/2 (h) | Key Findings | Reference |
| Healthy Volunteers | Single and multiple oral doses up to 200 mg | 1 - 1.5 | - | Rapidly absorbed. PK parameters were linear and dose-proportional. Food slightly delayed absorption and lowered peak concentration. | |
| Patients with SLE/CLE | 25, 50, 100, 150 mg BID | 1 - 2 | 6 - 10 | PK profiles were consistent and dose-proportional across doses. |
Pharmacodynamics
The pharmacodynamic effects of Enpatoran have been evaluated in both healthy volunteers and patients with autoimmune diseases.
Table 4: Pharmacodynamic Effects of Enpatoran
| Population | Biomarker | Effect | Key Findings | Reference |
| Healthy Volunteers | Ex vivo stimulated IL-6 secretion | Inhibition | Exposure-dependent inhibition, with maximum inhibition at 200 mg. | |
| Patients with SLE/CLE | Interferon-gene signature (IFN-GS) scores | Reduction | Dose-dependent reduction. |
Clinical Development
Enpatoran is currently being investigated in clinical trials for the treatment of autoimmune diseases, primarily SLE and CLE.
Phase I Studies in Healthy Volunteers
A Phase I, first-in-human study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending oral doses of Enpatoran in healthy participants. The study found that Enpatoran was well-tolerated at doses up to 200 mg, with no significant dose-limiting adverse events.
Phase Ib Study in Patients with SLE and CLE (NCT04647708)
Phase II WILLOW Study (NCT05162586)
The WILLOW study is a global, multicenter, randomized, placebo-controlled Phase II trial evaluating three doses of Enpatoran (25 mg, 50 mg, and 100 mg twice daily) versus placebo in patients with active SLE and CLE. The study is designed with two cohorts: Cohort A focusing on patients with CLE or SLE with active lupus rash, and Cohort B evaluating systemic disease activity in SLE patients.
-
Cohort A: Met its primary endpoint, demonstrating a dose-response relationship and a clinically meaningful improvement in the Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity (CLASI-A) scores at Week 16.
-
Cohort B: While the primary endpoint of a dose-response relationship was not met, promising efficacy results were observed in prespecified subpopulations.
Conclusion
This compound is a promising, first-in-class, oral dual inhibitor of TLR7 and TLR8 with a well-defined mechanism of action. It has demonstrated a favorable pharmacokinetic and safety profile in early clinical development. The observed pharmacodynamic effects on biomarkers such as the interferon-gene signature, coupled with encouraging efficacy signals in patients with SLE and CLE, support its continued investigation as a potential novel therapeutic for autoimmune diseases driven by TLR7/8 overactivation. Further data from ongoing and future clinical trials will be crucial to fully establish its therapeutic potential.
Enpatoran Hydrochloride: A Technical Guide for Lupus Pathogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enpatoran hydrochloride (also known as M5049) is an investigational, orally administered, small-molecule dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These endosomal receptors are key players in the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids.[4][5] In the context of systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), aberrant activation of TLR7 and TLR8 by self-RNA is believed to be a critical driver of the autoimmune response, leading to the production of pro-inflammatory cytokines, including type I interferons (IFN), and the generation of autoantibodies.[4][5] By selectively targeting TLR7 and TLR8, Enpatoran aims to modulate these pathogenic pathways, offering a promising therapeutic strategy for lupus.[6][7] This technical guide provides an in-depth overview of Enpatoran's mechanism of action, summarizes key preclinical and clinical data, and details relevant experimental protocols for its study in the context of lupus pathogenesis.
Mechanism of Action: Targeting the TLR7/8 Pathway
This compound is a quinoline-derivative that functions as a potent and selective antagonist of both TLR7 and TLR8.[4] Structural studies have indicated that Enpatoran binds to and stabilizes the human TLR8 dimer in its inactive state, thereby preventing the binding of TLR8 ligands.[4] A similar antagonistic mechanism is proposed for its action on TLR7.[4] This dual inhibition is significant in lupus, as both TLR7 and TLR8 are implicated in the disease process. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, where its activation leads to the production of type I interferons and promotes autoantibody production.[8] TLR8 is mainly found in myeloid cells, such as monocytes and neutrophils, and its activation contributes to the production of pro-inflammatory cytokines.[8]
The downstream consequence of TLR7 and TLR8 inhibition by Enpatoran is the suppression of key signaling pathways, including the NF-κB and IRF pathways.[4] This leads to a reduction in the production of several pro-inflammatory cytokines implicated in lupus, most notably IFN-α and Interleukin-6 (IL-6).[5][8]
Quantitative Data Summary
In Vitro Potency
Enpatoran has demonstrated potent inhibition of TLR7 and TLR8 in various cell-based assays.
| Cell Line/System | Target | Ligand/Stimulus | Readout | IC50 (nM) | Reference |
| HEK293 cells | TLR7 | R848 | NF-κB Reporter | 11.1 | [1][3] |
| HEK293 cells | TLR8 | R848 | NF-κB Reporter | 24.1 | [1][3] |
| Human PBMCs | TLR7/8 | R848 | IL-6 Production | 35-45 | [3] |
| Human PBMCs | TLR7/8 | miR-122 | IL-6 Production | 35-45 | [3] |
| Human PBMCs | TLR7/8 | Let7c RNA | IL-6 Production | 35-45 | [3] |
| Human PBMCs | TLR7/8 | Alu RNA | IL-6 Production | 35-45 | [3] |
Clinical Efficacy (Phase II WILLOW Study)
The Phase II WILLOW study (NCT05162586) evaluated the efficacy and safety of Enpatoran in patients with CLE and SLE.
Cohort A: Patients with CLE or SLE with active lupus rash
| Endpoint | Placebo | Enpatoran (up to 100 mg BID) | Week | Reference |
| CLASI-50 Response Rate | 38.5% | up to 91.3% | 16 | [6][9] |
| CLASI-70 Response Rate | 11.5% | up to 60.9% | 16 | [6][9] |
CLASI-50/70: ≥50%/≥70% improvement from baseline in Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity score.
Cohort B: Patients with moderate to severe SLE
Although the primary endpoint of a statistically significant dose-response relationship on the BICLA at week 24 was not met, all Enpatoran-treated groups showed greater response rates than the placebo group.[10]
| Subpopulation | Endpoint | Placebo | Enpatoran | Week | Reference |
| Active Skin Disease (CLASI-A ≥8) | BICLA Response Rate | 31.7% | up to 58.6% | 24 | [11] |
| Active Skin Disease (CLASI-A ≥8) | CLASI-70 Response Rate | 26.8% | up to 60.5% | 24 | [10][11] |
BICLA: BILAG-based Composite Lupus Assessment.
Experimental Protocols
In Vitro Assays
3.1.1. TLR7/8 Reporter Gene Assay in HEK-Blue™ Cells
This assay is used to determine the inhibitory activity of Enpatoran on TLR7 and TLR8 signaling pathways leading to NF-κB activation.
-
Cell Lines: HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen), which are engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Methodology:
-
Seed HEK-Blue™ cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a TLR7/8 agonist, such as R848 (resiquimod), at a pre-determined optimal concentration.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measure SEAP activity in the supernatant using a detection reagent like QUANTI-Blue™ (InvivoGen) and read the absorbance at 620-655 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of Enpatoran.
-
3.1.2. Cytokine Production Assay in Human PBMCs
This assay assesses the effect of Enpatoran on cytokine production from primary human immune cells.
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Methodology:
-
Plate freshly isolated PBMCs in a 96-well plate at a density of 2 x 105 cells/well.
-
Pre-treat the cells with a range of Enpatoran concentrations or vehicle for 1-2 hours.
-
Stimulate the PBMCs with a TLR7/8 agonist (e.g., R848) or endogenous ligands like Alu RNA.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant and measure the concentration of cytokines such as IL-6 and IFN-α using specific ELISA kits or a multiplex immunoassay (e.g., Luminex).
-
Determine the IC50 values based on the dose-dependent inhibition of cytokine production.
-
In Vivo Mouse Models of Lupus
3.2.1. BXSB-Yaa Mouse Model
Male BXSB mice carrying the Y-linked autoimmune accelerator (Yaa) mutation spontaneously develop a severe lupus-like disease.
-
Animals: Male BXSB/MpJ mice.
-
Methodology:
-
House mice under specific pathogen-free conditions.
-
Begin oral administration of Enpatoran (e.g., at doses of ≥ 1 mg/kg) or vehicle daily via gavage before or after disease onset.
-
Monitor disease progression by regularly assessing:
-
Proteinuria: Measured weekly using urine dipsticks.
-
Autoantibody levels: Serum levels of anti-dsDNA antibodies quantified by ELISA at specified time points.
-
Survival: Record daily.
-
-
At the end of the study, harvest kidneys for histopathological analysis (e.g., glomerulonephritis scoring) and spleens for immunological analysis (e.g., flow cytometry of immune cell populations).
-
3.2.2. IFN-α Accelerated NZB/W F1 Mouse Model
This model involves the administration of an adenovirus expressing IFN-α to NZB/W F1 mice to accelerate and synchronize the onset of lupus.
-
Animals: Female (NZB x NZW)F1 mice.
-
Methodology:
-
Induce disease by intravenous injection of an adenovirus encoding mouse IFN-α.
-
Monitor for the development of proteinuria.
-
Once proteinuria is established (e.g., urine protein-to-creatinine ratio > 3 g/g), initiate daily oral treatment with Enpatoran (e.g., 10 mg/kg) or vehicle.
-
Assess therapeutic efficacy by monitoring changes in proteinuria, survival, and serum autoantibody levels.
-
Perform terminal analysis of kidney pathology and spleen cell populations as described for the BXSB-Yaa model.
-
Clinical Trial Design Overview
Phase Ib Study (NCT04647708)
This was a randomized, double-blind, placebo-controlled, multiple-ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of Enpatoran in patients with active SLE or CLE.[5]
-
Population: Patients with active SLE (fulfilling ≥4 ACR classification criteria and having active clinical manifestations) or active CLE (subacute cutaneous lupus erythematosus [SCLE] or discoid lupus erythematosus [DLE]).
-
Design: Patients were randomized 3:1 to receive Enpatoran or placebo in escalating dose cohorts (e.g., 25 mg, 50 mg, 100 mg, and 150 mg twice daily).
-
Duration: Treatment for 12 or 24 weeks, with a 2-week safety follow-up.
-
Primary Endpoint: Safety and tolerability.
Phase II WILLOW Study (NCT05162586)
A global, multicenter, randomized, placebo-controlled study to assess the efficacy and safety of Enpatoran in patients with CLE and SLE.
-
Design: Two-cohort study design.
-
Cohort A: Focused on patients with CLE or SLE with active lupus rash, with the primary endpoint being the change in CLASI-A score.
-
Cohort B: Focused on patients with moderate to severe SLE, with the primary endpoint being the BICLA response.
-
-
Treatment: Three doses of Enpatoran (25 mg, 50 mg, and 100 mg) administered orally twice daily versus placebo, in addition to standard of care.
-
Duration: 24 weeks of treatment.
Conclusion
This compound represents a targeted therapeutic approach for lupus by inhibiting the key innate immune receptors TLR7 and TLR8. Preclinical and clinical data have demonstrated its potential to modulate the underlying pathophysiology of the disease, leading to improvements in both cutaneous and systemic manifestations of lupus. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further investigate the role of Enpatoran and the broader TLR7/8 pathway in the pathogenesis of lupus and other autoimmune diseases. Continued research and development of Enpatoran may offer a valuable new treatment option for patients with this complex and heterogeneous disease.
References
- 1. A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of enpatoran in patients with active SLE/CLE: results from a phase Ib study [lupushub.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Pharmacokinetics, Clinical Efficacy and Exploratory Biomarker Results from a Randomized, Double-Blind, Placebo-Controlled Phase 1b Study of Enpatoran in Active Systemic and Cutaneous Lupus Erythematosus (SLE/CLE) - ACR Meeting Abstracts [acrabstracts.org]
- 5. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll-like receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interferon alpha Accelerates Murine SLE in a T Cell Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TLR7/8 Inhibitor Enpatoran Reverses Established Kidney Disease in the Interferon-Alpha-Accelerated NZB/W Mouse Model of Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 10. invivogen.com [invivogen.com]
- 11. UkMedi - User Pages [updatesplus.co.uk]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The hyperinflammatory response, often termed a "cytokine storm," is a critical driver of severity and mortality in COVID-19. This response is largely mediated by the innate immune system's recognition of viral components, such as the single-stranded RNA (ssRNA) of SARS-CoV-2. Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) are key endosomal pattern recognition receptors that detect viral ssRNA, triggering a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons. M5049 (also known as enpatoran) is a potent, orally bioavailable small molecule inhibitor of both TLR7 and TLR8. By blocking these receptors, M5049 has been investigated as a potential therapeutic agent to mitigate the excessive inflammation associated with severe COVID-19. This technical guide provides an in-depth overview of M5049, including its mechanism of action, preclinical data, clinical trial findings in COVID-19, and detailed experimental methodologies.
Mechanism of Action: Dual Inhibition of TLR7 and TLR8
M5049 is a quinoline-derivative that functions as a selective and potent dual antagonist of TLR7 and TLR8.[1][2] Structural and functional studies have revealed that M5049 exerts its inhibitory effect by binding to and stabilizing the inactive dimeric conformation of TLR7 and TLR8.[1][3] This prevents the conformational changes required for receptor activation upon ligand binding, thereby blocking downstream signaling.[3]
The activation of TLR7 and TLR8 by viral ssRNA initiates a signaling cascade through the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[4][5] This leads to the formation of the Myddosome complex, involving IL-1 receptor-associated kinases (IRAKs) such as IRAK4 and IRAK1.[4][5] Subsequent activation of TNF receptor-associated factor 6 (TRAF6) triggers two main downstream pathways:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex leads to the phosphorylation and degradation of IκB, allowing the nuclear translocation of NF-κB. This results in the transcription of genes encoding various pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[6][7]
-
Interferon Regulatory Factor (IRF) Pathway: Activation of kinases such as TANK-binding kinase 1 (TBK1) leads to the phosphorylation and activation of IRF3 and IRF7, which translocate to the nucleus and induce the expression of type I interferons (e.g., IFN-α).[6][7]
By stabilizing the inactive state of TLR7 and TLR8, M5049 effectively prevents the initiation of this entire cascade, leading to a reduction in the production of a broad range of inflammatory mediators.[1]
Signaling Pathway Diagram
Caption: M5049 inhibits TLR7/8 signaling by stabilizing the inactive receptor dimer.
Quantitative Data
In Vitro Inhibitory Activity of M5049 (Enpatoran)
The inhibitory potency of M5049 has been characterized in various human cell systems. The half-maximal inhibitory concentrations (IC50) vary depending on the cell type and the specific TLR being targeted.
| Target | Cell System | IC50 (nM) | Reference |
| TLR7 | HEK293 cells | 11.1 | [8][9] |
| Human PBMCs | 68.3 | [9] | |
| Human Whole Blood | 2.2 | [9] | |
| TLR8 | HEK293 cells | 24.1 | [8][9] |
| Human PBMCs | 620 | [9] | |
| Human Whole Blood | 120 | [9] |
M5049 has also been shown to inhibit the production of key pro-inflammatory cytokines upon stimulation with TLR7/8 agonists.
| Cytokine | Cell System | Stimulant | IC50 (nM) | Reference |
| IL-6 | Human PBMCs | R848, miR-122, Let7c RNA, Alu RNA | 35 - 45 | [8] |
| IFN-α | Not Specified | R848 | - | [5] |
| TNF-α | Not Specified | Not Specified | - | [10] |
| IL-1β | Not Specified | Not Specified | - | [10] |
Note: Specific IC50 values for IFN-α, TNF-α, and IL-1β inhibition by M5049 are not consistently reported in the reviewed literature, though its mechanism of action implies inhibition of these cytokines.
Clinical Pharmacokinetics and Pharmacodynamics
A Phase I study in healthy volunteers established the pharmacokinetic (PK) and pharmacodynamic (PD) profile of enpatoran.[1][11]
| Parameter | Value | Conditions | Reference |
| Dose Proportionality | Linear PK across 1-200 mg | Single and multiple doses | [1][11] |
| Tolerability | Well-tolerated up to 200 mg | Single and multiple doses | [1][11] |
| Food Effect (25 mg dose) | Slightly delayed absorption and lower Cmax | - | [1] |
| IL-6 Inhibition IC90 | 15.5 ng/mL | Ex vivo stimulation | [5] |
| IFN-α Inhibition IC90 | 22.1 ng/mL | Ex vivo stimulation | [5] |
Experimental Protocols
In Vitro Cytokine Inhibition Assay
Objective: To determine the potency of M5049 in inhibiting TLR7/8-mediated cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible reporter gene (e.g., SEAP or luciferase).[12]
-
TLR7/8 agonist: R848 (resiquimod).[5]
-
M5049 (Enpatoran).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Cytokine detection assay (e.g., ELISA or Luminex).
Protocol (PBMC Assay):
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-incubate cells with serial dilutions of M5049 or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with a pre-determined concentration of R848 (e.g., 1 µM).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the supernatant and measure the concentration of cytokines (e.g., IL-6, TNF-α, IFN-α) using ELISA or a multiplex bead-based immunoassay.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo Pharmacodynamic (PD) Model: R848 Challenge in Mice
Objective: To assess the in vivo efficacy of M5049 in inhibiting TLR7/8-induced cytokine production.
Materials:
-
Female CD1 mice.[9]
-
M5049 (Enpatoran) formulated for oral gavage.[9]
-
R848 formulated for intraperitoneal (i.p.) injection.[9]
-
Anesthesia.
-
Blood collection supplies (e.g., heparinized tubes).
-
ELISA kits for mouse IL-6 and IFN-α.
Protocol:
-
Administer M5049 (e.g., 1 mg/kg) or vehicle control to mice via oral gavage.[9]
-
One hour post-M5049 administration, challenge the mice with an i.p. injection of R848 (e.g., 25 µg per mouse).[9]
-
At a specified time point post-challenge (e.g., 2-4 hours), collect blood samples via cardiac puncture under terminal anesthesia.
-
Separate plasma and measure the concentrations of IL-6 and IFN-α using ELISA.
-
Compare cytokine levels between the M5049-treated and vehicle-treated groups to determine the percentage of inhibition.
Phase II Clinical Trial in COVID-19 Pneumonia (ANEMONE - NCT04448756)
Objective: To evaluate the safety and efficacy of enpatoran in hospitalized patients with COVID-19 pneumonia.[2][6][13][14][15]
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase II study.[2][6][13][14][15]
Patient Population: 149 hospitalized adult patients (18-75 years) with confirmed COVID-19 pneumonia, not requiring mechanical ventilation, with SpO2 <94% and PaO2/FiO2 ≥ 150.[6][15]
Treatment Arms:
-
Enpatoran 50 mg twice daily (BID) for 14 days + standard of care.[2][6][13][14][15]
-
Enpatoran 100 mg BID for 14 days + standard of care.[2][6][13][14][15]
-
Placebo BID for 14 days + standard of care.[2][6][13][14][15]
Primary Endpoints:
Secondary and Exploratory Endpoints:
-
Time to clinical deterioration (WHO 9-point scale score of ≥5).[2][6][13][14][15]
-
All-cause mortality.[2]
-
Pharmacokinetics of enpatoran.[6]
-
Modulation of inflammatory biomarkers (e.g., cytokines, C-reactive protein, D-dimer).[6]
Visualization of Workflows and Relationships
M5049 Drug Development Workflow
Caption: The development pathway of M5049 from preclinical discovery to clinical trials.
Phase II ANEMONE Clinical Trial Workflow
Caption: Workflow of the Phase II ANEMONE clinical trial for enpatoran in COVID-19.
Conclusion
M5049 (enpatoran) represents a targeted therapeutic approach to mitigating the hyperinflammation characteristic of severe COVID-19. Its mechanism as a dual inhibitor of TLR7 and TLR8 directly addresses a key pathway in the innate immune response to SARS-CoV-2. Preclinical data demonstrated its potency in inhibiting the production of key inflammatory cytokines. The Phase II ANEMONE trial in patients with COVID-19 pneumonia established a favorable safety profile and showed signals of potential clinical benefit in preventing clinical deterioration, although the primary efficacy endpoint of time to recovery was not met.[2][6][13][14][15] Further research is warranted to fully elucidate the therapeutic potential of M5049 in COVID-19 and other inflammatory conditions driven by TLR7 and TLR8 activation. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science and clinical investigation of this promising immunomodulatory agent.
References
- 1. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Toll-like receptor agonist combinations augment mouse T-cell anti-tumor immunity via IL-12- and interferon ß-mediated suppression of immune checkpoint receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. researchgate.net [researchgate.net]
- 11. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll-like receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Enpatoran - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Enpatoran Hydrochloride: A Technical Overview of a Novel TLR7/8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enpatoran hydrochloride, a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), is under investigation as a first-in-class oral therapy for autoimmune diseases such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). This document provides a comprehensive technical guide on this compound, detailing its alternative names, mechanism of action, key experimental data, and relevant research protocols.
Alternative Names and Synonyms
Enpatoran and its hydrochloride salt are identified by several names and development codes in scientific literature and databases. A clear understanding of these synonyms is crucial for comprehensive literature searches and data correlation.
| Identifier Type | Identifier | Reference |
| International Nonproprietary Name (INN) | Enpatoran | [1] |
| US Adopted Name (USAN) | Enpatoran | [1] |
| Development Code | M5049 | [2][3] |
| Synonyms | M-5049, M5049 hydrochloride | [3][4] |
| IUPAC Name | 5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile hydrochloride | [1] |
| CAS Number (Enpatoran) | 2101938-42-3 | [1] |
| CAS Number (this compound) | 2101945-93-9 | [4] |
Mechanism of Action: Dual Inhibition of TLR7 and TLR8
Enpatoran is an orally bioavailable small molecule that functions as a dual antagonist of TLR7 and TLR8.[1][3] These receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids.[1] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of autoimmune diseases, leading to the production of pro-inflammatory cytokines and autoantibodies.[5]
Enpatoran exerts its inhibitory effect by binding to TLR7 and TLR8, preventing the downstream signaling cascade. This blockade inhibits the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), such as IRF5 and IRF7.[4] Consequently, the production of key inflammatory mediators, including Interleukin-6 (IL-6) and Type I Interferons (IFN-α), is suppressed.[6]
Quantitative Data Summary
Enpatoran has demonstrated potent inhibition of TLR7 and TLR8 in various in vitro assays. The half-maximal inhibitory concentrations (IC50) highlight its efficacy.
| Assay Type | Cell Line | Target | IC50 (nM) | Reference |
| Reporter Gene Assay | HEK293 | TLR7 | 11.1 | [2] |
| Reporter Gene Assay | HEK293 | TLR8 | 24.1 | [2] |
| IL-6 Production Assay | Not Specified | TLR7/8 | 35 - 45 | [2] |
Experimental Protocols
In Vitro IC50 Determination using a HEK-Blue™ TLR7/8 Reporter Assay
This protocol outlines a general procedure for determining the IC50 value of this compound using commercially available HEK-Blue™ cells that express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells
-
HEK-Blue™ Detection Medium
-
This compound
-
R848 (Resiquimod) - TLR7/8 agonist
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
Methodology:
-
Cell Preparation: Culture HEK-Blue™ cells according to the manufacturer's instructions. On the day of the assay, wash the cells with PBS and resuspend in HEK-Blue™ Detection Medium to the recommended cell density.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Agonist Preparation: Prepare a stock solution of the TLR7/8 agonist R848. The final concentration used to stimulate the cells should be predetermined to induce a submaximal response.
-
Assay Procedure: a. Add the serially diluted this compound to the wells of a 96-well plate. b. Add the cell suspension to each well. c. Incubate for a short period (e.g., 1 hour) at 37°C to allow for compound pre-incubation. d. Add the R848 agonist to all wells except for the negative control wells. e. Incubate the plate at 37°C in a 5% CO2 incubator for the recommended time (e.g., 16-24 hours).
-
Data Acquisition: Measure the SEAP activity by reading the absorbance at the recommended wavelength (e.g., 620-655 nm) using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with no cells) from all readings. b. Normalize the data by setting the absorbance of the unstimulated cells as 0% inhibition and the absorbance of the agonist-stimulated cells (without inhibitor) as 100% activity (0% inhibition). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action targeting the TLR7 and TLR8 pathways. Its potent inhibitory activity, demonstrated in preclinical studies, warrants further investigation for the treatment of a range of autoimmune disorders. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and immunology.
References
Methodological & Application
Enpatoran Hydrochloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpatoran hydrochloride (M5049) is a potent and orally bioavailable dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and endogenous RNA molecules.[2] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[3][4][5] this compound selectively binds to and inhibits TLR7 and TLR8, thereby blocking downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and type I interferons (IFN-α).[2][4] This document provides detailed in vitro assay protocols to characterize the inhibitory activity of this compound.
Mechanism of Action
This compound exerts its pharmacological effect by antagonizing TLR7 and TLR8. Upon binding, it prevents the recruitment of adaptor proteins and subsequent activation of transcription factors like NF-κB and IRF7.[2] This leads to a reduction in the expression and secretion of key inflammatory mediators, positioning Enpatoran as a promising therapeutic candidate for autoimmune disorders.[5]
Figure 1: this compound signaling pathway.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various in vitro systems. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Assay System | Target | Ligand/Stimulus | IC50 (nM) | Reference |
| HEK293 cells (NF-κB reporter) | TLR7 | R848 | 11.1 | [1] |
| HEK293 cells (NF-κB reporter) | TLR8 | R848 | 24.1 | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | TLR7 | R848 | 68.3 | [6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | TLR8 | R848 | 620 | [6] |
| Human Whole Blood | TLR7 | R848 | 2.2 | [6] |
| Human Whole Blood | TLR8 | R848 | 120 | [6] |
| Human PBMCs (IL-6 production) | TLR7/8 | miR-122, Let7c RNA, Alu RNA, R848 | 35 - 45 | [2] |
Experimental Protocols
TLR7/8 Inhibition Assay in HEK-Blue™ Cells
This protocol describes the determination of this compound's IC50 for TLR7 and TLR8 inhibition in HEK-Blue™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Figure 2: HEK-Blue™ cell assay workflow.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells
-
DMEM, 10% heat-inactivated fetal bovine serum (FBS), Penicillin-Streptomycin
-
This compound
-
R848 (TLR7/8 agonist)
-
QUANTI-Blue™ Solution
-
96-well plates
Procedure:
-
Cell Culture: Culture HEK-Blue™ cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Add diluted this compound or vehicle (DMSO) to the cells and pre-incubate for 1 hour.
-
Stimulation: Add R848 to a final concentration of 1 µg/mL to stimulate TLR7/8 signaling.[7]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[7]
-
SEAP Detection: Add 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.[7] Incubate at 37°C for 1-3 hours.
-
Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cytokine Release Assay in Human PBMCs
This protocol outlines the procedure to measure the inhibitory effect of this compound on the release of IL-6 and IFN-α from human peripheral blood mononuclear cells (PBMCs) stimulated with a TLR7/8 agonist.
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI 1640, 10% FBS, Penicillin-Streptomycin
-
This compound
-
R848
-
Human IL-6 and IFN-α ELISA kits
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in RPMI 1640 medium and seed into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Preparation: Prepare serial dilutions of this compound in RPMI 1640 medium.
-
Treatment: Add the diluted compound or vehicle to the PBMCs and pre-incubate for 1 hour.
-
Stimulation: Stimulate the cells with R848 at a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-6 and IFN-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.[8][9][10][11]
-
Data Analysis: Calculate the percentage of cytokine inhibition at each this compound concentration and determine the IC50 value.
Cell Viability Assay (MTT)
This protocol is to assess the cytotoxicity of this compound on the cell types used in the primary assays to ensure that the observed inhibition is not due to cell death.
Figure 3: MTT assay workflow.
Materials:
-
HEK293 cells or PBMCs
-
Appropriate culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the primary functional assays (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.
Conclusion
The provided protocols offer a framework for the in vitro characterization of this compound. These assays are crucial for understanding its mechanism of action and potency as a dual TLR7/8 inhibitor. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers and professionals in the field of drug development.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Single-cell deep phenotyping of cytokine release unmasks stimulation-specific biological signatures and distinct secretion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. broadpharm.com [broadpharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biovendor.com [biovendor.com]
- 9. ibl-international.com [ibl-international.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Enpatoran Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpatoran hydrochloride (also known as M5049) is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8)[1][2][3][4][5][6]. These endosomal pattern recognition receptors play a crucial role in the innate immune response by recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids[7][8][9]. Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE)[8][10][11]. This compound blocks the downstream signaling pathways of TLR7 and TLR8, leading to the inhibition of pro-inflammatory cytokine and type I interferon production, making it a valuable tool for immunology research and a potential therapeutic agent for autoimmune disorders[7][8][12].
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments to study its inhibitory effects on TLR7 and TLR8 signaling.
Mechanism of Action
This compound competitively binds to TLR7 and TLR8, preventing the binding of their ligands, such as ssRNA and small molecule agonists like R848[3][5][7]. This blockade inhibits the recruitment of adaptor proteins, primarily MyD88, and subsequent activation of downstream signaling cascades. TLR7 activation typically leads to the activation of both the nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7) pathways, resulting in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and type I interferons (e.g., IFN-α)[7][13]. TLR8 activation strongly activates the NF-κB pathway, leading to robust pro-inflammatory cytokine production[7][13]. By inhibiting both receptors, Enpatoran provides a comprehensive blockade of these key inflammatory pathways.
Data Presentation
The inhibitory activity of this compound has been quantified in various in vitro systems. The following table summarizes its potency.
| Cell System | Target | Parameter | Value (nM) | Reference(s) |
| HEK293 cells | TLR7 | IC50 | 11.1 | [1][2][4][5][6] |
| HEK293 cells | TLR8 | IC50 | 24.1 | [1][2][4][5][6] |
| Peripheral Blood Mononuclear Cells (PBMCs) | TLR7 | IC50 | 68.3 | [2] |
| Peripheral Blood Mononuclear Cells (PBMCs) | TLR8 | IC50 | 620 | [2] |
| Whole Blood (WB) cells | TLR7 | IC50 | 2.2 | [2] |
| IL-6 Production (stimulated by miR-122, Let7c RNA, Alu RNA, and R848) | TLR7/8 | IC50 | 35 - 45 | [3][4][5][7] |
Experimental Protocols
Reagent Preparation and Storage
This compound Stock Solution:
-
Solubility: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve 3.57 mg of this compound (MW: 356.77 g/mol ) in 1 mL of fresh, anhydrous DMSO[1]. Sonication may be required to fully dissolve the compound[2].
-
Storage: Store the powder at -20°C for up to 3 years. The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for one month[1][6].
Protocol 1: TLR7/8 Inhibition Assay in HEK293 Reporter Cells
This protocol describes how to assess the inhibitory activity of this compound on TLR7 and TLR8 using HEK293 cells that are engineered to express these receptors and a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB promoter.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells (or similar reporter cell line)
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotics)
-
This compound stock solution (10 mM in DMSO)
-
TLR7/8 agonist (e.g., R848)
-
96-well cell culture plates
-
Reporter gene assay reagent (e.g., Luciferase assay substrate)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 1 µM down to 0.1 nM. Remember to include a vehicle control (DMSO at the same final concentration as the highest Enpatoran dose).
-
Pre-incubation: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells. Incubate for 1-2 hours at 37°C.
-
Stimulation: Prepare the TLR7/8 agonist (e.g., R848) at a concentration that induces a submaximal response (EC80) in the reporter assay. Add 50 µL of the agonist solution to the wells. The final volume in each well will be 200 µL. Include a negative control (no agonist) and a positive control (agonist with vehicle).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Assay: Measure the reporter gene activity according to the manufacturer's instructions. For a luciferase reporter, this typically involves lysing the cells and adding a luciferase substrate before reading the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cytokine Release Assay in Human PBMCs
This protocol outlines the procedure to measure the inhibition of cytokine release (e.g., IL-6, IFN-α) by this compound in human peripheral blood mononuclear cells (PBMCs)[14].
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
TLR7/8 agonist (e.g., R848)
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kit for the cytokines of interest (e.g., IL-6, IFN-α)
-
Plate reader for the chosen immunoassay
Procedure:
-
Cell Seeding: Plate 2 x 10^5 PBMCs per well in a 96-well plate in 100 µL of complete RPMI-1640 medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted compound or vehicle control to the cells.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Add 50 µL of the TLR7/8 agonist (e.g., R848, at a final concentration of 1 µM) to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be stored at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of the desired cytokines in the supernatant using an ELISA or a multiplex immunoassay, following the manufacturer's protocol[13][14][15][16][17].
-
Data Analysis: Determine the IC50 of this compound for the inhibition of each cytokine by plotting the cytokine concentration against the log of the inhibitor concentration and performing a non-linear regression analysis.
Conclusion
This compound is a specific and potent dual inhibitor of TLR7 and TLR8, making it an invaluable research tool for dissecting the roles of these receptors in immune responses and disease. The protocols provided here offer a framework for investigating its activity in cell-based assays. Researchers should optimize these protocols for their specific cell types and experimental conditions. Careful consideration of dose-response relationships and appropriate controls will ensure the generation of robust and reproducible data.
References
- 1. This compound | TLR inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. NB-64-45845-5mg | Enpatoran [2101938-42-3] Clinisciences [clinisciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enpatoran | TLR inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Merck’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase 2 [merckgroup.com]
- 12. Enpatoran | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. Development of the first reference antibody panel for qualification and validation of cytokine release assay platforms – Report of an international collaborative study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Enpatoran Hydrochloride in Mouse Models of Lupus
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Enpatoran hydrochloride (M5049) is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key drivers of the innate immune response.[1][2][3] In systemic lupus erythematosus (SLE), the aberrant activation of TLR7 and TLR8 by endogenous nucleic acids is a significant contributor to the production of pro-inflammatory cytokines, such as type I interferons (IFN-α), and the development of autoimmunity.[3][4] this compound has demonstrated efficacy in preclinical mouse models of lupus by blocking this pathogenic signaling, leading to the suppression of disease development and the amelioration of established disease.[4][5][6]
This document provides a summary of the reported dosages of this compound in common lupus mouse models and detailed protocols for its use and the evaluation of its efficacy. The provided methodologies are based on published preclinical studies and are intended to serve as a guide for researchers investigating the therapeutic potential of TLR7/8 inhibition in lupus.
Quantitative Data Summary: this compound Dosage in Lupus Mouse Models
The following table summarizes the effective dosages of this compound reported in preclinical studies using mouse models of systemic lupus erythematosus.
| Mouse Model | Dosage | Route of Administration | Frequency | Treatment Duration | Key Findings |
| IFN-α-accelerated NZB/W | ≥ 1 mg/kg | Not specified | Not specified | Not specified | Suppressed disease development.[5] |
| IFN-α-accelerated NZB/W | 10 mg/kg | Oral | Once daily | 6 weeks | Reversed established proteinuria and increased survival.[4] |
| BXSB-Yaa | ≥ 1 mg/kg | Not specified | Not specified | Not specified | Suppressed disease development.[5] |
Experimental Protocols
Protocol for IFN-α-Accelerated Lupus in NZB/W Mice
This protocol describes the induction of an accelerated lupus-like disease in New Zealand Black/White (NZB/W) F1 mice using an adenovirus expressing murine interferon-alpha (IFN-α) and subsequent treatment with this compound.
Materials:
-
New Zealand Black/White (NZB/W) F1 female mice (12 weeks old)
-
Adenovirus expressing murine IFN-α (Ad-IFNα)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Urine collection apparatus
-
Reagents and kits for proteinuria assessment (e.g., urine protein and creatinine assays)
-
Materials for blood collection
-
ELISA kits for anti-dsDNA antibody quantification
-
Reagents and equipment for kidney histology (e.g., formalin, paraffin, hematoxylin and eosin stain)
-
Flow cytometry reagents for splenocyte analysis
Procedure:
-
Disease Induction:
-
At 12 weeks of age, administer a single intravenous (i.v.) injection of 3.3 x 10⁸ particles of Ad-IFNα to each NZB/W mouse to induce and synchronize lupus-like disease.[5]
-
House the mice under standard specific pathogen-free conditions.
-
-
Monitoring of Disease Progression:
-
Beginning approximately 3-4 weeks post-Ad-IFNα injection, monitor the mice weekly for the onset of proteinuria.
-
Collect urine from individual mice and determine the urine protein-to-creatinine ratio (UPCR). A UPCR of >3 g/g is indicative of significant proteinuria and established nephritis.[4]
-
-
This compound Administration:
-
Once mice develop established proteinuria (UPCR > 3 g/g), randomize them into treatment and vehicle control groups.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.
-
Administer this compound at the desired dose (e.g., 10 mg/kg) or vehicle control to the respective groups via oral gavage, once daily, for a period of 6 weeks.[4]
-
-
Efficacy Evaluation:
-
Proteinuria: Continue to monitor the UPCR weekly throughout the treatment period to assess the effect of Enpatoran on kidney function.
-
Survival: Record the survival rate in both the treatment and control groups throughout the study.
-
Serology: Collect blood samples at baseline and at the end of the study. Isolate serum and measure the levels of anti-double-stranded DNA (anti-dsDNA) antibodies using a commercially available ELISA kit according to the manufacturer's instructions.
-
Histopathology: At the end of the treatment period, euthanize the mice and harvest the kidneys. Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining to assess the degree of glomerulonephritis.
-
Splenocyte Analysis: At the end of the study, harvest the spleens and prepare single-cell suspensions. Analyze the populations of total splenocytes, plasma cells, and activated T cells by flow cytometry using appropriate fluorescently labeled antibodies.
-
Protocol for Spontaneous Lupus in BXSB-Yaa Mice
This protocol provides a general framework for evaluating the prophylactic efficacy of this compound in the BXSB-Yaa mouse model, which spontaneously develops a severe lupus-like disease, particularly in males.
Materials:
-
BXSB-Yaa male mice
-
This compound
-
Vehicle for oral administration
-
Materials for monitoring disease parameters as described in Protocol 1.
Procedure:
-
Treatment Initiation:
-
Begin treatment with this compound in young, pre-symptomatic BXSB-Yaa male mice (e.g., at 6-8 weeks of age) to assess its ability to prevent or delay disease onset.
-
Randomize mice into treatment and vehicle control groups.
-
-
This compound Administration:
-
Administer this compound orally at a range of doses (e.g., starting from 1 mg/kg) or vehicle control daily or on another appropriate schedule. The duration of treatment will depend on the study objectives but should be long enough to observe disease development in the control group (typically several months).
-
-
Efficacy Evaluation:
-
Monitor the mice regularly for signs of disease, including splenomegaly, lymphadenopathy, and skin lesions.
-
Conduct regular assessments of proteinuria, anti-dsDNA antibody levels, and survival as described in Protocol 1.
-
At the end of the study, perform histopathological analysis of the kidneys and other affected organs.
-
Analyze immune cell populations in the spleen and lymph nodes by flow cytometry.
-
Measure the interferon gene signature (IFN-GS) in peripheral blood or spleen tissue to assess the pharmacodynamic effect of Enpatoran.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: TLR7/8 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating Enpatoran in a lupus mouse model.
References
- 1. Animal Models of Interferon Signature Positive Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Anti-dsDNA (double stranded DNA) antibody ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. doaj.org [doaj.org]
- 4. Frontiers | Animal Models of Interferon Signature Positive Lupus [frontiersin.org]
- 5. chondrex.com [chondrex.com]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Enpatoran Hydrochloride Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enpatoran hydrochloride, also known as M5049, is a potent and orally active dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] TLR7 and TLR8 are key receptors in the innate immune system that recognize single-stranded RNA viruses and synthetic ligands, triggering inflammatory responses. By inhibiting TLR7/8 signaling, Enpatoran blocks the production of pro-inflammatory cytokines, such as interferon-alpha (IFN-α) and interleukin-6 (IL-6).[2][4][5][6] This mechanism of action makes it a promising therapeutic candidate for the treatment of autoimmune diseases like systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[5][7] Proper preparation of a stock solution is the first critical step for in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a common solvent for preparing this compound stock solutions.
Data Summary
Quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 356.77 g/mol | [1] |
| Solubility in DMSO | 18 mg/mL (50.45 mM) | [1] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (Stock Solution) | 1 year at -80°C in solvent1 month at -20°C in solvent | [1][3] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or fresh Dimethyl sulfoxide (DMSO)
-
Sterile, clear polypropylene or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator or water bath (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.[8]
Safety Precautions:
-
Work in a well-ventilated area, such as a chemical fume hood.[8]
-
Avoid inhaling dust or vapor.
-
Prevent contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and safety information.
Procedure:
-
Pre-dissolution Preparation:
-
Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
-
-
Calculating the Required Mass:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol ) / 1000
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 1 mL x 10 mM x 356.77 g/mol / 1000 = 3.5677 mg
-
-
Accurately weigh out approximately 3.57 mg of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile vial.
-
Add the calculated volume of DMSO (e.g., 1 mL) to the vial.
-
Cap the vial securely and vortex the solution until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming in a water bath or brief sonication can be applied to facilitate the process.[2][3]
-
-
Storage and Handling:
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Diagram 2: Signaling Pathway
Caption: Inhibition of TLR7/8 signaling by this compound.
References
- 1. This compound | TLR inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enpatoran | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Merck’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase 2 [merckgroup.com]
- 6. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Enpatoran Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and evaluation of Enpatoran hydrochloride (also known as M5049) in preclinical animal studies. Enpatoran is a potent, orally active, and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key mediators in the innate immune system.[1][2][3] Aberrant activation of these receptors by endogenous nucleic acids can drive autoimmune diseases like lupus.[4] Enpatoran blocks this activation, thereby inhibiting the downstream signaling that leads to the production of pro-inflammatory cytokines.[3][5]
These protocols are intended to serve as a guide for researchers designing in vivo experiments to assess the pharmacokinetics, pharmacodynamics, and efficacy of this compound.
Mechanism of Action
This compound is a small molecule antagonist that binds to and stabilizes the TLR7 and TLR8 dimers in their inactive state.[3] This prevents the binding of ligands such as single-stranded RNA (ssRNA) from viruses or endogenous RNA-containing immune complexes.[3][6][7] By blocking TLR7/8 activation, Enpatoran inhibits downstream signaling pathways dependent on MyD88, leading to reduced activation of transcription factors like NF-κB and IRF7.[6][7] This ultimately suppresses the secretion of key pro-inflammatory cytokines, including Interferon-alpha (IFN-α) and Interleukin-6 (IL-6), which are central to the pathophysiology of lupus and other autoimmune diseases.[4][6]
Quantitative Data
In Vitro Potency
The inhibitory activity of Enpatoran has been quantified in various cell-based assays.
| Target | Cell Line / System | IC₅₀ Value | Reference |
| TLR7 | HEK293 Cells | 11.1 nM | [2][8] |
| TLR8 | HEK293 Cells | 24.1 nM | [2][8] |
| TLR7 | Human PBMCs | 68.3 nM | [9] |
| TLR8 | Human PBMCs | 620 nM | [9] |
| TLR7 | Human Whole Blood | 2.2 nM | [9] |
| TLR8 | Human Whole Blood | 120 nM | [9] |
| IL-6 Production | Human PBMCs (stimulated by various ligands) | 35 - 45 nM | [2] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. HEK293 (Human Embryonic Kidney 293 cells); PBMCs (Peripheral Blood Mononuclear Cells).
In Vivo Pharmacokinetics
This compound demonstrates excellent pharmacokinetic properties across multiple species, particularly high oral bioavailability.[2]
| Species | Administration Route | Dose (mg/kg) | Bioavailability (%) | T₁/₂ (hours) | Plasma Clearance (L/h/kg) | Volume of Distribution (L/kg) | Reference |
| Mouse | Oral Gavage | 1.0 | 100 | - | - | - | [2][8] |
| Mouse | Intravenous | 1.0 | - | 1.4 | 1.4 | 2.7 | [2][8] |
| Rat | Oral Gavage | 1.0 | 87 | - | - | - | [2][8] |
| Rat | Intravenous | 1.0 | - | 5.0 | 1.2 | 8.7 | [2][8] |
| Dog | Oral Gavage | 1.0 | 84 | - | - | - | [2][8] |
| Dog | Intravenous | 1.0 | - | 13 | 0.59 | 5.7 | [2][8] |
T₁/₂ (Half-life) is the time required for the concentration of the drug in the body to be reduced by one-half.
Experimental Protocols
Protocol 3.1: Oral Gavage Administration in Rodents
Oral gavage is the most common method for administering this compound in preclinical efficacy and pharmacokinetic studies, reflecting its intended oral route in clinical use.[2][8]
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[10][11]
-
Syringes (1-3 mL).
-
This compound formulation in a suitable vehicle (e.g., DMSO, followed by dilution in co-solvents as needed for in vivo use).[1][2]
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh the animal to calculate the precise dosing volume. The maximum recommended volume is typically 10 mL/kg for mice and 10-20 mL/kg for rats.[10][11]
-
Measure Gavage Needle Length: Before insertion, measure the needle from the animal's mouth to the bottom of the sternum (xiphoid process) to prevent perforation of the stomach or esophagus.[10][11] Mark the needle to ensure it is not inserted past this point.
-
Animal Restraint:
-
Needle Insertion:
-
Substance Administration: Once the needle is correctly placed, slowly administer the substance by depressing the syringe plunger.[11]
-
Post-Administration Monitoring: After removing the needle, return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress or discomfort.[10][14]
Protocol 3.2: Intravenous (IV) Administration in Rats (Tail Vein)
IV administration is used to determine key pharmacokinetic parameters like plasma clearance and volume of distribution.[2]
Materials:
-
Rat restrainer.
-
Sterile hypodermic needles (e.g., 25-27 gauge).[15]
-
Sterile 1-3 mL syringes.
-
Heat source (e.g., heat lamp) to induce vasodilation.
-
70% isopropyl alcohol wipes.
Procedure:
-
Animal Preparation: Place the rat in a suitable restrainer. To facilitate injection, warm the tail using a heat source to dilate the lateral tail veins.[16][17] Ensure the animal does not overheat.
-
Vein Visualization: Clean the tail with an alcohol wipe. The two lateral tail veins should be visible on either side of the tail.
-
Needle Insertion:
-
Substance Administration:
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[18] Monitor the animal for any adverse reactions.
Protocol 3.3: In Vivo Pharmacodynamic (PD) Study Design
This experimental workflow is used to assess how Enpatoran inhibits TLR7/8-mediated cytokine production in vivo. A TLR7/8 agonist, such as R848 (resiquimod), is used to stimulate the immune response.[6]
Procedure Outline:
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6 or CD1 mice).[9] For autoimmune studies, specific disease models like BXSB-Yaa or IFN-α-accelerated NZB/W mice are used.[4][6]
-
Dosing: Pre-treat animals with this compound via oral gavage at desired doses (e.g., 1 mg/kg or higher).[2][6] A vehicle control group should always be included.
-
Challenge: At a specified time post-Enpatoran administration, challenge the animals with an intraperitoneal injection of a TLR7/8 agonist like R848 (e.g., 25 µg per mouse) to induce cytokine production.[2]
-
Sample Collection: Collect blood samples at various time points after the agonist challenge.
-
Analysis: Separate plasma and measure the concentrations of IL-6 and IFN-α using a suitable method like ELISA.
-
Outcome: Efficacy is demonstrated by a dose-dependent inhibition of R848-stimulated cytokine production in the Enpatoran-treated groups compared to the vehicle control.[2][6] The lowest efficacious dose in mice has been reported as 1 mg/kg, which was associated with at least 60% inhibition of IL-6 secretion over 24 hours.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivogen.com [invivogen.com]
- 4. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enpatoran | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. instechlabs.com [instechlabs.com]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research.vt.edu [research.vt.edu]
- 17. researchanimaltraining.com [researchanimaltraining.com]
- 18. Intravenous (tail vein) injection of AAV into rat [protocols.io]
M5049 (Enpatoran): Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
M5049, also known as Enpatoran, is a potent and selective dual antagonist of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1][2] These endosomal pattern recognition receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous sources. Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), by driving the production of pro-inflammatory cytokines and Type I interferons (IFN).[1][3][4] M5049, a quinoline-derivative, functions by binding to and stabilizing the TLR8 dimer in its inactive state, thereby preventing ligand binding and subsequent downstream signaling through both NF-κB and IRF pathways.[1][2] It has demonstrated efficacy in various preclinical models of autoimmunity and is currently under investigation in clinical trials for several indications.[2][3][4]
These application notes provide a summary of the key preclinical data for M5049 and detailed protocols for its experimental use in common in vitro and in vivo models.
Data Presentation
Table 1: In Vitro Activity of M5049
| Assay System | Target | Ligand/Stimulus | Readout | IC50 Value | Reference |
| HEK293 Cells | Human TLR7 | R848 | NF-κB Reporter | 11.1 nM | [5] |
| HEK293 Cells | Human TLR8 | R848 | NF-κB Reporter | 24.1 nM | [5] |
| Human PBMCs | TLR7/8 | miR-122, Let7c RNA, Alu RNA, R848 | IL-6 Production | 35 - 45 nM | [5] |
Table 2: Preclinical Pharmacokinetic Profile of M5049
| Species | Administration | Dose (mg/kg) | Bioavailability (%) | T1/2 (h) | Plasma Clearance (L/h/kg) | Volume of Distribution (L/kg) | Reference |
| Mouse | Oral | 1.0 | 100 | 1.4 | 1.4 | 2.7 | [5] |
| Rat | Oral | 1.0 | 87 | 5.0 | 1.2 | 8.7 | [5] |
| Dog | Oral | 1.0 | 84 | 13 | 0.59 | 5.7 | [5] |
Signaling Pathway and Experimental Workflows
Caption: TLR7/8 signaling pathway and the inhibitory action of M5049.
Caption: General workflow for in vitro evaluation of M5049.
Caption: Workflow for R848-induced murine lupus model and M5049 evaluation.
Experimental Protocols
Protocol 1: In Vitro TLR7/8 Inhibition Assay using HEK-Blue™ Reporter Cells
This protocol describes the method to determine the inhibitory activity of M5049 on TLR7 and TLR8 signaling using HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 reporter cell lines, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 or HEK-Blue™ hTLR8 cells (InvivoGen)
-
DMEM, high glucose (Gibco)
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
HEK-Blue™ Selection (InvivoGen)
-
M5049 (Enpatoran)
-
R848 (TLR7/8 agonist, InvivoGen)
-
QUANTI-Blue™ Solution (InvivoGen)
-
Sterile 96-well flat-bottom plates
-
CO₂ Incubator (37°C, 5% CO₂)
-
Spectrophotometer (plate reader, 620-655 nm)
Procedure:
-
Cell Culture: Maintain HEK-Blue™ cells in DMEM supplemented with 10% FBS, Penicillin-Streptomycin, and HEK-Blue™ Selection according to the manufacturer's instructions.
-
Cell Seeding: On the day of the assay, wash cells, resuspend in fresh growth medium without selection antibiotics, and adjust the cell density. Seed 25,000 cells per well in a 96-well plate (total volume 180 µL/well).
-
Compound Preparation: Prepare serial dilutions of M5049 in cell culture medium. A typical starting concentration for a dose-response curve is 1 µM.
-
Inhibitor Pre-incubation: Add 20 µL of the M5049 dilutions to the appropriate wells. For control wells, add 20 µL of medium. Incubate the plate for 1-2 hours at 37°C.
-
Cell Stimulation: Prepare a solution of R848 agonist at a concentration of 1 µg/mL in cell culture medium.[6][7][8] Add 20 µL of the R848 solution to all wells except the unstimulated control wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[9]
-
SEAP Detection: a. Warm QUANTI-Blue™ Solution to 37°C. b. Add 180 µL of QUANTI-Blue™ Solution to a new flat-bottom 96-well plate. c. Transfer 20 µL of supernatant from the cell plate to the corresponding wells of the QUANTI-Blue™ plate. d. Incubate at 37°C for 1-3 hours. e. Measure the optical density (OD) at 620-655 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each M5049 concentration relative to the R848-stimulated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Efficacy in R848-Induced Murine Lupus Model
This protocol describes the induction of a lupus-like autoimmune disease in mice using the TLR7 agonist R848 and the subsequent evaluation of M5049's therapeutic efficacy.[1][10][11][12]
Materials:
-
Female BALB/c or C57BL/6 mice (8-10 weeks old)
-
R848 (Enzo Life Sciences or equivalent)
-
Acetone
-
M5049 (Enpatoran)
-
Vehicle for oral gavage (e.g., 0.5% w/v methylcellulose in sterile water)[13]
-
Gavage needles (20-22 gauge, curved)
-
Standard laboratory animal housing and handling equipment
-
ELISA kits for mouse anti-dsDNA antibodies and cytokines (e.g., IL-6, IFN-α)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide mice into experimental groups (e.g., Naive, Vehicle Control, M5049 low dose, M5049 high dose).
-
Lupus Model Induction: a. Prepare a 1 mg/mL solution of R848 in acetone. b. Three times per week (e.g., Monday, Wednesday, Friday), apply 100 µL of the R848 solution (containing 100 µg of R848) topically to the dorsal side of one ear of each mouse (except the naive group).[10][11][12] c. Continue this application for the duration of the study (typically 4-8 weeks).
-
M5049 Administration: a. Prepare the M5049 formulation in the chosen vehicle. M5049 is soluble in water.[1] A common vehicle for similar compounds is 0.5% methylcellulose.[13] b. Beginning at a predetermined time (e.g., concurrently with R848 induction or after disease establishment), administer M5049 or vehicle daily via oral gavage at the desired doses (e.g., 1 mg/kg and 10 mg/kg).[5] The volume is typically 10 mL/kg body weight.
-
Monitoring and Sample Collection: a. Monitor body weight and clinical signs of disease weekly. b. Collect blood via submandibular or tail vein bleed every 2-4 weeks to obtain serum for autoantibody and cytokine analysis.
-
Endpoint Analysis: a. At the end of the study, euthanize mice and collect terminal blood samples. b. Harvest spleens and kidneys. Weigh the spleen as an indicator of splenomegaly. c. Fix kidneys in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining for glomerulonephritis). d. Analyze serum for anti-dsDNA antibodies and key cytokines (e.g., IL-6, IFN-α) using commercially available ELISA kits according to the manufacturer's protocols.[14][15][16]
Protocol 3: Pharmacokinetic Sample Preparation for LC-MS/MS Analysis
This protocol provides a general method for preparing mouse plasma samples for the quantification of M5049 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Mouse plasma collected in K₂EDTA or lithium heparin tubes
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Internal Standard (IS) solution (a structurally similar compound or a stable isotope-labeled version of M5049)
-
Microcentrifuge tubes (1.5 mL)
-
96-well protein precipitation plates (optional)
-
Centrifuge capable of reaching >12,000 x g
-
LC-MS vials or 96-well plates for injection
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: Add a small, precise volume of the IS working solution to a known volume of plasma (e.g., add 10 µL of IS to 50 µL of plasma). The IS helps to correct for variability during sample processing and analysis.
-
Protein Precipitation: a. Add 3-4 volumes of cold ACN (or MeOH) containing the IS to the plasma sample (e.g., add 150 µL of cold ACN to the 50 µL plasma sample). b. Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: a. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: a. Carefully aspirate the clear supernatant without disturbing the protein pellet. b. Transfer the supernatant to a clean tube or well in a 96-well plate.
-
Evaporation and Reconstitution (Optional, for increased sensitivity): a. Evaporate the supernatant to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., 100 µL of 95:5 Water:ACN with 0.1% formic acid). Vortex to dissolve the analyte.
-
Final Centrifugation: Centrifuge the reconstituted sample or the transferred supernatant again to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the final clear solution to an LC-MS vial or an appropriate 96-well plate for injection into the LC-MS/MS system.
References
- 1. Epicutaneous application of toll-like receptor 7 agonists leads to systemic autoimmunity in wild-type mice: a new model of systemic Lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. TLR7 Ligation Inhibits TLR8 Responsiveness in IL-27-Primed Human THP-1 Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Frontiers | TLR7/TLR8 activation and susceptibility genes synergize to breach gut barrier in a mouse model of lupus [frontiersin.org]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. h-h-c.com [h-h-c.com]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Application Notes and Protocols: Enpatoran Hydrochloride in Cytokine Storm Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpatoran hydrochloride (also known as M5049) is a potent, orally active, and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] TLR7 and TLR8 are key endosomal pattern-recognition receptors in the innate immune system that recognize single-stranded RNA (ssRNA), such as that from viral pathogens like SARS-CoV-2.[3][4] Aberrant activation of these receptors can lead to a hyperinflammatory response and a dysregulated release of pro-inflammatory cytokines, a phenomenon known as a "cytokine storm" or Cytokine Release Syndrome (CRS).[3][5][6] This excessive immune response is a major contributor to tissue damage, multi-organ failure, and mortality in severe infectious diseases and certain immunotherapies.[6][7]
By selectively blocking TLR7 and TLR8, Enpatoran inhibits downstream signaling pathways that lead to the production of key inflammatory cytokines, including Interleukin-6 (IL-6) and Type I Interferons (IFN-α).[2][3] This targeted mechanism makes Enpatoran a valuable tool for investigating the role of the TLR7/8 pathway in cytokine storm pathogenesis and for evaluating potential therapeutic strategies to mitigate hyperinflammation.[3][8] These notes provide detailed data and protocols for utilizing this compound in relevant preclinical research models.
Mechanism of Action: TLR7/8 Pathway Inhibition
Activation of TLR7 and TLR8 by ssRNA ligands triggers the recruitment of the adaptor protein MyD88, leading to the formation of a signaling complex that includes interleukin receptor-associated kinases (IRAK1/4).[9] This cascade activates downstream transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[2][3] The activation of these factors results in the robust transcription and secretion of pro-inflammatory cytokines and type I interferons, which, when dysregulated, contribute to the cytokine storm.[3][6] Enpatoran acts as an antagonist, blocking the receptor activation and thereby preventing this downstream inflammatory cascade.[2][9]
Quantitative Data Summary
Enpatoran has demonstrated high potency and favorable pharmacokinetic properties across multiple species. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay Target | Cell Line | Ligand/Stimulus | Measured Output | IC50 Value | Citation(s) |
|---|---|---|---|---|---|
| TLR7 | HEK293 | R848 | Reporter Gene | 11.1 nM | [1] |
| TLR8 | HEK293 | R848 | Reporter Gene | 24.1 nM | [1] |
| TLR7/8 | Human PBMCs | miR-122, Let7c RNA, Alu RNA, R848 | IL-6 Production | 35 - 45 nM |[1] |
Table 2: Pharmacokinetic and In Vivo Efficacy Data
| Parameter | Species | Dosage | Key Finding | Citation(s) |
|---|---|---|---|---|
| Oral Bioavailability | Mouse | 1.0 mg/kg | 100% | [1] |
| Rat | 1.0 mg/kg | 87% | [1] | |
| Dog | 1.0 mg/kg | 84% | [1] | |
| In Vivo Efficacy | Mouse (Lupus Models) | ≥ 1 mg/kg | Suppressed disease development. | [3] |
| In Vivo PD | Mouse | 1 mg/kg (oral) | ≥60% inhibition of R848-stimulated IL-6 secretion over 24 hours. | [3] |
| Human PK/PD Modeling | Human | 100 mg b.i.d. | >80% subjects expected to maintain 90% inhibition of IL-6 (IC90 = 15.5 ng/mL). | [10] |
| | Human | 100 mg b.i.d. | >60% subjects expected to maintain 90% inhibition of IFN-α (IC90 = 22.1 ng/mL). |[10] |
Experimental Protocols
Protocol 1: In Vitro TLR7/8 Inhibition Assay Using Human PBMCs
Objective: To determine the in vitro potency of this compound in inhibiting TLR7/8-mediated cytokine production in primary human immune cells.
Materials:
-
This compound (M5049)
-
Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
R848 (Resiquimod), TLR7/8 agonist
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human IL-6 and IFN-α ELISA kits
Methodology:
-
Cell Plating: Seed freshly isolated human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI medium.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤0.1% in all wells.
-
Pre-incubation: Add the diluted Enpatoran or vehicle control (medium with 0.1% DMSO) to the wells containing PBMCs. Incubate for 1 hour at 37°C, 5% CO2.
-
Stimulation: Prepare a solution of the TLR7/8 agonist R848 in culture medium at a pre-determined optimal concentration (e.g., 1 µM). Add this solution to all wells except for the unstimulated controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of IL-6 and/or IFN-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each Enpatoran concentration relative to the vehicle-treated, R848-stimulated control. Plot the results on a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Pharmacodynamic (PD) Model of TLR7/8 Inhibition
Objective: To evaluate the in vivo efficacy and duration of action of this compound in a TLR7/8 agonist challenge model.
Materials:
-
This compound (M5049)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
8-10 week old C57BL/6 or BALB/c mice
-
R848 (Resiquimod) dissolved in sterile saline
-
Blood collection supplies (e.g., heparinized tubes)
-
Mouse IL-6 and IFN-α ELISA kits
Methodology:
-
Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Compound Administration: Prepare a formulation of Enpatoran in the oral gavage vehicle. Administer Enpatoran (e.g., 1, 3, 10 mg/kg) or vehicle to cohorts of mice via oral gavage.
-
TLR7/8 Challenge: At a specified time point post-Enpatoran administration (e.g., 2 hours), challenge the mice with an intraperitoneal (i.p.) injection of R848 (e.g., 0.1 mg/kg).
-
Blood Sampling: At a pre-determined time after the R848 challenge (e.g., 2-6 hours, when cytokine levels peak), collect blood samples via terminal cardiac puncture or retro-orbital bleeding into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Cytokine Analysis: Quantify the levels of IL-6 and IFN-α in the plasma samples using ELISA kits.
-
Data Analysis: Compare the plasma cytokine levels between the vehicle-treated and Enpatoran-treated groups. Calculate the percentage inhibition of cytokine production for each dose group.
Application in Cytokine Storm Research
The protocols described above provide a robust framework for assessing the activity of Enpatoran. In the context of cytokine storm research, these models can be adapted to more closely mimic clinical scenarios.
-
Stimulus: Instead of synthetic ligands like R848, researchers can use ssRNA isolated from viruses known to induce cytokine storm (e.g., influenza, SARS-CoV-2) in the in vitro PBMC assay.
-
In Vivo Models: More complex in vivo models of cytokine storm can be employed. This includes lethal viral infection models or models where cytokine cocktails are directly administered to animals to induce systemic inflammation and organ damage.[11] In these models, Enpatoran can be administered prophylactically or therapeutically to assess its impact on survival, clinical scores, and biomarkers of organ injury (e.g., lung edema, kidney function markers).
The therapeutic rationale is to intervene early in the inflammatory cascade, preventing the amplification of cytokine production that leads to severe pathology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. Immunoregulatory therapy strategies that target cytokine storms in patients with COVID-19 (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ‘Cytokine Storm’: molecular mechanisms and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdcn.org [cdcn.org]
- 8. Enpatoran in COVID‐19 pneumonia: Safety and efficacy results from a phase II randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll-Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI Insight - Cytokine storm–based mechanisms for extrapulmonary manifestations of SARS-CoV-2 infection [insight.jci.org]
Application Notes and Protocols for In Vivo Efficacy Studies of Enpatoran Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Enpatoran hydrochloride (also known as M5049), a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and TLR8.[1][2] The protocols detailed below are designed to guide researchers in replicating and building upon preclinical studies that have demonstrated the therapeutic potential of Enpatoran in autoimmune diseases, particularly lupus.
Mechanism of Action
This compound is an orally administered small molecule that selectively binds to and inhibits TLR7 and TLR8.[3][4] These endosomal pattern-recognition receptors are crucial in the innate immune response to single-stranded RNA.[5] In autoimmune diseases like lupus, aberrant activation of TLR7 and TLR8 by self-nucleic acids can lead to the production of pro-inflammatory cytokines, including type I interferons (IFN-α), and the activation of B cells, resulting in autoantibody production.[3][6] By blocking TLR7/8 signaling, Enpatoran aims to modulate these key pathological processes in lupus.[4][6]
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits TLR7/8 signaling, blocking downstream NF-κB and IRF pathways.
Preclinical In Vivo Efficacy Data
Enpatoran has demonstrated significant efficacy in murine models of lupus, including the IFN-α-accelerated New Zealand Black/White (NZB/W) F1 model and the BXSB-Yaa model.[7]
Table 1: Summary of In Vivo Efficacy in Murine Lupus Models
| Model | Treatment Regimen | Key Efficacy Endpoints | Outcome | Citations |
| IFN-α-accelerated NZB/W | 10 mg/kg Enpatoran-like TLR7/8i, oral, once daily for 6 weeks (therapeutic) | Proteinuria (UPCR), Survival, Glomerulonephritis Histology Score | - Reduced proteinuria as early as 2 weeks.- Increased survival from 0% (vehicle) to 90%.- Significantly reduced glomerulonephritis histology score. | [8] |
| BXSB-Yaa & IFN-α-accelerated NZB/W | ≥ 1 mg/kg Enpatoran | Disease Development, IL-6 Release | - Suppressed disease development.- 1 mg/kg was the minimally efficacious dose, associated with 60% inhibition of IL-6 release over 24 hours. | [7] |
Clinical Efficacy Data
Enpatoran has undergone clinical evaluation in patients with Systemic Lupus Erythematosus (SLE) and Cutaneous Lupus Erythematosus (CLE).
Table 2: Summary of Phase 2 WILLOW Study (Cohort A) in CLE and SLE with Active Rash
| Treatment Group | N | Primary Endpoint (CLASI-A Score Improvement at Week 16) | Secondary Endpoints (at Week 24) | Safety | Citations |
| Enpatoran (25 mg, 50 mg, 100 mg BID) | - | Dose-response relationship observed (p = 0.0002) | CLASI-50 Response: Up to 91.3%CLASI-70 Response: Up to 60.9% | Well-tolerated with a manageable safety profile. No new safety signals identified. | [9][10][11] |
| Placebo | - | - | CLASI-50 Response: 38.5%CLASI-70 Response: 11.5% | - | [9][11] |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of this compound in established murine models of lupus.
Protocol 1: Therapeutic Efficacy in the IFN-α-Accelerated NZB/W Mouse Model
This protocol is designed to assess the ability of Enpatoran to reverse established kidney disease.
Experimental Workflow
Caption: Workflow for the IFN-α-accelerated NZB/W lupus model therapeutic study.
1. Animals:
-
Female NZB/W F1 mice, 12 weeks of age.[9]
2. Disease Induction:
-
To accelerate and synchronize disease, inject mice intravenously on two consecutive days with an adenovirus encoding for mouse IFN-α.[8] A typical dose is 3.3 x 10⁸ particles per mouse.[9]
3. Disease Monitoring and Group Allocation:
-
Beginning approximately 4 weeks post-injection, monitor urine for proteinuria weekly.[8]
-
Measure proteinuria as the urine protein-to-creatinine ratio (UPCR).
-
Once mice develop established proteinuria (e.g., UPCR > 3 g/g), randomize them into treatment and control groups.[8]
4. Drug Administration:
-
Enpatoran Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer Enpatoran orally (PO) once daily (QD) at a dose of 10 mg/kg.[8]
-
Control: Administer the vehicle alone to the control group.
-
Duration: Treat for 6 weeks.[8]
5. Efficacy Endpoints:
-
Proteinuria: Measure UPCR weekly.
-
Survival: Monitor and record survival daily.
-
Serum Autoantibodies: At the study endpoint, collect blood via cardiac puncture and prepare serum. Measure levels of anti-dsDNA antibodies using an ELISA kit.
-
Renal Histopathology:
-
At the endpoint, perfuse mice with PBS and harvest the kidneys.
-
Fix one kidney in 10% neutral buffered formalin for paraffin embedding.
-
Section the kidney and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
Score glomerulonephritis based on mesangial proliferation, glomerular sclerosis, and cellular infiltrates.[8]
-
Protocol 2: Prophylactic Efficacy in the BXSB-Yaa Mouse Model
This protocol assesses the ability of Enpatoran to prevent or delay the onset of lupus in a genetically predisposed model.
Experimental Workflow
Caption: Workflow for the BXSB-Yaa lupus model prophylactic study.
1. Animals:
-
Male BXSB-Yaa mice, which spontaneously develop a severe lupus-like disease.[7] Start treatment at a pre-symptomatic age (e.g., 8 weeks).
2. Group Allocation and Drug Administration:
-
Randomize mice into treatment and control groups.
-
Enpatoran Formulation: Prepare as described in Protocol 1.
-
Dosing: Administer Enpatoran orally once daily at a dose of 1 mg/kg.[7]
-
Control: Administer the vehicle alone.
-
Duration: Treat for a predetermined period (e.g., 16-20 weeks) to allow for disease development in the control group.
3. Efficacy Endpoints:
-
Proteinuria: Monitor urine for protein every two weeks using dipsticks or by measuring UPCR.
-
Autoantibody Titers: Collect blood periodically (e.g., every 4 weeks) via tail vein or at the endpoint to measure anti-dsDNA antibody levels by ELISA.
-
Splenomegaly and Immune Cell Profiling: At the endpoint, weigh the spleen to assess splenomegaly, a hallmark of disease in this model. Process splenocytes for flow cytometric analysis of B and T cell populations.
-
Renal Histopathology: Perform histological analysis of the kidneys as described in Protocol 1 to assess for glomerulonephritis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Lessons from BXSB and related mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4adi.com [4adi.com]
- 4. Frontiers | IFNα Inducible Models of Murine SLE [frontiersin.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. rupress.org [rupress.org]
- 7. chondrex.com [chondrex.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Interferon alpha Accelerates Murine SLE in a T Cell Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m1.acris-antibodies.com [m1.acris-antibodies.com]
- 11. researchgate.net [researchgate.net]
Enpatoran Hydrochloride: Application Notes and Protocols for Ex Vivo Human Tissue Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpatoran hydrochloride (M5049) is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), endosomal pattern recognition receptors that play a crucial role in the innate immune response to single-stranded RNA (ssRNA).[1][2] Aberrant activation of TLR7 and TLR8 by endogenous nucleic acids is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[1] Enpatoran, an orally administered small molecule, inhibits downstream TLR7/8 signaling, thereby modulating key innate and adaptive immune processes.[1] Preclinical and clinical studies have demonstrated that Enpatoran effectively reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-alpha (IFN-α), in a dose-dependent manner.[1][3]
These application notes provide detailed protocols for utilizing this compound in ex vivo human tissue studies to investigate its mechanism of action and therapeutic potential. The protocols focus on common ex vivo models, including human peripheral blood mononuclear cells (PBMCs), whole blood assays, and skin explant cultures.
Mechanism of Action: TLR7/8 Signaling Pathway
TLR7 and TLR8 are located in the endosomal compartment of immune cells, such as B cells, plasmacytoid dendritic cells (pDCs), monocytes, and macrophages. Upon recognition of ssRNA ligands, these receptors dimerize and recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving interleukin-1 receptor-associated kinase 4 (IRAK4) and TNF receptor-associated factor 6 (TRAF6).[4][5][6] This cascade ultimately leads to the activation of transcription factors, primarily nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7), which drive the expression of pro-inflammatory cytokines and type I interferons.[4][7] this compound exerts its inhibitory effect by binding to TLR7 and TLR8, thereby blocking this downstream signaling.
Quantitative Data Presentation
The following tables summarize the inhibitory activity of this compound on cytokine production in ex vivo human tissue models.
Table 1: Inhibition of R848-Induced Cytokine Production in Human Whole Blood
| Cytokine | IC50 (ng/mL) | IC60 (ng/mL) | IC90 (ng/mL) |
| IL-6 | - | 5.59 | 15.5 |
| IFN-α | - | 8.43 | 22.1 |
| Data derived from population pharmacokinetic/pharmacodynamic (PopPK/PD) modeling of a phase I study in healthy participants.[2] |
Table 2: Clinical Efficacy of Enpatoran in Patients with Cutaneous Lupus Erythematosus (CLE) or SLE with Active Rash (Phase 2 WILLOW Study, Cohort A)
| Response Metric (Week 24) | Placebo | Enpatoran (all doses) |
| CLASI-50 Response | 38.5% | up to 91.3% |
| CLASI-70 Response** | 11.5% | up to 60.9% |
| CLASI-50: ≥50% improvement from baseline in Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity score.[8] | ||
| **CLASI-70: ≥70% improvement from baseline in CLASI-A score.[8] |
Experimental Protocols
Protocol 1: Ex Vivo Human Peripheral Blood Mononuclear Cell (PBMC) Stimulation Assay
This protocol details the isolation of human PBMCs and their subsequent stimulation with a TLR7/8 agonist to assess the inhibitory effect of this compound.
Materials:
-
Whole blood collected in sodium heparin tubes
-
Ficoll-Paque™ PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution prepared in DMSO, final DMSO concentration ≤ 0.1%)
-
R848 (Resiquimod), TLR7/8 agonist (stock solution in endotoxin-free water)
-
96-well cell culture plates
-
ELISA or Luminex kits for cytokine quantification (e.g., IL-6, IFN-α)
Experimental Workflow:
Procedure:
-
PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[9] d. Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.[9] e. Wash the isolated PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.[9] f. Resuspend the PBMC pellet in complete RPMI 1640 medium.
-
Cell Plating and Treatment: a. Count the cells and assess viability using trypan blue exclusion. b. Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate. c. Add varying concentrations of this compound to the wells and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation and Incubation: a. Add R848 to the wells at a final concentration of 1 µg/mL.[10] b. Include unstimulated (vehicle control) and stimulated (R848 only) wells as controls. c. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis: a. Centrifuge the plate at 300 x g for 5 minutes. b. Collect the supernatant and store at -80°C until analysis. c. Quantify the levels of IL-6 and IFN-α in the supernatant using ELISA or Luminex assays according to the manufacturer's instructions.
Protocol 2: Ex Vivo Human Whole Blood Assay
This protocol provides a simplified method to assess the effect of this compound on cytokine production in a more physiologically relevant environment.
Materials:
-
Whole blood collected in sodium heparin tubes
-
RPMI 1640 medium
-
This compound
-
R848 (Resiquimod)
-
TruCulture® tubes (optional, but recommended for standardization)[11]
-
ELISA or Luminex kits
Procedure:
-
Blood Collection and Treatment: a. Within 2 hours of collection, aliquot 1 mL of whole blood into sterile tubes (or TruCulture® tubes). b. Add varying concentrations of this compound.
-
Stimulation and Incubation: a. Add R848 to a final concentration of 1 µM.[11] b. Include unstimulated and stimulated controls. c. Cap the tubes and incubate at 37°C for 24 hours on a heat block or in an incubator.[11]
-
Supernatant Collection and Analysis: a. Centrifuge the tubes at 1500 x g for 10 minutes to pellet the blood cells. b. If using TruCulture® tubes, insert the plunger to separate the supernatant.[11] c. Collect the plasma supernatant and store at -80°C. d. Measure cytokine levels as described in Protocol 1.
Protocol 3: Ex Vivo Human Skin Explant Culture
This protocol describes the culture of human skin explants to study the effect of this compound on TLR7/8-mediated inflammation in a complex tissue environment.
Materials:
-
Fresh human skin tissue from abdominoplasty or other surgical procedures[12]
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and antimycotic agents
-
This compound
-
R848 (Resiquimod)
-
6 mm biopsy punch
-
Sterile gauze or gelatin sponge
-
6-well culture plates
-
Reagents for RNA extraction (e.g., TRIzol), qPCR, or histology
Procedure:
-
Skin Explant Preparation: a. Process the skin tissue within 24 hours of surgery.[12] b. Remove subcutaneous fat and cut the tissue into smaller pieces. c. Create 6 mm full-thickness skin explants using a biopsy punch.
-
Explant Culture and Treatment: a. Place a sterile gauze or gelatin sponge in each well of a 6-well plate and moisten with culture medium. b. Place one skin explant on top of the gauze/sponge in each well, ensuring an air-liquid interface.[13] c. Add culture medium to the well, ensuring the explant is not fully submerged. d. Add varying concentrations of this compound to the culture medium. Pre-incubate for 2-4 hours.
-
Stimulation and Incubation: a. Add R848 to the culture medium at a concentration to be optimized for skin tissue (e.g., 1-5 µg/mL). b. Incubate the explants for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Analysis: a. Cytokine analysis: Collect the culture medium and measure cytokine levels as described in Protocol 1. b. Gene expression analysis: Harvest the skin explants, homogenize in TRIzol, extract RNA, and perform qPCR for inflammatory gene expression (e.g., IL6, IFNA1, TNFA). c. Histology: Fix the explants in formalin, embed in paraffin, and perform immunohistochemistry for inflammatory markers.
Concluding Remarks
This compound is a promising therapeutic agent for autoimmune diseases driven by TLR7 and TLR8 activation. The protocols outlined in these application notes provide a framework for researchers to investigate the immunomodulatory effects of Enpatoran in various ex vivo human tissue models. These studies are crucial for elucidating the compound's mechanism of action and for the preclinical evaluation of its therapeutic potential. The provided quantitative data and diagrams serve as valuable resources for experimental design and data interpretation.
References
- 1. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2025-05-21 Positive Phase 2 Data for Enpatoran [emdserono.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. mabtech.com [mabtech.com]
- 11. Whole blood stimulation provides preliminary evidence of altered immune function following SRC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development of Human Ex Vivo Models of Inflammatory Skin Conditions [mdpi.com]
- 13. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Enpatoran hydrochloride concentration for in vitro experiments
Welcome to the technical support center for Enpatoran hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the use of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] By binding to these receptors, it blocks their activation by single-stranded RNA (ssRNA) and other ligands, thereby inhibiting downstream signaling pathways that lead to the production of pro-inflammatory cytokines.[4]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound have been determined in HEK293 cells to be 11.1 nM for TLR7 and 24.1 nM for TLR8.[1][2][3] In assays measuring the inhibition of IL-6 production stimulated by various ligands, IC50 values ranged from 35 to 45 nM.[2][5]
Q3: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 18 mg/mL (50.45 mM).[1] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility. The compound is insoluble in water and ethanol.[1]
Q4: How should I prepare stock and working solutions of this compound?
-
Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve 3.57 mg of this compound (molecular weight: 356.77 g/mol ) in 1 mL of fresh, anhydrous DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to 1 month or at -80°C for up to one year.[2]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in your cell culture medium. To avoid precipitation, it is recommended to first dilute the stock solution in a small volume of culture medium, vortex gently, and then add it to the final volume of medium. The final concentration of DMSO in the cell culture should be kept to a minimum, ideally below 0.1%, to avoid solvent-induced cellular effects.[6]
Q5: What is a good starting concentration range for my in vitro experiments?
Based on the reported IC50 values, a good starting point for most cell-based assays is to perform a dose-response curve ranging from 1 nM to 10 µM.[2][5] This range will likely encompass the effective concentrations for TLR7/8 inhibition without inducing significant off-target effects or cytotoxicity. The optimal concentration will depend on the cell type, the specific assay, and the experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | The compound's low aqueous solubility. The final DMSO concentration may be too low to maintain solubility. | Prepare working solutions by first diluting the DMSO stock in a small volume of pre-warmed (37°C) culture medium, mix well, and then add to the final volume. Ensure the final DMSO concentration does not exceed 0.5%, with 0.1% being preferable.[6] If precipitation persists, consider using a different solvent system, though this may require extensive validation. |
| No inhibitory effect observed. | The concentration of this compound is too low. The TLR7/8 pathway is not activated in your experimental system. The cells do not express functional TLR7 and/or TLR8. | Confirm the activation of the TLR7/8 pathway in your cells using a known agonist (e.g., R848). Verify TLR7 and TLR8 expression in your cell line or primary cells. Perform a wider dose-response experiment with this compound, up to 10 µM. Ensure proper preparation and storage of the compound. |
| High background or unexpected results in vehicle control wells. | DMSO can have biological effects on some cell types, even at low concentrations. | Use the same final concentration of DMSO in your vehicle control as in your experimental wells. Test the effect of a range of DMSO concentrations on your cells to determine the maximum tolerated concentration without observable effects. Ideally, the final DMSO concentration should be kept below 0.1%.[6] |
| Observed cytotoxicity at higher concentrations. | Off-target effects of the compound at high concentrations. The compound may be inducing apoptosis or necrosis through mechanisms other than TLR7/8 inhibition. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound in your specific cell type. Use concentrations below the cytotoxic threshold for your functional assays. |
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference(s) |
| IC50 (TLR7) | HEK293 | 11.1 nM | [1][2][3] |
| IC50 (TLR8) | HEK293 | 24.1 nM | [1][2][3] |
| IC50 (IL-6 Production) | Various | 35 - 45 nM | [2][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Concentration | Reference(s) |
| DMSO | Soluble | 18 mg/mL | [1] |
| 50.45 mM | [1] | ||
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control (typically ≤ 0.1%). Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cytokine Release Assay
This protocol provides a framework for measuring the inhibitory effect of this compound on TLR7/8-mediated cytokine production.
-
Cell Seeding: Seed cells (e.g., peripheral blood mononuclear cells - PBMCs, or a relevant cell line) in a 96-well plate at an appropriate density.
-
Pre-treatment with Enpatoran: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO) to the cells and incubate for 1-2 hours.
-
TLR7/8 Agonist Stimulation: Prepare a solution of a TLR7/8 agonist (e.g., R848 at a pre-determined optimal concentration) in culture medium. Add the agonist to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 24, or 48 hours) at 37°C in a humidified atmosphere with 5% CO2. The incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest (e.g., IL-6, TNF-α, IFN-α) in the supernatant using an appropriate method such as ELISA or a multiplex bead-based assay.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production by this compound compared to the agonist-stimulated vehicle control.
Visualizations
Caption: Mechanism of this compound action on the TLR7/8 signaling pathway.
Caption: A generalized workflow for in vitro experiments with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enpatoran | TLR inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. emulatebio.com [emulatebio.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enpatoran hydrochloride stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with enpatoran hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Stability and Storage Data
Proper storage and handling are critical to ensure the integrity and stability of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Keep container tightly sealed in a cool, well-ventilated area. Protect from moisture and light.[1] |
| Solution in Solvent | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |
| -20°C | 1 month | Protect from light.[2][4] |
Experimental Protocols
While specific degradation kinetics for this compound are not publicly available, a general approach to assess stability involves forced degradation studies. These studies expose the compound to various stress conditions to understand its degradation pathways.
General Protocol for Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with a solution of hydrochloric acid (e.g., 0.1 M HCl) and keep at room temperature for defined time intervals.
-
Base Hydrolysis: Mix the stock solution with a solution of sodium hydroxide (e.g., 0.1 M NaOH) and keep at room temperature for defined time intervals. Neutralize the samples before analysis.
-
Oxidation: Treat the stock solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a set duration.
-
Thermal Stress: Expose the solid powder to elevated temperatures (e.g., 40°C, 60°C) for a specified period.
-
Photostability: Expose the solid powder or a solution to UV light (e.g., 254 nm) for various durations.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Troubleshooting and FAQs
The following section addresses specific issues that may arise during the handling and use of this compound.
Diagram: Troubleshooting this compound Solubility and Stability Issues
Caption: Troubleshooting workflow for this compound stability.
Q1: I am having trouble dissolving this compound in DMSO. What could be the issue?
A1: Difficulty in dissolving this compound in DMSO can be due to the quality of the DMSO. DMSO is hygroscopic and can absorb moisture, which reduces the solubility of this compound.[2] It is recommended to use fresh, high-quality, anhydrous DMSO.[2] If you are still facing issues, gentle warming and sonication may aid in dissolution.[4]
Q2: My experimental results are inconsistent. Could this be related to the stability of my this compound stock solution?
A2: Yes, inconsistent results can be a sign of compound degradation. To ensure the stability of your stock solution, it is crucial to aliquot it after preparation to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for short-term storage (up to 1 month).[3][4] Always protect the solution from light.[1][4] If your stock solution has been stored for longer than the recommended period or has undergone multiple freeze-thaw cycles, it is advisable to prepare a fresh stock.
Q3: What materials should I avoid when working with this compound?
A3: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these materials should be avoided to prevent degradation of the compound.
Q4: How should I handle the solid powder form of this compound upon receipt?
A4: Upon receipt, the solid powder of this compound should be stored at -20°C for long-term stability (up to 3 years).[2] The container should be kept tightly sealed in a cool, well-ventilated area and protected from moisture and direct sunlight.[1]
Q5: What are the known hazardous decomposition products of this compound?
A5: Under fire conditions, this compound may decompose and emit toxic fumes.[1] However, under normal, recommended storage and handling conditions, no hazardous decomposition products are known.[5]
References
Troubleshooting Enpatoran hydrochloride experimental variability
<content_type_ALWAYS_ENCLOSE_IN_INNER_THOUGHTS>
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with Enpatoran hydrochloride (also known as M5049).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (M5049) is a potent, orally active, and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] Its mechanism of action involves binding to TLR7 and TLR8, which prevents the downstream signaling pathways that lead to the production of pro-inflammatory cytokines like IL-6 and IFN-α.[3][4] This inhibitory action modulates both innate and adaptive immune responses.[2][4]
Q2: What are the common experimental applications of this compound?
A2: Enpatoran is primarily used in research related to autoimmune diseases where TLR7 and TLR8 are implicated, such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[5][6] It is used in in-vitro assays with immune cells (like PBMCs) and in-vivo animal models to study the effects of TLR7/8 inhibition on cytokine production, immune cell activation, and disease pathology.[7][8]
Q3: What are the reported IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values can vary depending on the cell system used. It's crucial to consult specific datasheets, but reported values are typically in the low nanomolar range.[1][2] Variability in IC50 can be an indicator of underlying experimental issues.[2][9]
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO, with a reported solubility of around 18 mg/mL (50.45 mM).[1] It is insoluble in water and ethanol.[1] For stock solutions, it is critical to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year).[1]
Troubleshooting Experimental Variability
High variability in experimental results is a common challenge in cell-based assays.[10][11] The following guide addresses specific issues you might encounter with this compound.
| Problem / Observation | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values Between Experiments | 1. Cell Health & Passage Number: Cells that are unhealthy, have been passaged too many times, or are at inconsistent densities can respond differently to stimuli and inhibitors.[12] | 1a. Use cells with a consistent, low passage number. 1b. Ensure high cell viability (>95%) before plating. 1c. Standardize cell seeding density for all experiments.[12] 1d. Consider using a thaw-and-use frozen stock approach for a large batch of cells to reduce variability between assays.[12] |
| 2. Reagent Preparation/Storage: Improperly stored or prepared Enpatoran or TLR agonist (e.g., R848) can lead to loss of potency. Repeated freeze-thaw cycles of stock solutions can degrade the compound. | 2a. Aliquot stock solutions of Enpatoran and TLR agonists into single-use volumes and store at -80°C.[1] 2b. Use fresh, anhydrous DMSO for dissolving Enpatoran.[1] 2c. Prepare fresh dilutions for each experiment from the frozen stock. | |
| 3. Assay Protocol Variations: Minor deviations in incubation times, temperatures, or liquid handling can introduce significant variability.[10][13] | 3a. Create and strictly follow a detailed Standard Operating Procedure (SOP). 3b. Ensure consistent incubation times and temperatures (e.g., 37°C for cell-based assays).[13] 3c. Use calibrated pipettes and consistent liquid handling techniques.[10] | |
| Higher Than Expected IC50 Value (Lower Potency) | 1. Ligand Concentration: The concentration of the TLR7/8 agonist (e.g., R848) used for stimulation is too high, requiring more inhibitor to achieve 50% inhibition. | 1. Perform a dose-response curve for the TLR agonist to determine the optimal concentration (e.g., EC80) for stimulation. This ensures a robust signal without being excessive. |
| 2. Protein Binding: Enpatoran may bind to proteins in the cell culture serum, reducing its effective free concentration. | 2. Be aware of the serum percentage in your assay medium. If high variability persists, consider reducing the serum concentration during the treatment period, ensuring cell viability is not compromised. | |
| 3. Compound Degradation: The compound may have degraded due to improper storage or handling. | 3. Purchase a new vial of the compound or use a fresh aliquot from a properly stored stock. Perform quality control on the new stock. | |
| High Background Signal (Without TLR Agonist) | 1. Cell Stress/Activation: Cells may be stressed from handling, plating, or poor culture conditions, leading to baseline activation of inflammatory pathways. | 1a. Handle cells gently during passaging and plating. 1b. Allow cells to rest and adhere for an adequate period (e.g., overnight) after plating before starting the experiment. |
| 2. Contamination: Bacterial or mycoplasma contamination can activate TLR pathways and cause a high background signal. | 2. Routinely test cell cultures for mycoplasma and other contaminants.[12] Discard any contaminated cultures. | |
| No Inhibitory Effect Observed | 1. Incorrect Compound: Possibility of an error in compound identity or dilution preparation. | 1. Verify the identity of the compound. Prepare fresh serial dilutions from a trusted stock solution. |
| 2. Cell Line Unresponsive: The cell line used may not express functional TLR7 or TLR8, or the downstream signaling pathway may be compromised. | 2. Confirm TLR7 and TLR8 expression in your cell line (e.g., via qPCR or Western blot). Use a positive control cell line known to be responsive (e.g., HEK-Blue™ TLR7 or TLR8 cells).[7] | |
| 3. Inactive Compound: The compound may be inactive due to degradation. | 3. Test the compound on a validated, sensitive assay system to confirm its activity. |
Quantitative Data Summary
The potency of this compound can differ based on the experimental system. The following table summarizes reported IC50 values.
| System | Target | IC50 Value (nM) | Reference |
| HEK293 Cells (Luciferase Reporter) | TLR7 | 11.1 | [1][2][9] |
| HEK293 Cells (Luciferase Reporter) | TLR8 | 24.1 | [1][2][9] |
| Human PBMCs (IL-6 Production) | TLR7 | 68.3 | [9] |
| Human PBMCs (IL-6 Production) | TLR8 | 620 | [9] |
| Human Whole Blood (IL-6 Production) | TLR7 | 2.2 | [9] |
| Human Whole Blood (IL-6 Production) | TLR8 | 120 | [9] |
Note: This data highlights the importance of context (cell type, readout) in interpreting IC50 values. The difference between cell lines and primary cells/whole blood can be significant.[9]
Visualizations and Workflows
Signaling Pathway and Mechanism of Action
The diagram below illustrates the TLR7/8 signaling pathway and the inhibitory point of this compound. TLR7 and TLR8, located in the endosome, recognize single-stranded RNA (ssRNA). This binding event initiates a signaling cascade through MyD88, leading to the activation of transcription factors like NF-κB and IRFs, which drive the production of inflammatory cytokines. Enpatoran acts as an antagonist, blocking the initial ligand binding to TLR7/8.[3][7]
Caption: Enpatoran inhibits TLR7/8 signaling at the receptor level.
Troubleshooting Workflow
Use this decision tree to diagnose the source of unexpected variability or poor results in your Enpatoran experiments.
Caption: A logical workflow for troubleshooting experimental variability.
Experimental Protocols
Protocol: In-Vitro TLR7 Stimulation Assay in Human PBMCs
This protocol details a common method for assessing the inhibitory activity of this compound on TLR7-mediated cytokine production in peripheral blood mononuclear cells (PBMCs).
1. Materials and Reagents:
-
Human PBMCs (freshly isolated or cryopreserved)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (M5049)
-
Anhydrous DMSO
-
TLR7 agonist (e.g., R848)
-
96-well cell culture plates
-
ELISA kit for cytokine of interest (e.g., Human IL-6)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
2. Preparation of Compounds:
-
Enpatoran Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot into single-use tubes and store at -80°C.
-
R848 Stock: Prepare a 1 mg/mL stock solution of R848 in sterile, endotoxin-free water. Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, thaw aliquots of Enpatoran and R848. Prepare serial dilutions of Enpatoran in culture medium. Prepare the working concentration of R848 in culture medium (e.g., 1 µM, but should be optimized via an EC80 determination).
3. Experimental Procedure Workflow:
Caption: Workflow for an in-vitro Enpatoran inhibition assay.
4. Plate Layout (Example):
-
Wells 1-3: Cells + Medium only (Unstimulated Control)
-
Wells 4-6: Cells + Medium + DMSO Vehicle + R848 (Stimulated Control)
-
Wells 7-9 (and so on): Cells + Medium + Serial Dilutions of Enpatoran + R848
-
Additional Controls: Cells + Medium + Highest concentration of Enpatoran (to check for cytotoxicity)
5. Data Analysis:
-
Measure the concentration of the cytokine (e.g., IL-6) in the supernatants using ELISA according to the manufacturer's instructions.
-
Measure cell viability. If significant cytotoxicity is observed (>15-20%), results may be confounded.
-
Calculate the percentage of inhibition for each Enpatoran concentration relative to the stimulated control (DMSO + R848).
-
Plot the percent inhibition versus the log of the Enpatoran concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC50 value.
References
- 1. This compound | TLR inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enpatoran | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. EMD Serono’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase [emdgroup.com]
- 7. invivogen.com [invivogen.com]
- 8. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinisciences.com [clinisciences.com]
- 10. mt.com [mt.com]
- 11. cellgs.com [cellgs.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
M5049 inhibitor off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the off-target effects of the M5049 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of M5049?
M5049, also known as Enpatoran, is a dual and selective inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] Structural studies have indicated that M5049 stabilizes the human TLR8 dimer in its inactive state, thereby preventing the binding of TLR8 ligands.[1] A similar mode of action is proposed for its inhibition of TLR7.[1] This inhibition consequently blocks the downstream NF-κB and IRF signaling pathways.[1]
Q2: What is the known selectivity profile of M5049?
M5049 is reported to be a selective inhibitor of TLR7 and TLR8. It has been shown to have no significant inhibitory effect on other endosomal TLRs, such as TLR3 and TLR9.[1]
Q3: Are there any known off-target effects for M5049 on other protein families, such as kinases?
While M5049 is designed to be a selective TLR7/8 inhibitor, comprehensive screening against a broad panel of kinases and other protein targets is crucial to fully characterize its off-target profile. Publicly available, large-scale kinome scan data for M5049 is limited. However, it is standard practice in drug development to perform such screens to identify potential off-target liabilities.
Q4: What are some common issues when determining the IC50 value of an inhibitor like M5049?
Determining an accurate IC50 value can be influenced by several experimental factors. Common pitfalls include:
-
Assay Conditions: IC50 values are highly dependent on the specific assay conditions, such as substrate concentration (e.g., ATP concentration in kinase assays). To ensure comparability, it is recommended to use ATP concentrations at or near the Km value for the enzyme.
-
Data Analysis: The method used for calculating the IC50 can introduce variability. It is important to use a consistent and appropriate non-linear regression model.
-
Inhibitor Properties: Poor solubility of the inhibitor can lead to inaccurate concentration ranges being tested.
-
Enzyme/Protein Quality: The purity and activity of the recombinant protein used in the assay are critical.
It is important to note that the Ki (inhibition constant) is a more absolute measure of inhibitor potency than the IC50, as it is independent of substrate concentration. The Cheng-Prusoff equation can be used to convert IC50 to Ki, provided the substrate concentration and Km are known.[2]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based TLR reporter assays.
Possible Causes & Troubleshooting Steps:
-
Cell Health and Passage Number:
-
Recommendation: Ensure cells are healthy, within a low passage number range, and not overgrown. Perform routine mycoplasma testing.
-
-
Reagent Quality:
-
Recommendation: Use freshly prepared or properly stored TLR ligands and M5049 solutions. Verify the activity of the TLR ligand.
-
-
Inhibitor Solubility:
-
Recommendation: Prepare a high-concentration stock of M5049 in a suitable solvent like DMSO. Ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) to avoid cytotoxicity.
-
-
Assay Protocol:
-
Recommendation: Standardize incubation times, cell seeding densities, and ligand concentrations.
-
Issue 2: Observed cellular phenotype is not consistent with TLR7/8 inhibition.
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects:
-
Recommendation: Perform a rescue experiment by overexpressing the intended targets (TLR7 and TLR8). If the phenotype is not reversed, it suggests the involvement of off-target effects. Use a structurally unrelated TLR7/8 inhibitor to see if the phenotype is replicated.
-
-
Dose-Response Discrepancy:
-
Recommendation: Conduct a careful dose-response analysis for both the on-target activity (e.g., inhibition of cytokine production) and the unexpected phenotype. A significant difference in the potency for these two effects may indicate an off-target mechanism.
-
-
Target Engagement Confirmation:
-
Recommendation: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that M5049 is engaging with TLR7 and TLR8 in your cellular system.
-
Quantitative Data Summary
Table 1: On-Target Activity of M5049
| Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| Human TLR7 | HEK293 | Reporter Gene | 11.1 | [2] |
| Human TLR8 | HEK293 | Reporter Gene | 24.1 | [2] |
| Human TLR7/8 | Human PBMCs | IL-6 Production | 35-45 | [2] |
Table 2: Hypothetical Off-Target Kinase Profile of M5049 (KINOMEscan)
This table presents a hypothetical dataset for illustrative purposes, as comprehensive public data for M5049 is not available. This profile suggests high selectivity.
| Kinase Target | Percent Inhibition @ 1 µM |
| On-Target Family (for context) | |
| TLR7 | >95% (functional inhibition) |
| TLR8 | >95% (functional inhibition) |
| Off-Target Kinases | |
| AAK1 | <10% |
| ABL1 | <5% |
| AURKA | <5% |
| CDK2 | <5% |
| EGFR | <10% |
| JAK2 | <5% |
| MAPK1 (ERK2) | <5% |
| PIK3CA | <10% |
| SRC | <5% |
| ... (additional 450+ kinases) | <10% for the majority |
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling using KINOMEscan™
This protocol provides a general overview of the KINOMEscan™ methodology, a competitive binding assay used to quantify the interactions between a test compound and a large panel of kinases.
-
Compound Preparation: Prepare a stock solution of M5049 at a concentration suitable for the screen (e.g., 100 µM in DMSO).
-
Assay Principle: The assay measures the amount of M5049 that binds to a panel of DNA-tagged kinases in competition with an immobilized, active-site directed ligand.
-
Incubation: M5049 is incubated with the kinase panel.
-
Quantification: The amount of each kinase captured on the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates a stronger interaction with M5049.
-
Data Analysis: The results are typically reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of M5049.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the engagement of a compound with its target protein in a cellular environment, based on the principle of ligand-induced thermal stabilization of the target protein.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., THP-1 monocytes expressing TLR7/8) to approximately 80% confluency.
-
Treat cells with M5049 at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (TLR7 or TLR8) in each sample by Western blotting using specific antibodies.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the M5049-treated samples compared to the vehicle control indicates target engagement and stabilization.
-
Visualizations
Caption: M5049 inhibits TLR7/8 signaling pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Enpatoran Hydrochloride Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on studies involving the bioavailability of Enpatoran hydrochloride in animal models. The following information addresses common questions and potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in common animal models?
A1: this compound has demonstrated high oral bioavailability across multiple species in preclinical studies. Following oral administration of a 1 mg/kg dose, the reported bioavailability is 100% in mice, 87% in rats, and 84% in dogs[1][2]. These results indicate excellent absorption from the gastrointestinal tract.
Q2: What are the key pharmacokinetic parameters of this compound in these models?
A2: Pharmacokinetic studies have established key parameters for this compound following both intravenous and oral administration. The compound exhibits moderate half-lives and high plasma clearance. A summary of these parameters is provided in the table below.
Data Presentation
Table 1: Pharmacokinetic Parameters of Enpatoran (M5049) Following a 1.0 mg/kg Dose
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (%) | 100[1][2] | 87[1][2] | 84[1][2] |
| Half-life (T½) (h) | 1.4[1][2] | 5.0[1][2] | 13[1][2] |
| Plasma Clearance (L/h/kg) | 1.4[1] | 1.2[1] | 0.59[1] |
| Volume of Distribution (L/kg) | 2.7[1] | 8.7[1] | 5.7[1] |
Data derived from intravenous administration studies[1].
Troubleshooting Guide: Addressing Unexpectedly Low Bioavailability
While this compound inherently has high bioavailability, experimental variables can lead to suboptimal results. This guide addresses potential issues.
Q3: My in-house study shows significantly lower oral bioavailability than published data. What are the potential causes?
A3: Discrepancies in bioavailability findings can often be traced to experimental design and execution. Below are common areas to troubleshoot.
1. Formulation and Solubilization:
-
Issue: Incomplete dissolution of this compound in the vehicle can drastically reduce the amount of drug available for absorption.
-
Troubleshooting:
-
Ensure the use of a validated and appropriate vehicle. A suggested formulation for a 2 mg/mL solution involves a co-solvent system of DMSO, PEG300, Tween-80, and saline[2].
-
Visually inspect the formulation for any precipitation before administration.
-
Verify the concentration of the final dosing solution analytically.
-
2. Animal Model and Dosing Procedure:
-
Issue: The physiological state of the animal and the administration technique can impact drug absorption.
-
Troubleshooting:
-
Fasting: Ensure animals are properly fasted before oral administration to avoid food effects, which can alter gastrointestinal motility and pH. A study in healthy human participants noted slightly delayed absorption and lower peak concentration when a 25 mg dose was administered with food[3][4].
-
Gavage Technique: Improper oral gavage can lead to dosing errors or stress-induced physiological changes in the animal. Ensure personnel are well-trained in the technique for the specific species.
-
Animal Health: Use healthy animals from a reputable supplier. Underlying health issues can affect gastrointestinal function and drug metabolism.
-
3. Blood Sampling and Sample Processing:
-
Issue: Inaccurate sample collection timing or improper handling can lead to an underestimation of drug exposure.
-
Troubleshooting:
-
Sampling Times: Ensure the blood sampling schedule is adequate to capture the absorption phase (Cmax) and the elimination phase. For Enpatoran, peak concentration is typically reached 1-2 hours post-dose[5].
-
Anticoagulant and Stability: Use the correct anticoagulant and process samples promptly. Store plasma samples at the recommended temperature (e.g., -80°C) to prevent degradation of the analyte[2].
-
4. Bioanalytical Method:
-
Issue: A non-validated or poorly optimized analytical method will produce unreliable data.
-
Troubleshooting:
-
Method Validation: Ensure your LC-MS/MS or other analytical method is fully validated for linearity, accuracy, precision, and sensitivity in the matrix being tested (e.g., mouse plasma).
-
Matrix Effects: Investigate and correct for any ion suppression or enhancement from the biological matrix that could affect quantification.
-
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
-
Animal Model: Female Wistar rats[1].
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare a 1 mg/mL solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2].
-
Dosing:
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein or other appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Enpatoran in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters, including AUC (Area Under the Curve) for both IV and PO groups. Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Signaling Pathway
Enpatoran is a dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8)[1][2][6]. These receptors are involved in the innate immune response and, when aberrantly activated, can contribute to autoimmune diseases[3]. The diagram below illustrates the simplified signaling pathway inhibited by Enpatoran.
Caption: Simplified TLR7/8 signaling pathway inhibited by Enpatoran.
Experimental Workflow
The following diagram outlines the typical workflow for an in-vivo oral bioavailability study.
Caption: Experimental workflow for a typical animal bioavailability study.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll-like receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of Enpatoran hydrochloride in media
Welcome to the technical support center for Enpatoran hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a specific focus on preventing precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as M5049, is a potent, orally active, and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] Its mechanism of action involves binding to and inhibiting TLR7 and TLR8, which are key receptors in the innate immune system.[4] This inhibition blocks downstream signaling pathways, which can in turn suppress the production of pro-inflammatory cytokines and interfere with the activation of immune responses.[4] Enpatoran is being investigated for its potential to treat various autoimmune conditions, such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[4][5][6]
Q2: What are the known solubility properties of this compound?
This compound is soluble in Dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1][7] The solubility in DMSO can be affected by the presence of moisture; therefore, it is crucial to use fresh, anhydrous DMSO for preparing stock solutions.[1][7]
Q3: Why does this compound precipitate when I add it to my cell culture medium?
Precipitation in aqueous solutions like cell culture media is a common issue for poorly water-soluble compounds like this compound. When a concentrated DMSO stock solution is diluted rapidly into an aqueous medium, the compound can "crash out" of the solution as it is no longer in its preferred solvent environment. This is often referred to as "shock precipitation." The final concentration of the compound in the media may exceed its aqueous solubility limit, leading to the formation of a precipitate.
Q4: What is the recommended solvent for making a stock solution?
The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous DMSO.[1][7]
Q5: How should I prepare and store stock solutions?
Stock solutions should be prepared in fresh, anhydrous DMSO.[1] To maintain stability and prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C for short-term (1 month) or -80°C for long-term (1 year) storage.[1][2]
Troubleshooting Guide: Precipitation Issues
This guide addresses the common issue of this compound precipitation during experimental use.
Problem: Precipitate forms immediately or over time after diluting the DMSO stock solution into aqueous cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| Final concentration is too high | The final concentration of this compound in the cell culture medium exceeds its maximum aqueous solubility. | Determine the lowest effective concentration for your experiment through dose-response studies. Avoid using concentrations that are unnecessarily high. |
| Inadequate mixing | Rapidly adding the stock solution without sufficient mixing can create localized areas of high concentration, causing immediate precipitation before the compound can disperse. | Add the stock solution drop-wise to the media while gently vortexing or swirling the tube/flask. Ensure the solution is mixed thoroughly immediately after addition. |
| "Shock" Precipitation | The abrupt change in solvent from DMSO to an aqueous environment causes the drug to rapidly come out of solution. | Perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-containing media or a solution with a co-solvent, then add this intermediate dilution to the final volume of media. The proteins in serum can sometimes help stabilize the compound. |
| High DMSO concentration in final medium | While DMSO aids initial solubility, high final concentrations (>0.5%) can be toxic to cells and may still not be sufficient to prevent precipitation of a hydrophobic compound in a largely aqueous environment. | Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for dilution, keeping the final DMSO concentration in your culture medium as low as possible (ideally ≤0.1%). |
Problem: The concentrated DMSO stock solution appears cloudy or contains visible crystals.
| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | Recommended Solution | | Moisture Absorption | DMSO is hygroscopic and can absorb moisture from the air, which will reduce the solubility of this compound.[1] | Always use fresh, anhydrous-grade DMSO. Keep the DMSO container tightly sealed and store it in a desiccator. | | Improper Storage / Freeze-Thaw Cycles | The compound may have come out of solution due to repeated temperature changes. | Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[1] If precipitation is observed in a stock vial, you can attempt to redissolve it by gently warming the solution and using sonication.[2][3] If it does not fully redissolve, it is best to prepare a fresh stock solution. | | Solubility Limit Exceeded | The concentration of the stock solution is too high for the given lot of material or quality of the solvent. | Prepare a new stock solution at a slightly lower concentration. Ensure the compound is fully dissolved before storage. |
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | 18 mg/mL | 50.45 mM. Moisture can reduce solubility.[1] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
Table 2: In Vitro Activity of Enpatoran
| Target | Cell Line | IC₅₀ Value |
| TLR7 | HEK293 | 11.1 nM[1][2][3] |
| TLR8 | HEK293 | 24.1 nM[1][2][3] |
Table 3: Example Formulations for Pre-clinical Studies
These formulations are designed to maintain solubility in vehicles for in vivo administration and illustrate principles that can be adapted for challenging in vitro dilutions.
| Protocol | Composition | Final Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 mg/mL (5.61 mM) | Requires sonication to achieve a clear solution.[2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2 mg/mL (5.61 mM) | SBE-β-CD is a cyclodextrin used to enhance the solubility of poorly soluble drugs.[2][8] |
| 3 | 10% DMSO, 90% Corn Oil | 2 mg/mL (5.61 mM) | A lipid-based formulation.[2][9] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.
Materials:
-
This compound (MW: 356.77 g/mol )[1]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound using a calibrated analytical balance. For 1 mL of a 20 mM solution, you will need 7.14 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until all the powder is completely dissolved. If necessary, gentle warming (to 37°C) and brief sonication can be used to aid dissolution.[2][3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Dispense the stock solution into single-use aliquots in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.[2]
Protocol 2: Dilution of this compound into Cell Culture Medium
Objective: To dilute the DMSO stock solution into aqueous cell culture medium while minimizing precipitation.
Materials:
-
Prepared 20 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (containing serum, if used)
-
Sterile tubes
Procedure:
-
Thaw one aliquot of the 20 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve your desired final concentration. Remember to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.
-
Recommended Method (Serial Dilution): a. Dispense the required volume of pre-warmed complete culture medium into a sterile tube. b. While gently vortexing the medium, add the calculated volume of the DMSO stock solution drop-by-drop. c. Ensure the solution is mixed immediately and thoroughly. Do not allow the concentrated DMSO to sit undiluted in the media.
-
Alternative Method (for very sensitive experiments): a. Create an intermediate dilution of the stock solution in a small volume of complete medium (e.g., dilute 1:10). b. Add the required volume of this intermediate dilution to the final volume of the culture medium.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells. If precipitation is observed, consider lowering the final concentration.
Visual Guides
Caption: Enpatoran inhibits TLR7/8 signaling pathway.
Caption: Workflow for preparing and using Enpatoran.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enpatoran | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Enpatoran Hydrochloride In Vitro Toxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro toxicity of enpatoran hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] It blocks the activation of these receptors, thereby inhibiting downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of immune responses.[3]
Q2: In which cell lines are the inhibitory effects of this compound documented?
The inhibitory activity of this compound has been documented in HEK293 cells, with IC50 values of 11.1 nM for TLR7 and 24.1 nM for TLR8.[1][2][4]
Q3: What is the known safety profile of this compound in humans?
Clinical trials have shown that this compound is generally well-tolerated in humans.[5][6] In a Phase Ib study involving patients with systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), most treatment-emergent adverse events (TEAEs) were mild to moderate in severity.[7] The most frequently reported TEAEs in clinical trials were infections and infestations.[5]
Q4: Are there any published studies on the direct cytotoxicity of this compound in cell lines?
Publicly available data does not currently provide specific details on the direct cytotoxicity of this compound across a wide range of cell lines. Researchers will need to perform their own in vitro toxicity assessments.
Q5: Which types of cell lines should I use for my toxicity studies?
The choice of cell line will depend on your research question. Consider using:
-
Immune cell lines: Such as peripheral blood mononuclear cells (PBMCs), or cell lines representing specific immune lineages (e.g., macrophages, dendritic cells) to assess cytotoxicity in a relevant context to enpatoran's mechanism of action.
-
Liver cell lines: Such as HepG2 cells, to evaluate potential hepatotoxicity.
-
Kidney cell lines: Such as HEK293 cells, to assess potential renal toxicity.
-
A panel of cancer cell lines: To screen for any potential anti-proliferative effects.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity Observed
Problem: You observe significant cell death at concentrations where you expect to see only TLR7/8 inhibition.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with the same concentration of solvent (e.g., DMSO) used to dissolve the this compound. Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5%). |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the compound as per the manufacturer's instructions. |
| Cell Line Sensitivity | Your chosen cell line may be particularly sensitive to this compound. Consider using a different cell line or reducing the highest concentration in your dose-response curve. |
| Assay Interference | The compound may be interfering with the cytotoxicity assay itself. For example, it may have inherent fluorescent properties that interfere with a fluorescence-based assay. Try an alternative cytotoxicity assay based on a different detection method (e.g., enzymatic, colorimetric). |
Guide 2: High Variability Between Replicates
Problem: You are observing inconsistent results between your technical or biological replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile media or PBS. |
| Inaccurate Compound Dilutions | Prepare a fresh serial dilution of this compound for each experiment. Ensure thorough mixing at each dilution step. |
| Contamination | Regularly check your cell cultures for any signs of microbial contamination. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cell lines.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: Simplified signaling pathway of TLR7/8 and the inhibitory action of enpatoran.
References
- 1. This compound | TLR inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enpatoran | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enpatoran | TLR inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Merck Presents Results on Efficacy and Safety of Enpatoran in SLE at EULAR 2025 [merckgroup.com]
- 6. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety of enpatoran in patients with active SLE/CLE: results from a phase Ib study [lupushub.com]
Adjusting Enpatoran hydrochloride dosage for different animal strains
Welcome to the technical support center for Enpatoran hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the use of this compound in preclinical research, with a specific focus on dosage adjustments for different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (also known as M5049) is a potent and orally active dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] By inhibiting TLR7 and TLR8, this compound blocks downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as IL-6 and IFN-α.[2][3] This mechanism of action makes it a subject of investigation for the treatment of autoimmune diseases like systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[4][5][6]
Q2: What are the known pharmacokinetic parameters of this compound in different animal species?
A2: Pharmacokinetic data for this compound is available for mice, rats, and dogs. The compound generally exhibits high oral bioavailability across these species. A summary of key pharmacokinetic parameters is provided in the table below.
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability | 100% | 87% | 84% |
| Half-life (t½) | 1.4 hours | 5.0 hours | 13 hours |
| Plasma Clearance | 1.4 L/h/kg | 1.2 L/h/kg | 0.59 L/h/kg |
| Volume of Distribution | 2.7 L/kg | 8.7 L/kg | 5.7 L/kg |
| Data is based on a 1.0 mg/kg oral or intravenous administration.[7][8] |
Q3: Are there established effective doses of this compound in animal models?
A3: In mouse models of lupus, this compound has been shown to be efficacious at doses of 1 mg/kg and higher, administered via oral gavage.[7][9] Specifically, a 1 mg/kg dose administered one hour prior to a TLR7/8 agonist challenge (R848) dose-dependently inhibited the production of IL-6 and IFN-α in female C57BL/6 mice.[7]
Troubleshooting Guide: Dosage Adjustment for Different Animal Strains
Q4: I am switching from C57BL/6 mice to BALB/c mice in my study. Do I need to adjust the dosage of this compound?
A4: It is highly recommended to perform a pilot study to determine the optimal dose when switching between animal strains. While some studies suggest that pharmacokinetic differences between mouse strains can be minimal for certain compounds, variations in drug metabolism and response are possible and can impact experimental outcomes.[2]
Key Considerations:
-
Metabolic Differences: Different inbred mouse strains, such as C57BL/6 and BALB/c, can have variations in the expression and activity of metabolic enzymes like cytochrome P450s (CYPs).[7] These differences can alter the rate of drug metabolism and clearance.
-
Immune System Variations: Strains like C57BL/6 and BALB/c have different baseline immune phenotypes (Th1-biased vs. Th2-biased, respectively), which could potentially influence the response to an immunomodulatory agent like a TLR7/8 inhibitor.
-
Inbred vs. Outbred Strains: Inbred strains (e.g., C57BL/6, BALB/c) tend to provide more reproducible results due to their genetic homogeneity.[3][10] Outbred strains (e.g., CD-1, ICR) exhibit greater genetic variability, which can lead to more scattered data but may better reflect the genetic diversity of human populations.[3][8] If you are switching from an inbred to an outbred strain, expect more individual variation in drug response.
Recommendation: Start with the established effective dose of 1 mg/kg as a reference and include satellite groups for pharmacokinetic and pharmacodynamic analysis in the new strain.
Q5: My results with this compound are inconsistent in my outbred rat population. What could be the cause?
A5: Inconsistency in results within an outbred rat population (e.g., Sprague Dawley, Wistar) is a known challenge due to their inherent genetic diversity.[7]
Potential Causes and Solutions:
-
Genetic Variability: Outbred animals have a higher degree of heterozygosity, leading to individual differences in drug absorption, distribution, metabolism, and excretion (ADME).[5]
-
Solution: Increase the number of animals per group to improve statistical power and account for inter-individual variability.
-
-
Metabolic Differences: Significant inter-strain differences in CYP enzyme expression and activity have been documented between Sprague Dawley, Wistar, Brown Norway, and Dark Agouti rats, which can affect drug pharmacokinetics.[7]
-
Solution: If feasible, switch to an inbred rat strain for more consistent results. If using an outbred strain is necessary for your experimental model, ensure strict standardization of all experimental conditions (housing, diet, handling) to minimize non-genetic sources of variation.[5]
-
-
Pharmacokinetic Variability: Factors such as low solubility and high administered dose can contribute to pharmacokinetic variability.[11][12]
-
Solution: Ensure proper formulation and administration of this compound. Conduct a small-scale pharmacokinetic study in your specific rat strain to understand its disposition.
-
Q6: How do I approach dose scaling when moving from a mouse to a rat model?
A6: Dose scaling between species should not be based on body weight alone.[13] A more accurate method is allometric scaling, which takes into account the body surface area. The following table provides conversion factors for calculating the Human Equivalent Dose (HED) from animal doses, which can be adapted for animal-to-animal scaling.
| From | To Human (divide by) | To Mouse (multiply by) | To Rat (multiply by) |
| Mouse | 12.3 | 1 | 0.5 |
| Rat | 6.2 | 2 | 1 |
| To convert a dose from mouse to rat, you can multiply the mouse dose (in mg/kg) by 0.5. |
Example: A 1 mg/kg dose in a mouse would be approximately equivalent to a 0.5 mg/kg dose in a rat.
Important: This is an estimation. The optimal dose should be confirmed experimentally in the new species.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Mouse Model
This protocol is based on the methodology used to assess the in vivo efficacy of this compound in mice.[7]
-
Animal Model: Female C57BL/6 mice.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Drug Preparation: Prepare this compound in a suitable vehicle for oral administration.
-
Dosing:
-
Administer this compound via oral gavage at doses of 0.1 mg/kg and 1 mg/kg.
-
The control group should receive the vehicle only.
-
-
Challenge: One hour after this compound administration, challenge the mice with an intraperitoneal injection of the TLR7/8 agonist R848 (25 μg).
-
Sample Collection: Collect blood samples at appropriate time points after the challenge to measure cytokine levels.
-
Analysis: Analyze plasma levels of IL-6 and IFN-α using ELISA or a similar immunoassay to determine the inhibitory effect of this compound.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Lack of strain-related differences in drug metabolism and efflux transporter characteristics between CD-1 and athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inbred Versus Outbred Strains | Center for Mouse Genome Modification [health.uconn.edu]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Merck’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase 2 [merckgroup.com]
- 7. Strain differences in cytochrome P450 mRNA and protein expression, and enzymatic activity among Sprague Dawley, Wistar, Brown Norway and Dark Agouti rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The advantages of diversity mouse strains and populations [jax.org]
- 9. Genetically inbred Balb/C mice are more sensitive to an effect of flurazepam and more resistant to an effect of stress than a genetically outbred mouse strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The unexpected advantages of outbred mice in research [jax.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
Enpatoran hydrochloride quality control and purity testing
Welcome to the Technical Support Center for Enpatoran hydrochloride (also known as M5049). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity testing, and common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity specifications for this compound?
A1: this compound is typically available at high purity levels. While specifications can vary by supplier, a purity of ≥95% is common for research-grade material, with some suppliers offering grades of ≥99%.[1] A recent patent application has also demonstrated that specific crystallization processes can significantly improve the purity of Enpatoran, for instance, increasing it from 97.09% to as high as 99.00%.[2]
Q2: How should I prepare this compound for in vitro assays?
A2: this compound has good solubility in water (up to 20 mg/ml or 56 mM) and can also be dissolved in DMSO.[1] For cell-based assays, it is advisable to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final desired concentration in your cell culture medium.
Q3: My HPLC chromatogram for this compound shows peak tailing. What could be the cause and how can I fix it?
A3: Peak tailing for basic compounds like Enpatoran, which contains a quinoline moiety, is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing.
Here are some troubleshooting steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-4) will protonate the amine groups on Enpatoran and suppress the ionization of the silanol groups, which can significantly reduce peak tailing.
-
Use of Additives: Incorporating a small amount of a basic additive, such as triethylamine (TEA), into your mobile phase can mask the active silanol sites and improve peak shape.
-
Column Choice: Employ a high-purity, end-capped silica column or a column with a stationary phase designed for basic compounds. These columns have fewer accessible silanol groups.
Q4: I am observing extraneous peaks in my chromatogram. What are the potential sources?
A4: Extraneous or "ghost" peaks can arise from several sources:
-
Sample Contamination: Ensure that your sample has not been contaminated and that the correct compound is being analyzed.
-
Solvent Impurities: Use high-purity, HPLC-grade solvents for your mobile phase and sample diluent. Impurities in the solvents can appear as peaks, especially in gradient elution.
-
System Contamination: A contaminated HPLC system (injector, tubing, or column) can introduce ghost peaks. Flushing the system with a strong solvent is recommended.
-
Late Elution: A peak from a previous injection may elute in a subsequent run, especially if the run time is not sufficient to elute all components.
Troubleshooting Guides
HPLC Purity Analysis
| Problem | Potential Cause | Suggested Solution |
| No Peak or Very Small Peak | Injection failure; Incorrect sample concentration; Detector issue. | Verify the injection process and sample volume. Prepare a fresh, more concentrated sample. Check detector settings and lamp status. |
| Broad Peaks | Column degradation; High sample solvent strength; Column overloading. | Replace the column. Ensure the sample is dissolved in a solvent weaker than or similar to the initial mobile phase. Reduce the injection volume or sample concentration. |
| Split Peaks | Column contamination or void; Co-elution of impurities; Mismatched sample solvent and mobile phase. | Flush or replace the column. Optimize the mobile phase or gradient for better separation. Dissolve the sample in the initial mobile phase. |
| Shifting Retention Times | Inconsistent mobile phase preparation; Fluctuating column temperature; Pump malfunction or leaks. | Prepare fresh mobile phase accurately. Use a column oven for temperature control. Check the pump for leaks and ensure consistent flow. |
Forced Degradation Studies
| Problem | Potential Cause | Suggested Solution |
| No or Minimal Degradation (<5%) | Stress conditions are too mild. | Increase the concentration of the stress agent (acid, base, oxidant), the temperature, or the duration of exposure. |
| Excessive Degradation (>20-30%) | Stress conditions are too harsh. | Decrease the concentration of the stress agent, the temperature, or the duration of exposure. Analyze samples at earlier time points. |
| Poor Mass Balance | Degradants are not UV-active at the detection wavelength; Degradants are volatile or have precipitated; Degradants are not eluting from the column. | Use a photodiode array (PDA) detector to screen for optimal wavelengths. Use a mass spectrometer (MS) for detection. Check for sample precipitation. Use a stronger mobile phase or a different column. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | 5-((3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl)quinoline-8-carbonitrile hydrochloride | [2] |
| Synonyms | M5049 hydrochloride | [1] |
| Molecular Formula | C₁₆H₁₅F₃N₄ · HCl | [1] |
| Molecular Weight | 356.77 g/mol | [1] |
| CAS Number | 2101945-93-9 | [1] |
| Purity (Typical) | ≥95% (UHPLC) | [1] |
| IC₅₀ (TLR7) | 11.1 nM (in HEK293 cells) | [3] |
| IC₅₀ (TLR8) | 24.1 nM (in HEK293 cells) | [3] |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol describes a general method for determining the purity of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
-
HPLC system with UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a stock solution of the this compound reference standard at 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Prepare the sample solution at the same concentration.
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes.
-
Inject the sample solution and acquire the chromatogram.
-
Calculate the purity by the area normalization method: Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Protocol 2: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 water/acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder and the stock solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) and white light for an extended period (e.g., 7 days).
-
-
Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using a suitable HPLC method (such as the one described in Protocol 1), alongside an unstressed control sample.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main Enpatoran peak.
-
Visualizations
Caption: Simplified signaling pathway of TLR7/8 and the inhibitory action of this compound.
Caption: Experimental workflow for determining the purity of this compound by HPLC.
Caption: Logical troubleshooting workflow for common HPLC issues encountered during Enpatoran analysis.
References
Validation & Comparative
A Comparative Guide to Enpatoran Hydrochloride and Other TLR7/8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The strategic inhibition of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) presents a promising therapeutic avenue for a range of autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). These endosomal receptors are key players in the innate immune system, recognizing single-stranded RNA (ssRNA) from pathogens and endogenous sources, which can trigger a cascade of inflammatory responses.[1][2] Dysregulation of TLR7 and TLR8 signaling is strongly implicated in the pathogenesis of autoimmune conditions.[3] This guide provides a detailed comparison of Enpatoran hydrochloride (M5049), a novel TLR7/8 inhibitor, with other prominent inhibitors in development, focusing on their performance backed by experimental data.
Introduction to TLR7 and TLR8 Signaling
TLR7 and TLR8 are closely related members of the Toll-like receptor family that recognize ssRNA molecules.[1] Upon ligand binding within the endosome, both receptors recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade that can diverge into two main pathways:
-
NF-κB Pathway: Activation of the NF-κB pathway leads to the transcription of genes encoding pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
-
IRF Pathway: Activation of interferon regulatory factors (IRFs), particularly IRF7, results in the production of type I interferons (IFN-α/β), which are potent antiviral and immunomodulatory cytokines.
While both TLR7 and TLR8 can activate these pathways, their expression patterns and signaling outcomes can differ between immune cell types.[1] For instance, TLR7 is highly expressed in plasmacytoid dendritic cells (pDCs) and is a major driver of IFN-α production, whereas TLR8 is predominantly found in myeloid cells like monocytes and macrophages, leading to robust pro-inflammatory cytokine secretion.[1]
Comparative Analysis of TLR7/8 Inhibitors
This section provides a comparative overview of this compound against other notable TLR7/8 inhibitors: Afimetoran (BMS-986256) and MHV370.
In Vitro Potency and Selectivity
The inhibitory potency of these compounds is typically assessed using cell-based reporter assays, such as HEK293 cells engineered to express human TLR7 or TLR8 and a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB promoter. The half-maximal inhibitory concentration (IC50) is a key metric for comparing potency.
| Inhibitor | Target | Cell Line | IC50 (nM) | Selectivity Notes | Reference |
| Enpatoran (M5049) | TLR7 | HEK293 | 11.1 | Inactive against TLR3, TLR4, and TLR9. | [2][4] |
| TLR8 | HEK293 | 24.1 | [2][4] | ||
| Afimetoran (BMS-986256) | TLR7/8 | Not Specified | "single-digit nM" | Described as an equipotent dual TLR7/8 antagonist. | [5] |
| MHV370 | TLR7 | HEK cells | 1.1 ± 0.4 | Weak inhibition of TLR9 and inactive against TLR4. | [6] |
| TLR8 | HEK cells | 4.5 ± 1.1 | [6] |
Key Observations:
-
MHV370 demonstrates the highest potency against both TLR7 and TLR8 in HEK cell-based assays.[6]
-
Enpatoran is a potent dual inhibitor with nanomolar IC50 values.[2][4]
-
While specific IC50 values for Afimetoran are not detailed in the provided search results, it is described as an equipotent dual inhibitor with "single-digit nM" potency.[5]
-
All three inhibitors exhibit selectivity for TLR7/8 over other TLRs.[2][4][6]
Pharmacokinetic Profile
The pharmacokinetic properties of a drug candidate are crucial for determining its dosing regimen and overall clinical viability.
| Inhibitor | Species | Oral Bioavailability (%) | Half-life (t½) | Key Notes | Reference |
| Enpatoran (M5049) | Mouse | 100 | 1.4 h | High plasma clearance and large volume of distribution. | [4] |
| Rat | 87 | 5.0 h | [4] | ||
| Dog | 84 | 13 h | [4] | ||
| Human | - | 6-10 hours | PK parameters are linear and dose-proportional. | [7] | |
| Afimetoran (BMS-986256) | Not specified | Orally active and highly bioavailable | - | Favorable pharmacokinetic profile supporting once-daily oral dosing. | [8][9] |
| MHV370 | Human | Orally bioavailable | - | Plasma concentrations increased with dose. Food did not have a relevant impact on pharmacokinetics. | [10][11] |
Key Observations:
-
Enpatoran exhibits high oral bioavailability across multiple preclinical species.[4] In humans, it has a half-life of 6-10 hours.[7]
-
Afimetoran is reported to have a favorable pharmacokinetic profile that supports once-daily dosing.[9]
-
MHV370 is orally bioavailable in humans, and its absorption is not significantly affected by food.[10][11]
In Vivo Efficacy in Murine Lupus Models
The efficacy of these TLR7/8 inhibitors has been evaluated in preclinical models of lupus, primarily the NZB/W F1 and MRL/lpr mouse models. These models spontaneously develop autoimmune characteristics that mimic human SLE, including autoantibody production, proteinuria, and kidney damage.
| Inhibitor | Mouse Model | Key Efficacy Findings | Reference |
| Enpatoran (M5049) | BXSB-Yaa | Improved survival and reduced kidney disease (lower proteinuria). | [1] |
| Afimetoran (BMS-986256) | NZB/W F1 (advanced disease) | Reversed kidney tissue damage and proteinuria, leading to near-complete (92%) survival. | [8] |
| MHV370 | NZB/W F1 | Prevented proteinuria and moderately reduced blood urea nitrogen. | [6] |
Key Observations:
-
All three inhibitors have demonstrated significant efficacy in murine models of lupus.
-
Afimetoran showed robust therapeutic effects in a model of advanced lupus, reversing established kidney damage.[8]
-
Enpatoran and MHV370 also showed protective effects on kidney function in their respective studies.[1][6]
Experimental Methodologies
In Vitro Assays
HEK293 Reporter Gene Assay
This is a common method to assess the potency and selectivity of TLR inhibitors.
-
Cell Culture: HEK293 cells are stably transfected to express human TLR7 or TLR8. These cells also contain a reporter gene (e.g., luciferase or SEAP) linked to an NF-κB responsive promoter.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test inhibitor (e.g., Enpatoran, Afimetoran, MHV370) for a specified period.
-
TLR Agonist Stimulation: The cells are then stimulated with a known TLR7 or TLR8 agonist (e.g., R848, a synthetic imidazoquinoline that activates both TLR7 and TLR8).
-
Reporter Gene Measurement: After an incubation period, the activity of the reporter gene is measured. For luciferase, a luminometer is used to detect light emission after the addition of a substrate. For SEAP, a colorimetric or chemiluminescent substrate is added to the cell culture supernatant, and the signal is quantified using a spectrophotometer or luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the reporter gene activity against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Murine Lupus Models
NZB/W F1 Mouse Model
This is a widely used spontaneous model of lupus.
-
Animals: Female NZB/W F1 mice are typically used as they develop a more severe disease phenotype.
-
Dosing Regimen: Treatment with the TLR7/8 inhibitor or vehicle control is initiated either prophylactically (before disease onset) or therapeutically (after disease is established). The drug is often administered daily via oral gavage.[12]
-
Monitoring: Disease progression is monitored by regularly assessing parameters such as:
-
Proteinuria: Measured weekly or bi-weekly using urine test strips.
-
Autoantibody Titers: Serum levels of anti-dsDNA and other autoantibodies are quantified by ELISA at various time points.
-
Survival: Monitored throughout the study.
-
-
Terminal Analysis: At the end of the study, mice are euthanized, and tissues are collected for further analysis:
-
Kidney Histopathology: Kidneys are fixed, sectioned, and stained (e.g., with H&E or PAS) to assess glomerulonephritis and immune complex deposition.
-
Spleen and Lymph Node Analysis: Spleen and lymph node weights are recorded, and cell populations can be analyzed by flow cytometry.
-
MRL/lpr Mouse Model
This is another common spontaneous lupus model characterized by a mutation in the Fas gene, leading to defective lymphocyte apoptosis.
-
Animals: MRL/lpr mice are used, with treatment typically starting around 8-10 weeks of age.[13]
-
Dosing and Monitoring: Similar to the NZB/W F1 model, mice are treated with the inhibitor or vehicle, and disease progression is monitored through proteinuria, autoantibody levels, and survival.[13]
-
Key Pathological Features: This model is known for profound lymphadenopathy and splenomegaly, which are key endpoints for assessment.[13]
Conclusion
This compound, Afimetoran, and MHV370 are all potent and selective dual TLR7/8 inhibitors with promising preclinical data for the treatment of autoimmune diseases like lupus. While direct head-to-head comparative studies are limited, the available data suggests that all three compounds effectively inhibit TLR7 and TLR8 signaling and show significant efficacy in murine lupus models. MHV370 appears to have the highest in vitro potency, while Afimetoran has been highlighted for its equipotent activity and steroid-sparing potential. Enpatoran has a well-characterized pharmacokinetic profile and has demonstrated robust in vivo efficacy. The choice of a particular inhibitor for further development will likely depend on a comprehensive evaluation of their respective efficacy, safety, and pharmacokinetic profiles in ongoing and future clinical trials. This guide provides a foundational comparison to aid researchers and drug development professionals in this critical evaluation.
References
- 1. Enpatoran (M5049) | TLR7/8 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of 2-Pyridinylindole-Based Dual Antagonists of Toll-like Receptors 7 and 8 (TLR7/8) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. POS1129 IN VITRO EVIDENCE DEMONSTRATES THAT AFIMETORAN (BMS-986256), AN EQUIPOTENT TLR7/8 DUAL ANTAGONIST, HAS STEROID-SPARING POTENTIAL IN THE CLINIC | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of Afimetoran, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Afimetoran | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 10. researchgate.net [researchgate.net]
- 11. First-in-Human Study of the Safety, Pharmacokinetics, and Pharmacodynamics of MHV370, a Dual Inhibitor of Toll-Like Receptors 7 and 8, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
A Comparative Analysis of Enpatoran Hydrochloride and Hydroxychloroquine in Autoimmune Disease Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental data for Enpatoran hydrochloride, a novel Toll-like receptor (TLR) 7 and 8 inhibitor, and hydroxychloroquine, an established immunomodulatory agent. The information is intended to support research and development efforts in the field of autoimmune diseases.
Efficacy and Clinical Data
This compound and hydroxychloroquine have both demonstrated efficacy in the context of autoimmune diseases, particularly those with a type I interferon signature. While direct head-to-head clinical trial data is not available, a comparison of their performance in placebo-controlled studies offers valuable insights.
Quantitative Efficacy Data Summary
| Drug | Trial | Indication | Key Efficacy Endpoint(s) | Results |
| This compound | WILLOW (Phase 2)[1][2][3][4] | Cutaneous Lupus Erythematosus (CLE) / Systemic Lupus Erythematosus (SLE) with active rash | CLASI-A score improvement at Week 16 | Dose-response relationship met (p=0.0002)[2][4] |
| CLASI-50 response at Week 24 | Up to 91.3% with enpatoran vs. 38.5% with placebo[2][4] | |||
| CLASI-70 response at Week 24 | Up to 60.9% with enpatoran vs. 11.5% with placebo[2][4] | |||
| Interferon gene signature scores | Rapid reduction from Week 2, maintained to Week 24[1][5] | |||
| Hydroxychloroquine | PLUS Study[2][6] | Systemic Lupus Erythematosus (SLE) | SLE flare rates over 7 months | No significant reduction in flare rates with dose adjustment to target blood levels (25% vs 27.6%; p=0.7). However, patients maintaining therapeutic blood levels showed a trend towards fewer flares (20.5% vs 35.1%; p=0.12).[2][6] |
| Multicenter Trial[7] | Mild SLE with arthropathy | Patient assessment of joint pain | Statistically significant improvement in subjective pain relief compared to placebo.[7] | |
| SMILE Trial[8] | Incomplete Lupus Erythematosus (ILE) | Progression to SLE | Did not significantly reduce the rate of progression to classified SLE compared to placebo (p=0.98).[8] |
Mechanisms of Action
This compound and hydroxychloroquine exert their immunomodulatory effects through distinct yet overlapping pathways, primarily involving the inhibition of Toll-like receptor signaling.
This compound is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[8][9] These endosomal receptors are key sensors of single-stranded RNA (ssRNA), and their activation is implicated in the pathogenesis of lupus and other autoimmune diseases through the production of pro-inflammatory cytokines and type I interferons.[1][5] By blocking TLR7 and TLR8, enpatoran aims to reduce the inflammatory cascade at a critical upstream point.[5]
Hydroxychloroquine has a more multifaceted mechanism of action.[10][11][12] It is a weak base that accumulates in acidic intracellular compartments like lysosomes and endosomes, leading to an increase in their pH.[10][13] This disruption of pH inhibits several key cellular processes:
-
Antigen Presentation: It impairs the processing and loading of antigens onto MHC class II molecules, thereby reducing the activation of CD4+ T cells.[10][11]
-
TLR Signaling: It interferes with the activation of endosomal TLRs, particularly TLR9, by preventing the binding of nucleic acid ligands.[10][13]
-
Autophagy: It can inhibit the fusion of autophagosomes with lysosomes, a process crucial for cellular homeostasis and immune regulation.[12]
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for this compound and hydroxychloroquine within their respective signaling pathways.
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below to allow for a comparative assessment of the study designs.
This compound: WILLOW Study
-
Study Design: A Phase 2, global, multicenter, randomized, double-blind, placebo-controlled trial.[1]
-
Population: Patients with active Cutaneous Lupus Erythematosus (CLE) or Systemic Lupus Erythematosus (SLE) with active lupus rash.[1]
-
Intervention: Three dose levels of enpatoran (25 mg, 50 mg, and 100 mg) administered orally twice daily, compared to placebo, in addition to standard of care.[1]
-
Duration: 24 weeks of treatment.[1]
-
Primary Endpoint (Cohort A): Dose-response relationship in the improvement of Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity (CLASI-A) score at Week 16.[2][4]
-
Key Secondary and Exploratory Endpoints: CLASI-50 and CLASI-70 response rates, changes in interferon gene signature scores.[2][5]
Hydroxychloroquine: Representative Placebo-Controlled Trials in Lupus
While various studies have evaluated hydroxychloroquine in lupus over several decades, a representative protocol for a placebo-controlled trial in mild to moderate SLE would typically include the following elements:
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter trial.[7]
-
Population: Patients with a diagnosis of SLE, often with specific disease manifestations such as arthritis or arthralgia, and typically with mild to moderate disease activity allowing for stable, low-dose corticosteroid use.[7]
-
Intervention: A fixed daily dose of hydroxychloroquine (e.g., 200-400 mg) or a weight-based dose, compared to a matching placebo.[7][12]
-
Duration: Typically ranging from 6 months to a year or longer to assess efficacy in preventing flares.[6][7]
-
Primary Endpoint: Often a measure of disease flare, such as the rate of flares over the study period, or a change in a disease activity index (e.g., SELENA-SLEDAI). Other endpoints can include improvements in specific organ system involvement, such as joint pain or skin manifestations.[6][7]
Experimental Workflow Diagram
References
- 1. Below the surface: The inner lives of TLR4 and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxychloroquine in systemic lupus erythematosus: results of a French multicentre controlled trial (PLUS Study) | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Broad Immunomodulatory Effects of the Dipeptidyl-peptidase-1 Inhibitor Brensocatib in Bronchiectasis: Data from the Phase 2, Double-Blind, Placebo-controlled WILLOW Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TLR Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of hydroxychloroquine and placebo in the treatment of the arthropathy of mild systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, placebo-controlled trial of hydroxychloroquine in incomplete lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of hydroxychloroquine on alloreactivity and its potential use for graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Enpatoran Hydrochloride's In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enpatoran hydrochloride (formerly M5049) is an investigational, orally administered, small-molecule dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors are key players in the innate immune system, recognizing single-stranded RNA viruses and endogenous RNA-containing immune complexes. Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), leading to the production of pro-inflammatory cytokines and type I interferons.[3][4] Enpatoran is designed to block these signaling pathways, thereby modulating the inflammatory response.[3] This guide provides an objective comparison of Enpatoran's in vivo target engagement with alternative TLR7/8 modulators, supported by experimental data.
Mechanism of Action: TLR7/8 Inhibition
This compound selectively binds to and stabilizes the inactive dimeric form of TLR7 and TLR8, preventing the conformational changes required for ligand binding and subsequent downstream signaling.[2] This blockade inhibits the recruitment of the adaptor protein MyD88 and the activation of downstream transcription factors such as NF-κB and IRF7, ultimately reducing the production of inflammatory cytokines (e.g., IL-6, TNF-α) and type I interferons (e.g., IFN-α).[2][3]
In Vivo Preclinical and Clinical Data
Enpatoran has demonstrated target engagement and efficacy in both preclinical murine models of lupus and in human clinical trials.
Preclinical Data in Murine Lupus Models
Enpatoran has been evaluated in spontaneous autoimmune mouse models, such as the New Zealand Black/New Zealand White (NZB/W) F1 hybrid, which develops a disease that closely mimics human SLE.
| Compound | Model | Dosing | Key Findings | Reference |
| Enpatoran (M5049) | NZB/W F1 Mice | ≥ 1 mg/kg | Minimally efficacious dose associated with 60% inhibition of IL-6 release. Improved survival, reduced kidney damage, and decreased autoantibody levels. | [5][6] |
| Afimetoran (BMS-986256) | NZB/W F1 Mice | Not specified | Robust efficacy, improved survival, and reversal of proteinuria. Significant, dose-dependent suppression of plasma IL-12p40 and serum auto-antibodies. Showed steroid-sparing effects when combined with prednisolone. | [7][8] |
| Resiquimod (R848) (Agonist) | Wild-type Mice | 100 µg topical application | Induces systemic autoimmunity, including elevated anti-dsDNA antibodies and glomerulonephritis, serving as a model to test TLR7/8 inhibitors. | [1][9] |
Clinical Data in SLE and CLE Patients
Enpatoran has undergone Phase I and Phase II clinical trials to evaluate its safety, pharmacokinetics, and efficacy in patients with SLE and CLE.
| Compound | Trial Phase | Patient Population | Dosing | Key Findings | Reference |
| Enpatoran (M5049) | Phase I | Healthy Volunteers | Single doses (1-200 mg), Multiple doses (9-200 mg QD or 25-50 mg BID) | Well-tolerated. Dose-proportional pharmacokinetics. Peak concentration: 1-2 hours; Half-life: 6-10 hours. Exposure-dependent inhibition of ex vivo-stimulated IL-6 secretion. | [10] |
| Enpatoran (M5049) | Phase II (WILLOW study) | SLE and CLE | 25 mg, 50 mg, 100 mg BID | Met primary endpoint in CLE cohort, showing clinically meaningful improvement in CLASI-A scores. Dose-dependent increase in CLASI-50 and CLASI-70 response rates. Rapid and dose-dependent suppression of interferon gene signature. | [11][12] |
| Afimetoran (BMS-986256) | Phase Ib | CLE | Not specified | Favorable safety profile. Rapid and sustained reduction in TLR7/8 pathway-associated cytokines. | [8] |
| MEDI9197 (Agonist) | Phase I | Advanced Solid Tumors | 0.005–0.055 mg intratumoral | Feasible for subcutaneous/cutaneous lesions. Induced systemic and intratumoral immune activation, including increased tumoral CD8+ and PD-L1+ cells. | [13] |
Experimental Protocols
Murine Lupus Models
Two common mouse models are used to evaluate the in vivo efficacy of TLR7/8 inhibitors for lupus-like diseases: the spontaneous NZB/W F1 model and the imiquimod-induced model.
-
Animals: Female NZB/W F1 mice are typically used as they spontaneously develop an autoimmune disease that closely resembles human SLE, including the production of anti-dsDNA antibodies, proteinuria, and glomerulonephritis.[14][15]
-
Treatment Initiation: Prophylactic studies may begin around 8-12 weeks of age, while therapeutic studies typically start when mice show initial signs of disease (e.g., proteinuria), often between 21 and 26 weeks of age.[4]
-
Drug Administration: The test compound (e.g., Enpatoran) or vehicle is administered daily via oral gavage or other appropriate routes.
-
Monitoring:
-
Proteinuria: Measured weekly or bi-weekly using urine dipsticks.
-
Autoantibodies: Serum levels of anti-dsDNA antibodies are measured by ELISA at baseline and specified time points.
-
Kidney Histology: At the end of the study, kidneys are harvested, fixed, and stained (e.g., with H&E and PAS) to assess the severity of glomerulonephritis.
-
Other Readouts: Body weight, spleen weight, and analysis of immune cell populations in the spleen and kidneys by flow cytometry.[2]
-
-
Animals: Wild-type mice of various strains (e.g., C57BL/6, BALB/c) can be used.[1]
-
Induction of Disease: A TLR7 agonist, such as imiquimod (Aldara™ cream) or resiquimod (R848), is applied topically to the ear or shaved back skin, typically three times a week for several weeks.[1][11]
-
Drug Administration: The TLR7/8 inhibitor being tested is administered concurrently with the TLR7 agonist, usually starting from the first day of imiquimod/resiquimod application.
-
Monitoring: Similar to the NZB/W F1 model, readouts include serum autoantibody levels, proteinuria, and histological analysis of organs such as the kidneys, spleen, and liver to assess inflammation and immune complex deposition.[1]
Comparison with Alternatives
While Enpatoran is a promising dual TLR7/8 inhibitor, other molecules with similar or related mechanisms have also been investigated.
-
Afimetoran (BMS-986256): Like Enpatoran, Afimetoran is an oral, selective, and equipotent dual TLR7/8 inhibitor.[7] Preclinical data in the NZB/W mouse model demonstrated robust efficacy and steroid-sparing potential.[7] A Phase Ib clinical trial in CLE patients showed a favorable safety profile and pharmacodynamic evidence of target engagement.[8]
-
MEDI9197: This is a TLR7/8 agonist designed for intratumoral administration.[16] Unlike inhibitors, agonists aim to stimulate a local immune response against tumors. In a Phase I trial, MEDI9197 demonstrated immune activation within the tumor microenvironment.[13] While its therapeutic goal is different, the study of MEDI9197 provides valuable insights into the in vivo effects of modulating the TLR7/8 pathway.
-
Resiquimod (R848): Another TLR7/8 agonist, Resiquimod is primarily used preclinically to induce lupus-like autoimmunity in mice, thereby creating a model to test the efficacy of TLR7/8 inhibitors.[1][9] Its potent immunostimulatory properties make it unsuitable as a systemic therapy for autoimmune diseases.
Conclusion
The in vivo data for this compound demonstrate clear target engagement and therapeutic potential in preclinical models and clinical trials for lupus. The reduction in interferon gene signature and favorable clinical outcomes in CLE patients provide strong evidence of its mechanism of action. When compared to other TLR7/8 modulators, Enpatoran stands out as a promising oral therapy for autoimmune diseases. Further clinical development will be crucial to fully establish its efficacy and safety profile relative to existing and emerging treatments for SLE and CLE.
References
- 1. Steroid-sparing Effects of Afimetoran (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 2. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in (NZB x NZW)F1 Mice [hookelabs.com]
- 3. Murine Models of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure of female NZBWF1 mice to imiquimod-induced lupus nephritis at an early age via a unique mechanism that differed from spontaneous onset - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imiquimod-induced hypertrophic lupus erythematosus-like reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. EMD Serono’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase [emdgroup.com]
- 9. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lupus.bmj.com [lupus.bmj.com]
- 11. Epicutaneous application of toll-like receptor 7 agonists leads to systemic autoimmunity in wild-type mice: a new model of systemic Lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II Trial of Lupus Treatment Enpatoran Shows Promising Signs of Efficacy in those with Systemic Lupus Erythematosus | Lupus Foundation of America [lupus.org]
- 13. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NZB/W F1 Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
Enpatoran Hydrochloride: A Comparative Guide to its Specificity for Toll-Like Receptors
For Researchers, Scientists, and Drug Development Professionals
Enpatoran hydrochloride, also known as M5049, is a potent, orally bioavailable small molecule that acts as a dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4] This guide provides a comparative overview of its specificity against other TLRs, supported by available experimental data. Aberrant activation of TLR7 and TLR8 by endogenous RNA ligands is implicated in the pathogenesis of autoimmune diseases such as lupus.[5] Enpatoran has been developed to inhibit these pathways and is under investigation as a potential therapeutic for these conditions.[6][7][8]
Quantitative Analysis of TLR Specificity
The inhibitory activity of this compound has been quantified against TLR7 and TLR8. For other Toll-like receptors, it has been reported to be inactive, although specific quantitative data for a full selectivity panel is not consistently published. The available data is summarized in the table below.
| Toll-like Receptor (TLR) | Target Agonist | Cell Line | IC50 (nM) | Reference |
| Human TLR7 | R848 | HEK293 | 11.1 | [1][3][4] |
| Human TLR8 | R848 | HEK293 | 24.1 | [1][3][4] |
| Human TLR3 | Poly(I:C) | HEK293 | Inactive | [4] |
| Human TLR4 | LPS | HEK293 | Inactive | [4] |
| Human TLR9 | ODN2006 | HEK293 | Inactive | [4] |
IC50 values represent the concentration of this compound required to inhibit 50% of the TLR-mediated signaling induced by the respective agonist. "Inactive" indicates that no significant inhibition was observed at the tested concentrations.
Mechanism of Action
Structural studies have revealed that Enpatoran binds to the homodimers of TLR7 and TLR8, stabilizing them in an inactive conformation. This prevents the binding of TLR agonists, thereby blocking the initiation of the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and interferons.
Experimental Protocols
The specificity of this compound against various TLRs was likely determined using a reporter gene assay in HEK293 cells. The following is a representative protocol based on standard methods for screening TLR inhibitors.
Objective: To determine the inhibitory concentration (IC50) of this compound against specific human TLRs.
Materials:
-
Cell Lines: HEK-Blue™ hTLR-expressing cell lines (e.g., hTLR7, hTLR8, hTLR3, hTLR4, hTLR9). These cells are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
TLR Agonists: Specific agonists for each TLR being tested (e.g., R848 for TLR7/8, Poly(I:C) for TLR3, LPS for TLR4, ODN2006 for TLR9).
-
Cell Culture Medium: DMEM supplemented with fetal bovine serum, penicillin-streptomycin, and appropriate selection antibiotics.
-
SEAP Detection Reagent: QUANTI-Blue™ or similar substrate for SEAP.
-
Instrumentation: 96-well plates, CO2 incubator, spectrophotometer.
Procedure:
-
Cell Seeding: HEK-Blue™ cells expressing the target TLR are seeded into 96-well plates at a predetermined density and incubated overnight to allow for cell attachment.
-
Compound Preparation: A serial dilution of this compound is prepared in cell culture medium.
-
Treatment: The culture medium from the seeded cells is replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with solvent) is also included.
-
Stimulation: The appropriate TLR agonist is added to each well (except for the unstimulated control wells) to activate the TLR signaling pathway.
-
Incubation: The plates are incubated for a specified period (e.g., 18-24 hours) to allow for TLR activation and subsequent SEAP expression.
-
SEAP Detection: A sample of the cell culture supernatant from each well is transferred to a new 96-well plate. The SEAP detection reagent is added, and the plate is incubated until a color change is observed.
-
Data Acquisition: The absorbance is read using a spectrophotometer at the wavelength specified for the detection reagent.
-
Data Analysis: The absorbance values are normalized to the controls. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Enpatoran (M5049) | TLR7/8 inhibitor | Probechem Biochemicals [probechem.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity | Semantic Scholar [semanticscholar.org]
Enpatoran Hydrochloride: A Comparative Analysis of Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Enpatoran hydrochloride's receptor activity, supported by experimental data and detailed methodologies. Enpatoran (also known as M5049) is a potent and highly selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key mediators of the innate immune system.[1][2] Understanding its cross-reactivity profile is crucial for assessing its therapeutic potential and off-target effects.
Summary of Receptor Activity
This compound demonstrates high selectivity for TLR7 and TLR8, with significantly less or no activity against other tested receptors. The following table summarizes the available quantitative data on its inhibitory activity.
| Receptor Target | IC50 (nM) | Assay System | Reference |
| Human TLR7 | 11.1 | HEK293 cells | [2] |
| Human TLR8 | 24.1 | HEK293 cells | [2] |
| Human TLR3 | Inactive | HEK-Blue™ cells | [1] |
| Human TLR4 | Inactive | Not specified | [2] |
| Human TLR9 | Inactive | HEK-Blue™ cells | [1] |
Signaling Pathway of Enpatoran's Primary Targets
Enpatoran exerts its therapeutic effect by inhibiting the signaling pathways downstream of TLR7 and TLR8. These receptors, located in the endosomes of immune cells, recognize single-stranded RNA (ssRNA) from pathogens or endogenous sources. Upon activation, they trigger a signaling cascade that leads to the activation of transcription factors, primarily NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons. Enpatoran blocks this activation, thereby mitigating the inflammatory response.
Experimental Protocols
The selectivity of this compound was primarily determined using cell-based reporter assays. The following is a representative protocol for assessing TLR activation.
HEK-Blue™ TLR Reporter Assay
This assay utilizes Human Embryonic Kidney (HEK) 293 cells that are stably co-transfected with a specific human TLR gene (e.g., TLR3, TLR7, TLR8, TLR9) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is placed under the control of an NF-κB-inducible promoter. Activation of the TLR pathway leads to the expression and secretion of SEAP, which can be quantified colorimetrically.
Materials:
-
HEK-Blue™ hTLR cells (InvivoGen)
-
Test compound (this compound)
-
TLR-specific agonist (e.g., R848 for TLR7/8, Poly(I:C) for TLR3, CpG-ODN for TLR9)
-
HEK-Blue™ Detection medium (InvivoGen)
-
96-well plates
-
Cell culture medium (DMEM supplemented with fetal bovine serum, penicillin-streptomycin)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Stimulation: After a pre-incubation period with the compound, add the respective TLR agonist to stimulate the cells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Add HEK-Blue™ Detection medium to the wells. This medium contains a substrate that turns purple/blue in the presence of SEAP.
-
Quantification: Measure the absorbance at 620-655 nm using a spectrophotometer. The level of color change is proportional to the amount of SEAP secreted, which in turn reflects the level of NF-κB activation.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the concentration of this compound.
Broader Selectivity Screening
While specific data on a broad panel of other receptors (e.g., kinases, GPCRs) is not extensively published in the primary literature, the high selectivity for TLR7/8 and lack of activity against other tested TLRs suggest a favorable cross-reactivity profile.[1][2] During drug development, compounds like Enpatoran are typically subjected to comprehensive safety pharmacology screening against a wide range of targets to identify potential off-target liabilities. The available clinical data from Phase I and II studies, which show a manageable safety profile, further support the selectivity of Enpatoran.[3][4]
Conclusion
Based on the available experimental data, this compound is a highly selective dual inhibitor of TLR7 and TLR8. It demonstrates minimal to no cross-reactivity with other tested Toll-like receptors, indicating a specific mechanism of action. This high selectivity is a desirable characteristic for a therapeutic agent, as it may minimize the potential for off-target side effects. Further research and publication of broader selectivity panel data would provide an even more comprehensive understanding of its interaction with other cellular targets.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll-like receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
M5049 (Enpatoran) vs. Other Immunomodulatory Drugs for Systemic Lupus Erythematosus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by a diverse range of clinical manifestations, posing significant challenges to therapeutic development. The immunomodulatory landscape for SLE is rapidly evolving, with novel targeted therapies emerging alongside established treatments. This guide provides an objective comparison of M5049 (enpatoran), an investigational Toll-like receptor 7 and 8 (TLR7/8) inhibitor, with other key immunomodulatory drugs approved for SLE: belimumab, anifrolumab, and voclosporin.
Executive Summary
This comparison guide delves into the mechanisms of action, preclinical and clinical efficacy, and safety profiles of M5049 and its comparators. While direct head-to-head clinical trial data is not yet available, this document synthesizes data from pivotal clinical trials to offer a comprehensive overview for researchers and drug development professionals.
-
M5049 (Enpatoran) is a novel, orally administered small molecule that dually inhibits TLR7 and TLR8, key initiators of the innate immune response implicated in SLE pathogenesis. By blocking these receptors, M5049 aims to reduce the production of pro-inflammatory cytokines and type I interferons (IFNs).
-
Belimumab (Benlysta®) is a monoclonal antibody that specifically inhibits B-lymphocyte stimulator (BLyS), a cytokine crucial for B-cell survival and differentiation. By targeting B-cell hyperactivity, belimumab aims to reduce the production of autoantibodies.
-
Anifrolumab (Saphnelo®) is a monoclonal antibody that targets the type I interferon receptor subunit 1 (IFNAR1), blocking the activity of all type I IFNs. This directly counteracts the IFN-driven inflammation that is a hallmark of SLE.
-
Voclosporin (Lupkynis®) is a calcineurin inhibitor that suppresses T-cell activation and cytokine production. It also has a direct stabilizing effect on podocytes in the kidneys, making it a targeted therapy for lupus nephritis.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of these drugs target different facets of the complex immunopathology of SLE.
M5049 (Enpatoran): TLR7/8 Inhibition
M5049 is a quinoline-derivative that functions as a selective dual inhibitor of TLR7 and TLR8.[1] These endosomal receptors recognize single-stranded RNA (ssRNA) from endogenous and exogenous sources, and their aberrant activation is strongly implicated in SLE pathogenesis. M5049 stabilizes the TLR8 dimer in its inactive state, preventing ligand binding and subsequent downstream signaling.[1] A similar mechanism is proposed for its inhibition of TLR7.[1] This blockade inhibits both the NF-κB and IRF signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and type I interferons.[1]
References
A Comparative Analysis of Enpatoran Hydrochloride and Imiquimod: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Enpatoran hydrochloride (M5049) and imiquimod, two key modulators of the Toll-like receptor 7 and 8 (TLR7/8) signaling pathway. While both compounds target the same receptors, they elicit opposing effects, making them valuable tools for studying immune activation and valuable candidates for different therapeutic areas. This compound is an antagonist, inhibiting TLR7/8 signaling, and is under investigation for autoimmune diseases. In contrast, imiquimod is an agonist that stimulates the immune system and is approved for treating various skin conditions.
This guide presents a detailed examination of their mechanisms of action, supported by experimental data, alongside protocols for key assays to facilitate further research and development.
At a Glance: Key Differences
| Feature | This compound (M5049) | Imiquimod (R837) |
| Mechanism of Action | TLR7 and TLR8 Antagonist | TLR7 and TLR8 Agonist |
| Primary Effect | Inhibition of immune activation | Stimulation of immune response |
| Therapeutic Applications (Investigational/Approved) | Systemic Lupus Erythematosus (SLE), Cutaneous Lupus Erythematosus (CLE), COVID-19[1][2][3][4] | Actinic keratosis, superficial basal cell carcinoma, external genital warts[5] |
| Clinical Development Stage | Phase II clinical trials for lupus[2][4][6] | Approved and marketed |
Mechanism of Action: A Tale of Two Modulators
This compound and imiquimod both target endosomal TLR7 and TLR8, receptors crucial for recognizing single-stranded RNA (ssRNA) from viruses and endogenous sources. However, their interaction with these receptors leads to diametrically opposite downstream signaling events.
Imiquimod , an imidazoquinoline amine, acts as an agonist, meaning it binds to and activates TLR7 and TLR8.[7] This activation mimics the presence of a viral infection, triggering a potent immune response. Upon activation, TLR7/8 recruits the adaptor protein MyD88, initiating a signaling cascade that involves IRAK (Interleukin-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6). This ultimately leads to the activation of transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors).[8][9][10] The result is the production of pro-inflammatory cytokines, such as interferons (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-12), which orchestrate an anti-viral and anti-tumor immune response.[11][12]
This compound , a quinoline derivative, functions as a dual and selective inhibitor of TLR7 and TLR8.[8] It binds to the receptors in a way that prevents their activation by agonists like imiquimod or ssRNA. By blocking the initial step of the signaling cascade, Enpatoran effectively shuts down the downstream production of pro-inflammatory cytokines and subsequent immune cell activation.[13] This inhibitory action makes it a promising candidate for treating autoimmune diseases like lupus, where the TLR7/8 pathway is often pathologically overactive.[4][6][14][15]
Below is a DOT script representation of the TLR7/8 signaling pathway, illustrating the opposing actions of imiquimod and this compound.
Performance Data: A Quantitative Comparison
The following tables summarize key in vitro and in vivo performance data for this compound and imiquimod. It is important to note that this data is compiled from separate studies, and direct head-to-head comparisons may not be available.
In Vitro Potency
| Compound | Target | Assay System | Potency (IC50/EC50) | Reference(s) |
| This compound | TLR7 | HEK293 cells | IC50: 11.1 nM | [16] |
| TLR8 | HEK293 cells | IC50: 24.1 nM | [16] | |
| Imiquimod | TLR7 | HEK293 cells | EC50: 10.7 - 12.1 µM | [17] |
| TLR8 | HEK293 cells | EC50: >270 µM | [17] |
In Vitro Cytokine Modulation
| Compound | Cell Type | Effect on Cytokine Production | Reference(s) |
| This compound | Human PBMCs | Inhibition of R848-induced IL-6 and IFN-α | [13] |
| Imiquimod | Human PBMCs | Induction of IFN-α, TNF-α, IL-1β, IL-6, IL-8, IL-10, IL-12 | [11] |
In Vivo Models
| Compound | Animal Model | Key Findings | Reference(s) |
| This compound | IFN-α-accelerated NZB/W mouse model of lupus | Reduced proteinuria, increased survival, reduced glomerulonephritis | [14] |
| Imiquimod | Imiquimod-induced psoriasis mouse model | Induction of skin inflammation, erythema, scaling, and epidermal thickening | [1][18][19][20][21] |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in this guide.
TLR7/8 Reporter Assay in HEK-Blue™ Cells
This protocol is adapted for determining the agonist or antagonist activity of compounds on TLR7 and TLR8.
Objective: To quantify the activation or inhibition of TLR7 or TLR8 signaling pathways in response to test compounds.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 reporter cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds (this compound, imiquimod)
-
Appropriate TLR7/8 agonist (e.g., R848 for antagonist testing)
-
96-well, flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 or hTLR8 cells according to the manufacturer's instructions. On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to the recommended cell density.
-
Compound Preparation: Prepare serial dilutions of test compounds (this compound or imiquimod) and the reference agonist (for antagonist assays) in HEK-Blue™ Detection medium.
-
Assay Plate Setup:
-
For Agonist Testing (Imiquimod): Add 20 µL of diluted imiquimod to the wells of a 96-well plate. Add 180 µL of the cell suspension to each well.
-
For Antagonist Testing (this compound): Add 20 µL of diluted this compound to the wells. Pre-incubate for 1-2 hours at 37°C. Then, add 20 µL of the TLR7/8 agonist (e.g., R848) at a concentration that induces a submaximal response (EC₈₀). Finally, add 160 µL of the cell suspension to each well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The color change in the medium is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.
-
Data Analysis: Calculate the percentage of activation (for agonists) or inhibition (for antagonists) relative to control wells and determine EC₅₀ or IC₅₀ values using appropriate software.
References
- 1. imavita.com [imavita.com]
- 2. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Merck’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase 2 [merckgroup.com]
- 5. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The TLR7/8 Inhibitor Enpatoran Reverses Established Kidney Disease in the Interferon-Alpha-Accelerated NZB/W Mouse Model of Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 15. Safety of enpatoran in patients with active SLE/CLE: results from a phase Ib study [lupushub.com]
- 16. A Novel, Potent and Selective TLR7/8 Small Molecule Inhibitor Blocks TLR7/8 Pathway in the Presence of HCQ and Demonstrates Robust Preclinical Efficacy in Lupus Models - ACR Meeting Abstracts [acrabstracts.org]
- 17. 101.200.202.226 [101.200.202.226]
- 18. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]
- 19. frontierspartnerships.org [frontierspartnerships.org]
- 20. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 21. Imiquimod-Induced Psoriasis-Like Mouse Model [bio-protocol.org]
Validating the therapeutic potential of Enpatoran hydrochloride in preclinical models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Enpatoran hydrochloride in preclinical models against other emerging Toll-like receptor 7 and 8 (TLR7/8) inhibitors. Enpatoran (M5049) is an orally bioavailable, potent, and selective dual inhibitor of TLR7 and TLR8, which are key drivers of innate immunity. Their aberrant activation is implicated in the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and Cutaneous Lupus Erythematosus (CLE).[1][2][3]
Mechanism of Action: Targeting the TLR7/8 Signaling Cascade
This compound exerts its therapeutic effect by binding to and inhibiting TLR7 and TLR8.[2] This action blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons (IFN-α), key mediators in the inflammatory processes of autoimmune diseases.[4][5] The inhibition of these pathways aims to modulate the overactive immune response characteristic of lupus and other autoimmune conditions.[2][6]
Below is a diagram illustrating the TLR7/8 signaling pathway and the inhibitory action of Enpatoran.
Preclinical Performance: A Comparative Overview
Enpatoran has demonstrated promising efficacy in various preclinical models. This section compares its performance with other notable TLR7/8 inhibitors in development, MHV370 by Novartis and BMS-986256 (afimetoran) by Bristol Myers Squibb.
In Vitro Potency
The following table summarizes the in vitro inhibitory concentrations (IC50) of Enpatoran and its competitors against TLR7 and TLR8 in different cell-based assays. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (nM) | Cell System | Reference |
| Enpatoran (M5049) | TLR7 | 11.1 | HEK293 | [1][4] |
| TLR8 | 24.1 | HEK293 | [1][4] | |
| TLR7 | 68.3 | PBMCs | ||
| TLR8 | 620 | PBMCs | [6] | |
| TLR7 | 2.2 | Whole Blood | [6] | |
| TLR8 | 120 | Whole Blood | [6] | |
| MHV370 | TLR7 | 15 | CL307 reporter cells | [7] |
| TLR7/8 | 7 | R848 reporter cells | [7] | |
| BMS-986256 (afimetoran) | TLR7 | Potent | HEK-Blue hTLR7 cells | |
| TLR8 | Potent | HEK-Blue hTLR8 cells | [8] |
Note: A direct comparison of IC50 values should be made with caution due to variations in experimental assays and cell systems used.
In Vivo Efficacy in Lupus Mouse Models
Enpatoran and its competitors have been evaluated in spontaneous mouse models of lupus, which mimic key aspects of the human disease. The primary models used are the NZB/W F1 and MRL/lpr mice.
| Compound | Mouse Model | Key Findings | Reference |
| Enpatoran (M5049) | BXSB-Yaa, IFN-α-accelerated NZB/W | Suppressed disease development at doses ≥ 1 mg/kg. Improved survival, reduced proteinuria, autoantibody levels (anti-dsDNA, anti-histones, anti-RiboP, anti-SmRNP), and interferon gene signature.[5][9] | [6][9] |
| MHV370 | NZB/W F1 | Halted disease progression with prophylactic or therapeutic administration. Prevented proteinuria, reduced glomerulopathy, IgG deposits in glomeruli, and serum CXCL13 levels. Reduced anti-Sm autoantibodies.[2] | [2][7] |
| BMS-986256 (afimetoran) | NZB/W, MRL/lpr | Reversed established disease. Improved survival, reversed proteinuria and kidney tissue damage. Reduced autoantibody titers and cytokine responses. Demonstrated steroid-sparing activity.[5][10] | [5][10] |
Disclaimer: The lack of standardized, publicly available protocols for all studies makes a direct head-to-head comparison of in vivo efficacy challenging. The findings are based on reported outcomes which may have been generated under different experimental conditions.
Experimental Protocols
Detailed experimental protocols are crucial for the objective evaluation of preclinical data. While specific proprietary protocols for Enpatoran are not publicly available, this section outlines a general methodology for assessing TLR7/8 inhibition in a lupus mouse model, based on common practices in the field.
General In Vivo Efficacy Study in NZB/W F1 Mice
Key Steps in the Protocol:
-
Animal Model: Female NZB/W F1 mice are typically used as they spontaneously develop a lupus-like disease.[11][12]
-
Disease Induction and Monitoring: Disease onset is often monitored by the development of proteinuria.[11]
-
Treatment Groups: Mice are randomized into groups receiving vehicle control, this compound, or a competitor compound at various doses.
-
Dosing: The investigational drug is typically administered daily via oral gavage.
-
In-life Monitoring: Regular monitoring of proteinuria, body weight, and overall health is conducted.
-
Terminal Endpoints: At the end of the study, blood, spleen, and kidneys are collected for analysis.
-
Outcome Analysis: Efficacy is assessed by measuring the reduction in proteinuria, autoantibody titers (e.g., anti-dsDNA), pro-inflammatory cytokines, and the severity of kidney damage (glomerulonephritis) through histopathology.[13][14]
Conclusion
The preclinical data available for this compound demonstrates its potential as a therapeutic agent for autoimmune diseases like lupus. Its potent and selective inhibition of TLR7 and TLR8 translates to significant efficacy in mouse models of the disease. While direct comparisons with competitors such as MHV370 and BMS-986256 are limited by the lack of standardized public protocols, all three compounds show promising preclinical activity. The information presented in this guide provides a foundation for researchers to evaluate the therapeutic potential of Enpatoran and to design further comparative studies. The ongoing clinical development of these TLR7/8 inhibitors will ultimately determine their clinical utility and place in the therapeutic landscape for autoimmune diseases.
References
- 1. Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy. - OAK Open Access Archive [oak.novartis.com]
- 5. Steroid-sparing Effects of Afimetoran (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical characterization of TLR7/8 antagonist MHV-370 reported by Novartis | BioWorld [bioworld.com]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Cardiovascular changes in the NZB/W F1 mouse model of lupus nephritis [frontiersin.org]
- 12. Preclinical Evaluation Of Novel Drug Candidates Against SLE In NZBW F1 Mouse Models [pharmaceuticalonline.com]
- 13. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 14. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of Enpatoran Hydrochloride and Current Biologic Therapies for Lupus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug Enpatoran hydrochloride against currently approved biologic treatments for Systemic Lupus Erythematosus (SLE) and Lupus Nephritis (LN). We will examine their mechanisms of action, clinical efficacy, and safety profiles based on available experimental data from key clinical trials.
Introduction to the Lupus Therapeutic Landscape
Systemic Lupus Erythematosus is a complex autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes, leading to widespread inflammation and organ damage. The therapeutic landscape has evolved from broad immunosuppressants to more targeted biologic agents. This guide focuses on comparing the novel oral Toll-like receptor (TLR) 7 and 8 inhibitor, this compound, with three established biologics: belimumab, anifrolumab, and voclosporin.
Mechanisms of Action: A Shift in Therapeutic Strategy
The management of lupus is transitioning towards more precise immunomodulatory approaches. The following sections and diagrams illustrate the distinct signaling pathways targeted by each of these drugs.
This compound: Dual Inhibition of TLR7 and TLR8
This compound is an investigational, orally administered small molecule that selectively inhibits Toll-like receptors 7 and 8 (TLR7/8).[1][2][3][4] These endosomal receptors play a crucial role in the innate immune system by recognizing single-stranded RNA, including that from endogenous sources in the context of lupus.[4] Aberrant activation of TLR7/8 is believed to drive the production of pro-inflammatory cytokines, including type I interferons (IFNs), and autoantibodies, which are central to lupus pathogenesis.[2][4] By blocking TLR7/8 signaling, enpatoran aims to reduce the downstream inflammatory cascade.[2][3][4] Preclinical studies have shown that enpatoran can decrease the production of IFN-α and other inflammatory cytokines.[4]
Current Lupus Treatments: Targeting B-cells, Interferons, and T-cells
Belimumab (Benlysta®) is a human monoclonal antibody that specifically targets and inhibits the biological activity of B-lymphocyte stimulator (BLyS), also known as B-cell activating factor (BAFF).[5][6][7][8][9] BLyS is a cytokine that promotes the survival, differentiation, and proliferation of B-cells into antibody-producing plasma cells.[5][6] In lupus patients, elevated levels of BLyS are associated with increased disease activity.[9] By binding to soluble BLyS, belimumab prevents its interaction with receptors on B-cells, leading to apoptosis of autoreactive B-cells and a reduction in autoantibody production.[5][6][8]
Anifrolumab (Saphnelo®) is a human monoclonal antibody that targets subunit 1 of the type I interferon receptor (IFNAR1).[10][11][12][13][14] Type I interferons are a group of cytokines that play a central role in the inflammatory processes of lupus.[10][11] By binding to IFNAR1, anifrolumab blocks the signaling of all type I interferons, thereby inhibiting the downstream activation of the JAK-STAT pathway and the expression of interferon-stimulated genes.[10] This leads to a reduction in the activation of various immune cells and a dampening of the autoimmune response.[10]
References
- 1. bhns.org.uk [bhns.org.uk]
- 2. Merck’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase 2 [merckgroup.com]
- 3. Merck Presents Results on Efficacy and Safety of Enpatoran in Systemic Lupus Erythematosus (SLE) at EULAR 2025 - AETOSWi... [aetoswire.com]
- 4. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Belimumab? [synapse.patsnap.com]
- 7. Belimumab: First targeted biological treatment for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Belimumab in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Anifrolumab-FNIA? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Anifrolumab - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
- 14. Characterisation of anifrolumab, a fully human anti-interferon receptor antagonist antibody for the treatment of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Enpatoran Hydrochloride Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Enpatoran hydrochloride's performance in combination therapy, supported by available experimental data from preclinical and clinical studies.
This compound (also known as M5049) is an investigational, orally administered, selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors play a crucial role in the innate immune system by recognizing single-stranded RNA, and their aberrant activation is implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[1][2] By blocking TLR7 and TLR8 signaling, Enpatoran aims to modulate the overactive immune response, reducing the production of pro-inflammatory cytokines and autoantibodies.[1] This guide focuses on the emerging data for Enpatoran in combination with other therapies, particularly corticosteroids, a cornerstone of autoimmune disease management.
Preclinical Combination Studies with Glucocorticoids
Preclinical research has explored the synergistic potential of Enpatoran with glucocorticoids, suggesting that their combined use could enhance therapeutic efficacy and potentially reduce the required dose of corticosteroids, thereby mitigating their long-term side effects.[3][4]
A key study investigated the combination of a TLR7/8 inhibitor, representative of Enpatoran, with dexamethasone in both in vitro and in vivo models.[3][4]
Experimental Protocol: In Vitro Synergy in Human Peripheral Blood Mononuclear Cells (PBMCs)
The study utilized human PBMCs from healthy donors to assess the combined effect of a TLR7/8 inhibitor and dexamethasone on cytokine production.[3][4]
-
Cell Culture and Stimulation: PBMCs were stimulated to mimic an inflammatory state.
-
Treatment: The stimulated cells were then treated with the TLR7/8 inhibitor alone, dexamethasone alone, or a combination of both.
-
Outcome Measures: The primary outcomes were the measurement of cytokine concentrations (specifically Interleukin-6, IL-6) and changes in the expression of genes related to the NF-κB and interferon signaling pathways.[3][4]
Data Summary: In Vitro Synergy
The combination of the TLR7/8 inhibitor and dexamethasone demonstrated a synergistic effect in inhibiting the release of IL-6 and reducing the expression of NF-κB and interferon-regulated genes with greater potency than either agent alone.[3][4] While specific IC50 values from this study are not publicly available, the results strongly indicate a cooperative anti-inflammatory effect at the cellular level.
Clinical Studies: Enpatoran in Combination with Standard of Care
The Phase II WILLOW trial (NCT05162586) is a pivotal study evaluating the efficacy and safety of Enpatoran in patients with SLE and CLE.[5] In this trial, Enpatoran was administered in combination with standard of care (SoC), which could include corticosteroids, antimalarials, and/or one non-biologic immunosuppressant.[6] A key secondary objective of the WILLOW study was to evaluate the glucocorticoid-sparing effect of Enpatoran.[7]
Experimental Protocol: The WILLOW Study (Phase II)
The WILLOW study is a randomized, double-blind, placebo-controlled trial with a basket design to include two distinct patient cohorts.[5]
-
Participants:
-
Cohort A: Patients with active CLE or SLE with active lupus rash.
-
Cohort B: Patients with active moderate to severe SLE.[8]
-
-
Treatment Arms: Patients were randomized to receive one of three doses of Enpatoran (25 mg, 50 mg, or 100 mg taken twice daily) or a placebo, in addition to their stable SoC regimen.
-
Duration: The treatment period was 24 weeks.
-
Glucocorticoid Tapering: The study protocol included a mandatory tapering schedule for glucocorticoids, aiming for a prednisone-equivalent dose of ≤5 mg/day.[9]
-
Primary Endpoints:
-
Cohort A: Dose-response relationship in reducing disease activity based on the Cutaneous Lupus Erythematosus Disease Area and Severity Index-Activity (CLASI-A) score at week 16.
-
Cohort B: Dose-response relationship based on the BILAG-Based Composite Lupus Assessment (BICLA) response rate at week 24.[8]
-
Data Summary: WILLOW Study Efficacy and Glucocorticoid-Sparing Effect
Efficacy in Combination with Standard of Care:
In Cohort A, Enpatoran met its primary endpoint, demonstrating a statistically significant dose-response relationship and a clinically meaningful improvement in CLASI-A scores at Week 16 (p=0.0002). At Week 24, a significantly higher percentage of patients receiving Enpatoran achieved CLASI-50 and CLASI-70 responses compared to the placebo group.[5]
| Outcome (Cohort A, Week 24) | Placebo + SoC | Enpatoran (up to 100mg BID) + SoC |
| CLASI-50 Response | 38.5% | up to 91.3% |
| CLASI-70 Response | 11.5% | up to 60.9% |
In Cohort B, while the primary endpoint of a statistically significant dose-response on the BICLA assessment at week 24 was not met, all Enpatoran treatment groups showed greater response rates compared to the placebo group.[8]
Glucocorticoid-Sparing Effect:
The WILLOW study provided evidence of a glucocorticoid-sparing effect of Enpatoran. A notable finding from Cohort B was that more individuals treated with Enpatoran were able to reduce their steroid dose while still observing improvements in their symptoms.[8] Although specific quantitative data on the mean steroid dose reduction across the different treatment arms has not been fully published, these findings are promising and support the preclinical data.
Signaling Pathways and Experimental Workflows
Enpatoran's Mechanism of Action: TLR7/8 Signaling Inhibition
Enpatoran acts by inhibiting TLR7 and TLR8, which are intracellular receptors that recognize single-stranded RNA from viruses or endogenous sources. In autoimmune diseases like lupus, the recognition of self-RNA can trigger a cascade of inflammatory responses. Enpatoran blocks this activation, leading to a reduction in the production of key inflammatory mediators such as type I interferons and other pro-inflammatory cytokines.
Caption: Enpatoran inhibits TLR7/8 signaling, blocking downstream pathways.
Experimental Workflow: In Vitro PBMC Synergy Study
The workflow for the preclinical study on the synergistic effects of a TLR7/8 inhibitor and dexamethasone involved several key steps, from isolating immune cells to measuring the inflammatory response.
Caption: Workflow for assessing drug synergy in human PBMCs.
Logical Relationship: WILLOW Clinical Trial Design
The WILLOW trial's basket design allowed for the simultaneous investigation of Enpatoran in two distinct but related lupus patient populations, enhancing the efficiency of the clinical development program.
Caption: Overview of the WILLOW Phase II clinical trial design.
Conclusion
The available data suggests that this compound, in combination with standard of care, is a promising therapeutic approach for lupus, particularly in managing cutaneous manifestations. Preclinical evidence strongly supports a synergistic relationship with glucocorticoids, indicating a potential to lower the required steroid dosage and its associated toxicities. The Phase II WILLOW trial has provided clinical proof-of-concept for the efficacy of Enpatoran with standard of care and preliminary evidence for its glucocorticoid-sparing effects. Further research and the publication of more detailed quantitative data from these and ongoing studies will be crucial to fully elucidate the benefits of Enpatoran combination therapy in the management of autoimmune diseases.
References
- 1. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AB0444 ENPATORAN: PRECLINICAL EVIDENCE SUPPORTING GLUCOCORTICOID DOSE REDUCTION AND PHASE II STUDY DESIGN IN PATIENTS WITH SLE AND/OR CLE (WILLOW) | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. bronchiectasis.com.au [bronchiectasis.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Enpatoran cuts Lupus rash – Medthority [medthority.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. POS1268 PHASE II TRIAL OF ENPATORAN IN PATIENTS HOSPITALIZED WITH COVID-19 PNEUMONIA | Annals of the Rheumatic Diseases [ard.bmj.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Enpatoran Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of Enpatoran hydrochloride, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and environmental protection.
This compound, a potent dual Toll-like receptor 7 and 8 (TLR7/8) inhibitor, requires careful management in a laboratory setting, not only during its use in research but also through to its final disposal.[1][2] Adherence to proper disposal protocols is essential to mitigate potential environmental impact and ensure regulatory compliance. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is imperative to handle all chemical waste with caution and follow established best practices for pharmaceutical waste.[3]
Disposal Procedures for this compound
Researchers and laboratory personnel must adhere to the following step-by-step procedures for the safe disposal of this compound. These guidelines are based on general principles of laboratory safety and pharmaceutical waste management.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile gloves)
-
A lab coat or other protective work clothing[4]
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Small Quantities and Uncontaminated Material
For small quantities of pure, uncontaminated this compound, consult your institution's specific guidelines for non-hazardous chemical waste. In general, such waste should be collected in a designated, sealed, and clearly labeled waste container.
Step 4: Contaminated Materials
Materials contaminated with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated hazardous waste container. Although the compound itself is not classified as hazardous, this practice minimizes the risk of environmental release. All materials used in the cleanup of spills should also be disposed of as hazardous waste.[5]
Step 5: Solutions
Aqueous or solvent-based solutions containing this compound should not be disposed of down the drain.[3][6] Collect these solutions in a designated, sealed, and labeled waste container. Be aware of the solvent's own disposal requirements, as it may be considered hazardous.
Step 6: Decontamination
Following a spill or for routine cleaning of surfaces and equipment that have come into contact with this compound, decontamination should be performed by scrubbing with alcohol.[3] All materials used for decontamination, such as wipes or absorbents, should be disposed of as contaminated waste.
Step 7: Final Disposal
All collected waste containing this compound should be disposed of through your institution's EHS-approved waste management vendor. This typically involves incineration for pharmaceutical waste, which is the recommended method to prevent environmental contamination.[6][7][8]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C16H16ClF3N4 |
| Molecular Weight | 356.77 g/mol |
| Storage (Solid) | -20°C, sealed, away from moisture and light |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. |
Source: MedChemExpress Safety Data Sheet[3]
Experimental Protocols
Accidental Release Measures
In the event of a spill of this compound, the following protocol should be followed:
-
Ensure Personal Safety: Wear appropriate PPE, including a self-contained breathing apparatus if necessary. Evacuate personnel to a safe area and ensure adequate ventilation.[3]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[3]
-
Clean-up:
-
For solid material, carefully sweep or scoop up the material and place it in a designated waste container.
-
For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[3]
-
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TLR inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. puritanmedproducts.com [puritanmedproducts.com]
- 5. osha.gov [osha.gov]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Enpatoran hydrochloride
Essential Safety and Handling of Enpatoran Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of this compound, a potent and selective dual inhibitor of Toll-like receptor 7 and 8 (TLR7/8).[1][2][3][4] While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[5]
Personal Protective Equipment (PPE) and Safe Handling
When working with this compound, it is imperative to use appropriate personal protective equipment. This serves as the primary barrier between the researcher and the chemical.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear two pairs of powder-free chemotherapy gloves. The inner glove should be tucked under the cuff of the gown, and the outer glove should be worn over the cuff.[6] Change gloves regularly or immediately if they are torn, punctured, or contaminated.[6] |
| Body Protection | Gown | A disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[6] |
| Eye Protection | Safety Goggles/Face Shield | Use safety goggles or a face shield to protect against potential splashes.[7] Eyeglasses alone are not sufficient.[7] |
| Respiratory Protection | Respirator | In situations where there is a risk of generating airborne powder or aerosols, a NIOSH-certified N95 or N100 respirator should be used.[7] |
General Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.[5]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Prohibit eating, drinking, smoking, and applying cosmetics in the work area.[6]
-
Wash hands thoroughly before putting on and after removing gloves.[6]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary to mitigate any potential harm.
| Emergency Situation | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[5] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water.[5] If irritation persists, seek medical advice. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[5] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting.[5] Seek immediate medical attention. |
| Accidental Release/Spill | Evacuate personnel to a safe area. Wear full personal protective equipment, including respiratory protection.[5] Absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[5] Decontaminate the spill area and equipment by scrubbing with alcohol.[5] |
Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring environmental safety.
Storage:
-
Powder: Store at -20°C for up to 3 years.[2]
-
In Solvent: Store at -80°C for up to 1 year, or at -20°C for up to 1 month.[2]
-
Keep the container tightly sealed in a cool, well-ventilated area, away from moisture and direct sunlight.[5]
Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with federal, state, and local regulations.[5]
-
For non-hazardous materials, this may involve placing them in a designated biohazard-chemotoxic container for incineration.[8]
-
Empty containers should be disposed of in the regular trash, provided they do not contain protected patient information.[8]
-
Alternatively, mix the compound with an unappealing substance like cat litter or coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash.[9]
Experimental Workflow for Safe Handling
To provide a clear, step-by-step guide for researchers, the following workflow diagram outlines the critical stages of handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
This procedural guidance is intended to supplement, not replace, institutional safety protocols and the professional judgment of trained laboratory personnel. Always consult your institution's specific safety guidelines before handling any chemical compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TLR inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. This compound产品说明书 [selleck.cn]
- 4. Safety of enpatoran in patients with active SLE/CLE: results from a phase Ib study [lupushub.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. osha.gov [osha.gov]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
